Retatrutide
Descripción
Propiedades
Fórmula molecular |
C227H354N48O69 |
|---|---|
Peso molecular |
4860 g/mol |
Nombre IUPAC |
20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |
InChI |
InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1 |
Clave InChI |
PIHZSFXNGVXGER-QQQDAUCCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N |
Origen del producto |
United States |
Foundational & Exploratory
Retatrutide's Tri-Agonist Mechanism in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retatrutide (LY3437943) is an investigational unimolecular peptide engineered to function as a triple agonist for the glucose-dependent insulinotropic polypeptide (GIP), glucagon-like peptide-1 (GLP-1), and glucagon (B607659) (GCG) receptors. This multi-receptor agonism results in a synergistic effect on metabolic regulation, leading to significant improvements in weight management, glycemic control, and lipid metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound in the context of metabolic syndrome, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This compound represents a novel therapeutic approach by simultaneously targeting three key hormonal pathways involved in energy homeostasis and glucose metabolism.[1][2] Structurally, it is a single peptide modified with a fatty diacid moiety, which extends its half-life to approximately six days, allowing for once-weekly administration.[3] Clinical trials have demonstrated its potential for superior outcomes in weight loss, glycemic control, and reduction of liver fat compared to existing therapies.[3][4][5]
Molecular Mechanism of Action
This compound's therapeutic effects stem from its balanced agonism at the GIP, GLP-1, and glucagon receptors, all of which are G protein-coupled receptors (GPCRs).[5][6] Upon binding, this compound initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a wide array of metabolic responses.[5][7]
Receptor Activation Profile
This compound exhibits a distinct potency profile across the three receptors, with a particularly strong agonistic effect on the GIP receptor in humans.[3][8] This balanced activation is crucial for its overall efficacy and safety profile.[3]
Table 1: In Vitro Receptor Activation and Binding Affinity of this compound
| Receptor | Species | EC50 (nM) | Ki (nM) |
| GIPR | Human | 0.0643[8][9][10] | 0.057[8][9][11] |
| Mouse | 0.191[8][9][10] | 2.8[8][9][11] | |
| GLP-1R | Human | 0.775[8][9][10] | 7.2[8][9][11] |
| Mouse | 0.794[8][9][10] | 1.3[8][9][11] | |
| GCGR | Human | 5.79[8][9][10] | 5.6[8][9][11] |
| Mouse | 2.32[8][9][10] | 73[8][9][11] |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant.
Signaling Pathways
The binding of this compound to its target receptors triggers a common signaling cascade involving Gαs protein activation, adenylyl cyclase stimulation, and increased intracellular cAMP levels.[3][7] This, in turn, activates PKA, leading to various cellular responses depending on the tissue and receptor type.[5][7]
Organ-Specific Effects
The tri-agonist nature of this compound allows for a multi-pronged approach to treating metabolic syndrome by acting on several key metabolic organs.
-
Pancreas: Activation of GLP-1 and GIP receptors on pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion, improving glycemic control.[3][4] GLP-1 receptor agonism also suppresses glucagon secretion from α-cells.[4]
-
Brain: By targeting receptors in the central nervous system, particularly the hypothalamus, this compound promotes satiety and reduces appetite, leading to decreased food intake.[1][3]
-
Liver: Glucagon receptor activation in the liver enhances lipid oxidation and is thought to contribute to the reduction of hepatic fat content.[4][12]
-
Adipose Tissue: Glucagon receptor agonism promotes lipolysis, while GIP receptor activation may enhance adipocyte function and lipid metabolism.[4] This combined action contributes to increased energy expenditure.[4]
Experimental Protocols
The characterization of this compound's mechanism of action involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Assays
This assay determines the binding affinity (Ki) of this compound for the GLP-1, GIP, and glucagon receptors by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R, GIPR, or GCGR.
-
Membrane Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform differential centrifugation to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and a subsequent high-speed spin to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1, ¹²⁵I-GIP, or ¹²⁵I-Glucagon), and increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled competitor.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of this compound to stimulate intracellular cAMP production upon receptor activation, thereby determining its potency (EC50).
-
Cell Lines: HEK293 cells stably expressing the human GLP-1R, GIPR, or GCGR, and a cAMP-responsive reporter system (e.g., CRE-luciferase).[4]
-
Assay Procedure:
-
Seed cells in a 96- or 384-well plate and allow them to attach overnight.[10]
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[10]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or a luciferase-based system).[4][10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the assay signal to cAMP concentration.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
In Vivo Studies in Animal Models
This test assesses the effect of this compound on glucose disposal.
-
Animals: Diet-induced obese (DIO) mice are a common model.
-
Procedure:
-
Fast mice for a specified period (e.g., 6 hours).[13]
-
Administer this compound or vehicle via subcutaneous injection at a predetermined time before the glucose challenge.
-
Measure baseline blood glucose from a tail snip.[14]
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.[14][15]
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[13][15]
-
-
Data Analysis:
-
Plot blood glucose levels over time.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
This test evaluates the incretin (B1656795) effect of this compound.
-
Animals: As with the IPGTT, DIO mice are often used.
-
Procedure:
-
Data Analysis: Similar to the IPGTT, plot blood glucose over time and calculate the AUC.
Human Clinical Trials
The efficacy and safety of this compound in humans have been evaluated in randomized, double-blind, placebo-controlled trials.
-
Participants: Adults with a BMI of ≥30 or ≥27 with at least one weight-related condition.[3][5]
-
Intervention: Participants were randomized to receive subcutaneous this compound (1 mg, 4 mg, 8 mg, or 12 mg) or placebo once weekly for 48 weeks.[3][5]
-
Primary Endpoint: Percentage change in body weight from baseline to 24 weeks.[3][5]
-
Secondary Endpoints: Percentage change in body weight at 48 weeks, and the proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%.[3][5]
-
Participants: A subset of participants from the obesity trial with ≥10% liver fat content.[2]
-
Primary Objective: To assess the mean relative change from baseline in liver fat at 24 weeks.[2]
-
Methodology: Liver fat content was measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[2]
Clinical Efficacy in Metabolic Syndrome
Phase 2 clinical trials have demonstrated significant improvements in key parameters of metabolic syndrome with this compound treatment.
Table 2: Summary of Key Efficacy Data from Phase 2 Clinical Trials
| Parameter | Trial | Dose | Duration | Result |
| Weight Loss | Obesity | 12 mg | 48 weeks | -24.2% mean change from baseline[5][17] |
| 8 mg | 48 weeks | -22.8% mean change from baseline[17] | ||
| Glycemic Control (HbA1c) | Type 2 Diabetes | 12 mg | 36 weeks | -2.02% reduction |
| Liver Fat Reduction | MASLD | 12 mg | 48 weeks | -86.0% mean relative change from baseline |
| 8 mg | 48 weeks | -81.7% mean relative change from baseline | ||
| Blood Pressure (Systolic) | Obesity | 12 mg | 48 weeks | Significant reduction |
| Lipids (Triglycerides) | Obesity | 12 mg | 48 weeks | Significant reduction |
Data presented are from separate Phase 2 trials in obesity and type 2 diabetes.
Conclusion
This compound's unique mechanism as a triple agonist for the GIP, GLP-1, and glucagon receptors offers a comprehensive and highly effective approach to the management of metabolic syndrome. Its ability to simultaneously improve glycemic control, promote significant weight loss, and reduce hepatic steatosis positions it as a promising next-generation therapy. The synergistic effects of activating these three key metabolic pathways underscore the potential of multi-receptor agonism in treating complex metabolic diseases. Further investigation in ongoing Phase 3 trials will continue to elucidate the full therapeutic potential and long-term safety of this compound.
References
- 1. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial. | Semantic Scholar [semanticscholar.org]
- 2. Triple hormone receptor agonist this compound for metabolic dysfunction-associated steatotic liver disease: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sio-obesita.org [sio-obesita.org]
- 6. benchchem.com [benchchem.com]
- 7. adameetingnews.org [adameetingnews.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. diacomp.org [diacomp.org]
- 14. mmpc.org [mmpc.org]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 17. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tripartite Symphony: An In-depth Technical Guide to the Cellular Signaling Pathways of Retatrutide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retatrutide (LY3437943) is a pioneering unimolecular peptide agonist with a tripartite mechanism of action, simultaneously engaging the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors. This triple agonism orchestrates a synergistic effect on metabolic regulation, demonstrating profound efficacy in clinical trials for obesity and type 2 diabetes. This technical guide delineates the intricate cellular signaling pathways activated by this compound, providing a comprehensive overview of its molecular pharmacology. We present quantitative data on receptor engagement, detailed experimental methodologies for its characterization, and visual representations of the signaling cascades to facilitate a deeper understanding of this next-generation metabolic therapeutic.
Introduction
This compound is a synthetic peptide engineered for potent, balanced activity at three key G protein-coupled receptors (GPCRs) integral to metabolic homeostasis: the GLP-1 receptor (GLP-1R), the GIP receptor (GIPR), and the glucagon receptor (GCGR).[1] By mimicking the actions of the endogenous incretin (B1656795) hormones GLP-1 and GIP, alongside the metabolic effects of glucagon, this compound offers a multi-faceted approach to treating metabolic disorders.[2] Its structure, a single peptide chain modified with a fatty diacid moiety, ensures a prolonged half-life, permitting once-weekly administration.[3] This guide will dissect the cellular and molecular mechanisms that underpin this compound's therapeutic effects.
Quantitative Analysis of Receptor Engagement
The efficacy of this compound is rooted in its distinct binding affinities and functional potencies at its three target receptors. In vitro studies have quantified these parameters, revealing a nuanced profile that favors GIPR activation while maintaining significant GLP-1R and GCGR agonism.[3]
Table 1: this compound Receptor Binding Affinity (Ki) in nM
| Species | GLP-1R | GIPR | GCGR |
| Human | 7.2 | 0.057 | 5.6 |
| Mouse | 1.3 | 2.8 | 73 |
Table 2: this compound Receptor Functional Potency (EC50) in nM
| Species | GLP-1R | GIPR | GCGR |
| Human | 0.775 | 0.0643 | 5.79 |
| Mouse | 0.794 | 0.191 | 2.32 |
Core Signaling Pathways of this compound
Upon binding to GLP-1R, GIPR, and GCGR, this compound initiates a cascade of intracellular signaling events. While all three receptors primarily couple to the Gαs subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP), the downstream consequences and potential for alternative signaling pathways are multifaceted.[4]
The Canonical Gαs-cAMP-PKA Axis
The principal signaling pathway for all three receptors involves the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[4] This elevation in cAMP serves as a crucial second messenger, activating Protein Kinase A (PKA).[5] Activated PKA then phosphorylates a multitude of downstream substrates, leading to diverse cellular responses tailored to the specific receptor and cell type.
References
- 1. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Lack of Glucagon Receptor Signaling and its Implications beyond Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Retatrutide for Type 2 Diabetes: An In-Depth Technical Review of Early-Stage Clinical Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retatrutide (LY3437943) is an investigational triple-hormone receptor agonist with potent anti-hyperglycemic and weight-reducing effects, positioning it as a promising therapeutic candidate for type 2 diabetes.[1][2][3] This technical guide provides a comprehensive overview of the early-stage clinical trial data for this compound in the context of type 2 diabetes. It delves into the molecule's mechanism of action, summarizes key quantitative outcomes from Phase 2 trials, and outlines the experimental protocols employed. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this novel multi-receptor agonist.
Mechanism of Action: A Triple Agonist Approach
This compound is a single peptide engineered to act as an agonist at three key metabolic receptors: the glucagon-like peptide-1 (GLP-1) receptor, the glucose-dependent insulinotropic polypeptide (GIP) receptor, and the glucagon (B607659) receptor (GCGR).[1][2][3] This multi-targeted approach results in a synergistic effect on glucose control, appetite regulation, and energy expenditure.[4][5]
The activation of GLP-1 and GIP receptors enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon secretion during hyperglycemia, and slows gastric emptying, all of which contribute to improved glycemic control.[1][6][7] Furthermore, GLP-1 receptor activation in the central nervous system helps to reduce appetite and food intake.[4][5] The unique inclusion of glucagon receptor agonism is thought to increase energy expenditure and promote lipolysis, contributing to the significant weight loss observed in clinical trials.[5][7]
Signaling Pathways
The binding of this compound to its respective receptors initiates a cascade of intracellular signaling events. The primary downstream effect of GLP-1 and GIP receptor activation is the elevation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). In pancreatic β-cells, this leads to an increase in intracellular calcium and enhanced insulin secretion.[1] Glucagon receptor activation also stimulates cAMP production, primarily in hepatocytes, leading to increased glucose production and energy expenditure.
Early-Stage Clinical Trial Data (Phase 2)
A Phase 2, randomized, double-blind, placebo- and active-controlled trial evaluated the efficacy and safety of this compound in adults with type 2 diabetes.[8][9] The study enrolled 281 participants with a mean baseline HbA1c of 8.3% and a mean BMI of 35.0 kg/m ².[10] Participants were randomly assigned to receive once-weekly subcutaneous injections of this compound (0.5 mg, 4 mg, 8 mg, or 12 mg), dulaglutide 1.5 mg, or placebo for 36 weeks.[8][11]
Glycemic Control
This compound demonstrated statistically significant and clinically meaningful reductions in HbA1c compared to placebo.[8] The primary endpoint, change in HbA1c from baseline at 24 weeks, showed a dose-dependent effect.[10][12]
| Treatment Group | Mean Change in HbA1c from Baseline at 24 Weeks |
| This compound 0.5 mg | -0.43% |
| This compound 4 mg | -1.30% to -1.39% |
| This compound 8 mg | -1.87% to -1.99% |
| This compound 12 mg | -2.02% |
| Dulaglutide 1.5 mg | -1.41% |
| Placebo | -0.01% |
| Data compiled from multiple sources.[10][12] |
At 36 weeks, up to 82% of participants treated with this compound 4 mg-12 mg achieved an HbA1c of less than 6.5%.[11]
Body Weight Reduction
This compound also resulted in substantial, dose-dependent reductions in body weight.
| Treatment Group | Mean Percent Change in Body Weight from Baseline at 36 Weeks |
| This compound 0.5 mg | -3.19% |
| This compound 4 mg | -7.92% to -10.37% |
| This compound 8 mg | -16.34% to -16.81% |
| This compound 12 mg | -16.94% |
| Dulaglutide 1.5 mg | -2.02% |
| Placebo | -3.00% |
| Data compiled from multiple sources.[8][12] |
A substudy focusing on body composition revealed that this compound significantly reduced total body fat mass compared to placebo and dulaglutide.[13]
Safety and Tolerability
The safety profile of this compound was consistent with that of other GLP-1 receptor agonists.[8] The most frequently reported adverse events were gastrointestinal in nature, including nausea, diarrhea, and vomiting, and were generally mild to moderate in severity.[8][12] These events were most common during the dose-escalation period.[11] No severe hypoglycemia was reported during the study.[8]
Experimental Protocols
Study Design
The Phase 2 trial was a multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled, parallel-group study conducted in the USA.[8][9]
Participant Population
Eligible participants were adults aged 18-75 years with a diagnosis of type 2 diabetes, an HbA1c between 7.0% and 10.5%, and a BMI of 25-50 kg/m ².[8] Participants were either treated with diet and exercise alone or with a stable dose of metformin (B114582) (≥1000 mg/day) for at least 3 months prior to screening.[8]
Endpoints
The primary endpoint was the change in HbA1c from baseline at 24 weeks.[10][12] Secondary endpoints included the change in body weight from baseline at 36 weeks and the proportion of participants achieving specific HbA1c targets.[12]
Dosing
This compound was administered once weekly via subcutaneous injection. The 4 mg, 8 mg, and 12 mg doses involved various escalation schedules to improve tolerability.[8]
Conclusion and Future Directions
The early-stage clinical data for this compound in individuals with type 2 diabetes are highly promising. The triple-agonist mechanism of action translates into robust improvements in glycemic control and substantial weight loss, addressing two of the primary challenges in the management of this patient population.[8] The safety profile appears comparable to existing incretin-based therapies.[11] These encouraging Phase 2 results have supported the progression of this compound into a larger Phase 3 clinical development program to further evaluate its efficacy and safety.[8] Ongoing and future studies will provide a more comprehensive understanding of this compound's long-term benefits and its potential role in the evolving landscape of type 2 diabetes therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. infiniskin.com [infiniskin.com]
- 6. canadianinsulin.com [canadianinsulin.com]
- 7. buythis compound.net [buythis compound.net]
- 8. This compound, a GIP, GLP-1 and glucagon receptor agonist, for people with type 2 diabetes: a randomised, double-blind, placebo and active-controlled, parallel-group, phase 2 trial conducted in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. adameetingnews.org [adameetingnews.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound on body composition in people with type 2 diabetes: a substudy of a phase 2, double-blind, parallel-group, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Retatrutide: A Technical Guide to its Molecular Structure and Synthesis
Retatrutide (LY-3437943) is an investigational triple-hormone receptor agonist being developed for the treatment of obesity, type 2 diabetes, and related metabolic disorders.[1][] Its unique mechanism, targeting three distinct receptors involved in metabolic regulation, represents a significant advancement in pharmacotherapy. This document provides an in-depth technical overview of this compound's molecular architecture, its chemical synthesis, and the fundamental signaling pathways it modulates.
Molecular Structure and Composition
This compound is a 39-amino acid synthetic peptide, engineered with specific non-standard amino acids and a lipid moiety to enhance its stability, efficacy, and pharmacokinetic profile.[][3][4]
1.1. Amino Acid Sequence and Modifications
The primary structure of this compound is based on a GIP peptide backbone.[] It incorporates several chemical modifications to optimize its therapeutic properties:
-
Amino Acid Sequence: Tyr-Aib-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-α-Me-Leu-Leu-Asp-Lys-Ala-Gln-Aib-Ala-Phe-Ile-Glu-Tyr-Leu-Leu-Glu-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2[5]
-
Non-Standard Residues:
-
Aib (2-aminoisobutyric acid): Located at positions 2 and 20, Aib is included to increase the peptide's stability, likely by providing resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4).[][6]
-
α-Me-Leu (α-methyl-L-leucine): This modification at position 13 is crucial for achieving the desired activity profile across the GIP and glucagon (B607659) receptors.[][6]
-
-
C-Terminal Amidation: The C-terminus of the peptide is amidated (Ser-NH2), a common strategy to increase peptide stability and mimic the native form of many peptide hormones.[5][6]
-
Lipidation: A C20 fatty diacid moiety is attached to the lysine (B10760008) (Lys) residue at position 17.[1][] This lipid chain is connected via a linker composed of gamma-glutamic acid (γ-Glu) and an AEEA (2-[2-(2-aminoethoxy)ethoxy]acetic acid) spacer.[6] This modification facilitates binding to serum albumin, which significantly extends the peptide's pharmacokinetic half-life to approximately six days, allowing for once-weekly administration.[1][5]
The diagram below illustrates the key modified components within the this compound peptide sequence.
1.2. Physicochemical Properties
A summary of this compound's key physicochemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C221H342N46O68 | [][5][7] |
| Molecular Weight | 4731.33 g/mol | [][5] |
| CAS Number | 2381089-83-2 | [5] |
| Peptide Length | 39 amino acids | [3][5] |
| Half-life | Approximately 6 days | [1][5] |
Synthesis of this compound
The synthesis of a complex, modified peptide like this compound is a multi-step process requiring precise chemical control to ensure high purity and yield. The primary method employed is Solid-Phase Peptide Synthesis (SPPS), though convergent strategies like Native Chemical Ligation (NCL) have also been explored.[3][8]
2.1. Solid-Phase Peptide Synthesis (SPPS)
SPPS is the preferred method for producing this compound due to its efficiency in assembling long and complex peptide chains.[8] The process involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid resin support.[3][8]
Experimental Methodology: The general workflow for SPPS of this compound is as follows:
-
Resin Anchoring: The C-terminal amino acid (Serinamide) is covalently attached to a solid support resin (e.g., Rink Amide resin).[8][9]
-
Deprotection: The temporary protecting group on the N-terminus of the attached amino acid, typically a Fluorenylmethyloxycarbonyl (Fmoc) group, is removed. A common deprotection agent is a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[9]
-
Coupling: The next N-terminally protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. This step is facilitated by condensing agents.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence, including the modified residues (Aib, α-Me-Leu) and the specially protected lysine (e.g., Dde-Lys(Fmoc)-OH) at position 17.[9] To improve efficiency, pre-coupled dipeptide or tripeptide fragments (e.g., Fmoc-Pro-Pro-Pro-OH, Boc-Tyr(tBu)-Aib-OH) can be used instead of single amino acids.[9][10]
-
Side-Chain Modification: After assembling the main backbone, the orthogonal protecting group (e.g., Dde) on the lysine at position 17 is selectively removed. The AEEA-γ-Glu-(C20 diacid) linker and fatty acid moiety are then coupled to the lysine side chain.[9]
-
Cleavage and Global Deprotection: Once the entire sequence is assembled, the peptide is cleaved from the resin support using a strong acid cocktail (e.g., containing trifluoroacetic acid). This step also removes all remaining side-chain protecting groups.[9][11]
-
Purification and Lyophilization: The resulting crude peptide is purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate this compound from by-products and achieve high purity (>99%).[8][12] The final product is then lyophilized (freeze-dried) to yield a stable powder.[8]
The diagram below outlines the iterative workflow of the SPPS method for this compound synthesis.
2.2. Native Chemical Ligation (NCL) Approach
An alternative "hybrid" strategy involves the synthesis of two or more shorter peptide fragments via SPPS, which are then joined together in solution using NCL.[3] This convergent approach can overcome challenges associated with linear SPPS for very long peptides, such as lower yields and reduced purity.[3] For this compound, this would involve coupling two unprotected fragments in an aqueous medium to form a cysteine analogue, followed by a desulfurization step to yield the final product.[3]
| Synthesis Stage | Key Methodologies and Reagents | Purpose |
| Peptide Assembly | Solid-Phase Peptide Synthesis (SPPS) using Fmoc/t-Bu chemistry.[3] | Sequentially builds the 39-amino acid peptide chain on a solid support. |
| Deprotection | 20% Piperidine in DMF.[9] | Removes the temporary Fmoc protecting group from the N-terminus. |
| Side-Chain Attachment | Selective removal of Dde protecting group on Lys17; coupling of AEEA-γ-Glu-(C20 diacid) moiety.[9] | Attaches the lipid side chain responsible for extending the drug's half-life. |
| Cleavage from Resin | Trifluoroacetic acid (TFA)-based cleavage cocktail.[11] | Releases the full peptide from the solid support and removes side-chain protecting groups. |
| Purification | High-Performance Liquid Chromatography (HPLC).[8][12] | Isolates the target peptide from impurities, achieving >99% purity. |
| Final Formulation | Lyophilization (Freeze-Drying).[8] | Removes water to create a stable, transportable powder form of the peptide. |
Mechanism of Action and Signaling Pathway
This compound functions as a single-molecule agonist for three key G protein-coupled receptors (GPCRs) that regulate metabolism: the glucagon-like peptide-1 (GLP-1) receptor, the glucose-dependent insulinotropic polypeptide (GIP) receptor, and the glucagon (GCG) receptor.[1][13] This tri-agonism results in synergistic effects on appetite, glycemic control, and energy expenditure.[1][14]
3.1. Receptor Binding and Activation
This compound exhibits differential potency at the three target receptors, with its strongest agonistic effect on the human GIP receptor.[1][5]
| Receptor Target | In Vitro Potency (EC50) | Key Physiological Effects of Activation |
| GIP Receptor (GIPR) | 0.0643 nM | Enhances glucose-dependent insulin (B600854) secretion, may improve satiety signals.[5][13][15] |
| GLP-1 Receptor (GLP-1R) | 0.775 nM | Enhances insulin secretion, suppresses glucagon, delays gastric emptying, reduces appetite.[5][14][16] |
| Glucagon Receptor (GCGR) | 5.79 nM | Increases energy expenditure, promotes lipolysis, modulates hepatic glucose production.[1][5][15] |
3.2. Intracellular Signaling Cascade
Upon binding to its target receptors on various cells (e.g., pancreatic beta cells, neurons in the hypothalamus), this compound initiates a common intracellular signaling cascade.[1][13]
-
Receptor Binding: this compound binds to the extracellular domain of the GLP-1, GIP, or GCG receptor.
-
G-Protein Activation: This binding triggers a conformational change in the receptor, activating an associated Gs protein.
-
cAMP Production: The activated Gs protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[16]
-
Downstream Effects: The rise in intracellular cAMP levels activates Protein Kinase A (PKA) and other downstream effectors.[16] This cascade culminates in diverse physiological responses depending on the cell type, such as enhanced insulin secretion in pancreatic β-cells, appetite regulation in the brain, and increased energy expenditure in adipose tissue.[1][16]
The diagram below illustrates the generalized signaling pathway activated by this compound.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. Synthesis of this compound by native chemical ligation (NCL), a once-weekly GIP, GLP-1, and glucagon receptor triagonist - American Chemical Society [acs.digitellinc.com]
- 4. youtube.com [youtube.com]
- 5. This compound (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C221H342N46O68 | CID 171390338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN117903284A - this compound synthesis method - Google Patents [patents.google.com]
- 10. CN117024528A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. nbinno.com [nbinno.com]
- 13. droracle.ai [droracle.ai]
- 14. canadianinsulin.com [canadianinsulin.com]
- 15. infiniskin.com [infiniskin.com]
- 16. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Retatrutide: A Technical Guide to Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide (LY3437943) is an investigational triple agonist peptide with significant therapeutic promise for metabolic diseases, particularly obesity and type 2 diabetes.[1][2] As a single molecule, this compound is engineered to engage three critical G protein-coupled receptors (GPCRs) integral to metabolic regulation: the glucose-dependent insulinotropic polypeptide receptor (GIPR), the glucagon-like peptide-1 receptor (GLP-1R), and the glucagon (B607659) receptor (GCGR).[1][3] This strategy of "unimolecular polypharmacology" aims to leverage the synergistic actions of these pathways to achieve superior glycemic control and weight loss.[3]
This technical guide provides a detailed overview of the in vitro characterization of this compound, focusing on its receptor binding affinity, functional potency, and the primary signaling cascades it initiates upon receptor engagement.
Quantitative Data: Receptor Binding and Potency
The in vitro binding affinity and functional potency of this compound have been determined for human and mouse orthologs of its target receptors. Binding affinity is expressed as the inhibition constant (Kᵢ), representing the concentration of the ligand that will bind to half the binding sites at equilibrium. Functional potency is given by the half-maximal effective concentration (EC₅₀), which indicates the concentration of the drug that provokes a response halfway between the baseline and maximum effect.
Table 1: this compound Receptor Binding Affinity (Kᵢ) in nM [1][4][5]
| Species | GLP-1R | GIPR | GCGR |
|---|---|---|---|
| Human | 7.2 | 0.057 | 5.6 |
| Mouse | 1.3 | 2.8 | 73 |
Table 2: this compound Receptor Functional Potency (EC₅₀) in nM [1][4][6][7][8]
| Species | GLP-1R | GIPR | GCGR |
|---|---|---|---|
| Human | 0.775 | 0.0643 | 5.79 |
| Mouse | 0.794 | 0.191 | 2.32 |
Experimental Protocols
The following sections detail the standard methodologies used to determine the binding affinity and functional potency of peptide agonists like this compound.
Radioligand Competitive Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[1]
a. Membrane Preparation:
-
Cell Culture: Cells (e.g., HEK293) stably overexpressing the target receptor (human or mouse GLP-1R, GIPR, or GCGR) are cultured to high confluence.[1][9]
-
Homogenization: The cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) supplemented with protease inhibitors to prevent protein degradation.[1]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation step to remove nuclei and intact cells. The resulting supernatant is then subjected to ultracentrifugation to pellet the cell membranes.[1]
-
Resuspension: The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[1]
-
Quantification: Total protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford assay.[1] Membranes are then stored at -80°C until use.[9]
b. Binding Reaction:
-
Assay Setup: The assay is conducted in a 96-well plate format.[9]
-
Component Addition: To each well, the following are added in sequence:
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[1][9]
c. Separation and Detection:
-
Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.[1][9]
-
Washing: The filters are immediately washed with ice-cold wash buffer to remove any unbound radioligand.[1][9]
-
Quantification: The radioactivity retained on each filter is quantified using a gamma counter.[1]
d. Data Analysis:
-
The raw data (counts per minute) are used to generate a competition binding curve by plotting the percentage of specific binding against the log concentration of this compound.
-
The IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is determined by fitting the data to a four-parameter logistic equation using non-linear regression.[9]
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assay
This functional assay determines the potency (EC₅₀) of this compound to activate its target receptors by measuring the intracellular accumulation of the second messenger cyclic AMP (cAMP).[9][10]
a. Cell Preparation:
-
Cell Seeding: HEK293 cells stably expressing the receptor of interest are seeded into 96-well plates at a density of 10,000-20,000 cells per well and incubated overnight.[10]
b. Assay Procedure:
-
Compound Preparation: this compound and any reference agonists are serially diluted in an appropriate assay buffer (e.g., Opti-MEM) to create a range of concentrations.[9]
-
Cell Treatment: The culture medium is removed from the cells, which are then washed. The diluted compounds are added to the respective wells.[9]
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to permit receptor activation and subsequent cAMP production.[9]
c. Detection:
-
Cell Lysis: Following incubation, the cells are lysed to release the intracellular cAMP.[9]
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit. Common formats include Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[1][9]
d. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of this compound is calculated by interpolating from the standard curve.[1]
-
The data are plotted as a dose-response curve, and the EC₅₀ value is determined using non-linear regression analysis.[1][9]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for a Radioligand Competitive Binding Assay.
Signaling Pathway
The primary signaling cascade for all three target receptors (GLP-1R, GIPR, GCGR) involves the activation of the Gαs subunit, leading to increased intracellular cAMP.[1][10]
Caption: this compound's primary intracellular signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (LY3437943) | GCGR/GLP-1R Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 8. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Role of Glucagon Receptor Agonism in the Therapeutic Effects of Retatrutide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retatrutide (LY3437943) is an investigational triple-hormone receptor agonist with potent activity at the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors. This novel unimolecular polypharmacology has demonstrated unprecedented weight loss and glycemic control in clinical trials, positioning it as a transformative therapy for obesity and type 2 diabetes. While the contributions of GLP-1 and GIP receptor agonism to its effects are relatively well-understood, the specific role of glucagon receptor (GCGR) agonism is a key differentiator and a subject of intense investigation. This technical guide provides an in-depth analysis of the glucagon receptor's role in this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction: The Tri-Agonist Approach of this compound
This compound is a synthetic peptide engineered for balanced agonism at three key metabolic receptors: GLP-1R, GIPR, and GCGR.[1][2] This tri-agonist strategy is designed to produce synergistic effects on appetite, insulin (B600854) secretion, and energy expenditure, leading to profound metabolic benefits.[3][4] The inclusion of GCGR agonism is a unique feature that distinguishes this compound from previous incretin-based therapies.[1] While glucagon is traditionally known for its hyperglycemic effects, its activation in the context of simultaneous GLP-1R and GIPR agonism appears to unlock a distinct therapeutic profile.[5][6]
Quantitative Analysis of this compound's Receptor Engagement
The efficacy of this compound is rooted in its specific binding affinities and potencies at each of its target receptors. The following tables summarize the key in vitro pharmacological data for this compound at human and mouse receptors, as well as the significant outcomes from Phase 2 clinical trials.
Table 1: In Vitro Pharmacology of this compound at Human and Mouse Receptors [7][8][9][10][11]
| Receptor | Species | Parameter | Value (nM) |
| GCGR | Human | EC50 | 5.79 |
| Ki | 5.6 | ||
| Mouse | EC50 | 2.32 | |
| Ki | 73 | ||
| GIPR | Human | EC50 | 0.0643 |
| Ki | 0.057 | ||
| Mouse | EC50 | 0.191 | |
| Ki | 2.8 | ||
| GLP-1R | Human | EC50 | 0.775 |
| Ki | 7.2 | ||
| Mouse | EC50 | 0.794 | |
| Ki | 1.3 |
Table 2: Phase 2 Clinical Trial Results in Obesity (48 Weeks) [12][13][14][15]
| Treatment Group | Mean Weight Reduction (%) | % Achieving ≥5% Weight Loss | % Achieving ≥10% Weight Loss | % Achieving ≥15% Weight Loss |
| Placebo | -2.1 | 27 | 9 | 2 |
| This compound 1 mg | -8.7 | - | - | - |
| This compound 4 mg | -17.1 | 92 | 75 | 60 |
| This compound 8 mg | -22.8 | 100 | 91 | 75 |
| This compound 12 mg | -24.2 | 100 | 93 | 83 |
Table 3: Phase 2 Clinical Trial Results in Type 2 Diabetes (36 Weeks) [5][6][16]
| Treatment Group | Mean Change in HbA1c (%) | Mean Weight Reduction (%) |
| Placebo | -0.01 | - |
| Dulaglutide 1.5 mg | -1.41 | - |
| This compound 4 mg | -1.30 to -1.39 | - |
| This compound 8 mg | -1.88 to -1.99 | -16.81 |
| This compound 12 mg | -2.02 | -16.94 |
The Central Role of Glucagon Receptor Agonism
Activation of the glucagon receptor by this compound contributes significantly to its metabolic effects, primarily through increased energy expenditure and enhanced lipolysis.[5][6]
Signaling Pathways
Upon binding to the GCGR, a G-protein coupled receptor (GPCR), this compound initiates an intracellular signaling cascade. This is primarily mediated by the activation of adenylyl cyclase, leading to an increase in cyclic AMP (camp) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets involved in energy metabolism.
Increased Energy Expenditure
A key proposed mechanism for the profound weight loss observed with this compound is the GCGR-mediated increase in energy expenditure.[5][6] Preclinical studies in diet-induced obese mice have shown that tri-agonists lead to a greater increase in energy expenditure compared to GLP-1 or GLP-1/GIP dual agonists.[5] This effect is thought to be a result of increased thermogenesis.
Enhanced Lipolysis
Glucagon is known to stimulate the breakdown of triglycerides (lipolysis) in adipose tissue into free fatty acids and glycerol, which can then be used for energy.[17][18] By activating GCGR, this compound is thought to promote this process, contributing to the reduction in fat mass observed in clinical trials.[6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the glucagon receptor agonism of this compound and its metabolic effects.
In Vitro Receptor Activation Assay (cAMP Accumulation Assay)
This assay determines the potency (EC50) of this compound to activate the glucagon receptor by measuring the intracellular accumulation of cAMP.
Principle: Activation of the Gs-coupled GCGR by an agonist leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation.
Methodology (HTRF-based): [19][20][21][22]
-
Cell Culture: HEK293 cells stably expressing the human glucagon receptor are cultured in appropriate media and seeded into 384-well plates.
-
Compound Preparation: A serial dilution of this compound is prepared in assay buffer.
-
Cell Stimulation: The culture medium is removed from the cells, and the diluted this compound is added to the wells. The plate is incubated for 30 minutes at 37°C.
-
Lysis and Detection: A lysis buffer containing HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) is added to each well. The plate is incubated for 1 hour at room temperature.
-
Data Acquisition: The plate is read on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.
-
Data Analysis: The ratio of the fluorescence signals is calculated and plotted against the log of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
In Vivo Assessment of Energy Expenditure (Indirect Calorimetry)
This method measures the energy expenditure of mice treated with this compound by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[1][4][11][23][24]
Principle: The rates of oxygen consumption and carbon dioxide production are directly related to the metabolic rate of an animal. By measuring these parameters, the energy expenditure can be calculated.
Methodology:
-
Animal Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for several days.
-
Treatment: Mice are treated with this compound or a vehicle control via subcutaneous injection.
-
Data Collection: VO2 and VCO2 are continuously measured using an indirect calorimetry system. Data is typically collected over a 24-hour period to assess both light and dark cycles.
-
Data Analysis: Energy expenditure is calculated from VO2 and VCO2 data using the Weir equation or a similar formula. The respiratory exchange ratio (RER = VCO2/VO2) is also calculated to determine the primary fuel source (carbohydrates or fats).
In Vivo Assessment of Glucose Metabolism (Intraperitoneal Glucose Tolerance Test - IPGTT)
The IPGTT is used to assess how quickly an animal can clear a glucose load from its blood, providing a measure of glucose tolerance.[2][7][9][10][25]
Principle: Impaired glucose tolerance is a hallmark of type 2 diabetes. This test evaluates the body's ability to handle a glucose challenge.
Methodology:
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Injection: A sterile solution of glucose (typically 2 g/kg of body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose levels are plotted over time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mmpc.org [mmpc.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Frontiers | Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations [frontiersin.org]
- 5. adameetingnews.org [adameetingnews.org]
- 6. Effects of this compound on body composition in people with type 2 diabetes: a substudy of a phase 2, double-blind, parallel-group, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 8. benchchem.com [benchchem.com]
- 9. vmmpc.org [vmmpc.org]
- 10. diacomp.org [diacomp.org]
- 11. Indirect Calorimetry to Assess Energy Balance in Mice: Measurement and Data Analysis. | Semantic Scholar [semanticscholar.org]
- 12. Results of phase 2 trial with GIP, GLP-1, and glucagon receptor agonist to treat obesity - - PACE-CME [pace-cme.org]
- 13. Lilly's phase 2 this compound results published in The New England Journal of Medicine show the investigational molecule achieved up to 17.5% mean weight reduction at 24 weeks in adults with obesity and overweight [prnewswire.com]
- 14. sio-obesita.org [sio-obesita.org]
- 15. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glucagon-stimulated lipolysis of primary cultured broiler adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
- 22. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 23. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. web.mousephenotype.org [web.mousephenotype.org]
Retatrutide and Cardiovascular Disease: A Technical Overview of Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide (LY3437943) is a novel investigational triple-agonist peptide targeting the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1] Developed by Eli Lilly, this single molecule has demonstrated significant potential in the management of obesity and type 2 diabetes.[1][2] Emerging data from preliminary clinical studies also suggest a favorable impact on cardiovascular risk factors, positioning this compound as a promising candidate for reducing cardiovascular disease in patients with metabolic disorders. This technical guide provides an in-depth analysis of the preliminary studies on this compound's cardiovascular effects, detailing experimental methodologies, quantitative outcomes, and the underlying signaling pathways.
Mechanism of Action: A Tri-Hormonal Approach to Cardiometabolic Health
This compound's unique mechanism of action lies in its ability to simultaneously activate three key hormonal pathways involved in metabolic regulation.[1] This triple agonism is believed to exert synergistic effects on weight management, glycemic control, and cardiovascular health.[1]
-
GLP-1 Receptor Agonism: Activation of the GLP-1 receptor is known to improve glycemic control, promote weight loss, and have direct protective effects on the cardiovascular system.[3]
-
GIP Receptor Agonism: GIP receptor activation further enhances metabolic function and may offer additional cardiovascular benefits.[3]
-
Glucagon Receptor Agonism: The inclusion of glucagon receptor agonism is a distinguishing feature of this compound, potentially contributing to improved energy metabolism and lipid profiles.[3]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data on cardiovascular risk markers from preliminary studies of this compound.
Table 1: Effects of this compound on Lipid Profile in Patients with Obesity or Overweight without Diabetes (Phase 2 Trial - NCT04881760)
| Parameter | This compound Dose | Change from Baseline at 48 Weeks |
| Non-HDL Cholesterol | 12 mg | Up to -26.9% |
| Triglycerides | 12 mg | Up to -40.6% |
| Apolipoprotein C-III (apoC-III) | 12 mg | Up to -38.0% |
Data sourced from a Phase II clinical trial (NCT04881760) presented at the European Society of Cardiology Congress 2024.[2][4]
Table 2: Effects of this compound on Cardiovascular Risk Markers (TRIUMPH-4 Phase 3 Trial Topline Results - NCT05931367)
| Parameter | This compound Dose | Change from Baseline at 68 Weeks |
| Systolic Blood Pressure | 12 mg | -14.0 mmHg |
| Non-HDL Cholesterol | 9 mg & 12 mg | Significant Reduction |
| Triglycerides | 9 mg & 12 mg | Significant Reduction |
| High-Sensitivity C-Reactive Protein (hs-CRP) | 9 mg & 12 mg | Significant Reduction |
Data from the topline results of the Phase 3 TRIUMPH-4 clinical trial.[5][6]
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are often proprietary. However, based on publicly available information from clinical trial registries and publications, the following methodologies were employed.
Phase 2 Clinical Trial (NCT04881760)
This was a randomized, double-blind, placebo-controlled trial involving 338 participants with obesity or overweight, but without diabetes.[1][2] Participants were randomized to receive once-weekly subcutaneous injections of this compound at various doses (1 mg, 4 mg, 8 mg, or 12 mg) or a placebo for 48 weeks.[1]
-
Lipid Profile Analysis: Serum lipid profiles, including non-HDL cholesterol, triglycerides, and apolipoprotein levels, were analyzed.[2] While the specific assays are not detailed, standard enzymatic colorimetric assays are typically used for lipid panels in large clinical trials.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure were measured at baseline and throughout the study. Standardized procedures using automated oscillometric devices are common practice to ensure consistency.
TRIUMPH-4 Phase 3 Clinical Trial (NCT05931367)
This Phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with obesity or overweight and knee osteoarthritis.[3][7] The trial randomized 445 participants to receive either this compound (9 mg or 12 mg) or a placebo.[7]
-
Cardiovascular Marker Analysis: Secondary endpoints included changes in known markers of cardiovascular risk such as non-HDL cholesterol, triglycerides, and high-sensitivity C-reactive protein (hs-CRP). Blood samples were collected at specified intervals and analyzed at a central laboratory to ensure consistency of results.
-
Blood Pressure Measurement: Systolic blood pressure was a key secondary endpoint. Measurements were likely taken in a seated position after a period of rest, using a validated automated device.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and a typical experimental workflow for a clinical trial.
References
- 1. News - Phase 2 Clinical Trial of this compound, a Triple Hormone-Receptor Agonist, for the Treatment of Obesity [gentolexgroup.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. This compound for the treatment of obesity, obstructive sleep apnea and knee osteoarthritis: Rationale and design of the TRIUMPH registrational clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patientcareonline.com [patientcareonline.com]
- 6. hcplive.com [hcplive.com]
- 7. pharmacytimes.com [pharmacytimes.com]
Retatrutide for Polycystic Ovary Syndrome: A Technical Guide to a Novel Therapeutic Avenue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polycystic Ovary Syndrome (PCOS) is a complex endocrine and metabolic disorder that remains a significant challenge in women's health. The pathophysiology of PCOS is intrinsically linked to insulin (B600854) resistance, hyperandrogenism, and ovulatory dysfunction, creating a cycle of metabolic and reproductive disturbances. Retatrutide, a novel triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors, has demonstrated unprecedented efficacy in promoting weight loss and improving glycemic control in phase 2 clinical trials for obesity and type 2 diabetes.[1][2][3] This technical guide explores the scientific rationale and proposes a framework for investigating the therapeutic potential of this compound in treating PCOS. By dissecting its multi-faceted mechanism of action and aligning it with the core pathophysiological pillars of PCOS, we present a hypothesis for its efficacy, supported by detailed, evidence-based experimental protocols for preclinical and clinical evaluation. This document serves as a comprehensive resource for researchers and drug development professionals poised to explore this promising new frontier in PCOS therapy.
Introduction: The Unmet Need in PCOS and the Promise of this compound
PCOS is the most common endocrinopathy in reproductive-aged women, characterized by a heterogeneous presentation that includes oligo- or anovulation, hyperandrogenism, and polycystic ovarian morphology.[4] A substantial proportion of women with PCOS, particularly those who are overweight or obese, exhibit insulin resistance and compensatory hyperinsulinemia, which are central to the amplification of hyperandrogenism and the exacerbation of metabolic comorbidities.[5][6] Current therapeutic strategies often address individual symptoms but fall short of tackling the interconnected metabolic and reproductive dysfunctions comprehensively.
This compound is a single peptide that acts as an agonist at the GLP-1, GIP, and glucagon receptors.[7] This triple-agonist mechanism offers a synergistic approach to metabolic regulation.[1][8] Its potent effects on weight reduction and glucose homeostasis, demonstrated in recent clinical trials, suggest a strong potential for addressing the core metabolic drivers of PCOS.[1][9]
Pathophysiology of PCOS: A Triad of Dysfunction
The clinical manifestations of PCOS are underpinned by a complex interplay of insulin resistance, hyperandrogenism, and ovarian dysfunction.
-
Insulin Resistance and Hyperinsulinemia: A majority of women with PCOS exhibit some degree of insulin resistance.[4][5] The resulting hyperinsulinemia stimulates ovarian theca cells to produce androgens and reduces the hepatic synthesis of sex hormone-binding globulin (SHBG), thereby increasing the bioavailability of free androgens.[6]
-
Hyperandrogenism: Elevated levels of androgens, such as testosterone (B1683101), are a hallmark of PCOS and are responsible for many of its clinical signs, including hirsutism, acne, and androgenic alopecia.[6]
-
Ovarian Dysfunction: The hormonal milieu in PCOS, particularly the elevated androgen levels and altered gonadotropin-releasing hormone (GnRH) pulsatility, disrupts normal follicular development, leading to anovulation and menstrual irregularities.[5]
This compound's Triple-Agonist Mechanism: A Targeted Approach to PCOS Pathophysiology
This compound's unique mechanism of action positions it to potentially address the core components of PCOS pathophysiology through its simultaneous activation of three key metabolic signaling pathways.
GLP-1 Receptor Agonism
Activation of the GLP-1 receptor is known to improve glycemic control by enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and delaying gastric emptying.[8] In the context of PCOS, GLP-1 receptor agonists have been shown to reduce body weight, improve insulin sensitivity, and lower androgen levels.[8][10]
GIP Receptor Agonism
GIP is an incretin (B1656795) hormone that also potentiates glucose-stimulated insulin secretion.[8] Additionally, GIP receptors are expressed in adipose tissue, where they are involved in lipid metabolism.[3] The agonism of GIP receptors by this compound may contribute to improved insulin sensitivity and favorable effects on body composition.[6]
Glucagon Receptor Agonism
While glucagon is traditionally known to raise blood glucose levels, its receptor activation in the liver also stimulates fatty acid oxidation and increases energy expenditure.[2] The glucagon component of this compound is thought to contribute significantly to its potent weight loss effects by promoting fat utilization.[8]
The combined action of these three pathways is hypothesized to create a powerful synergistic effect that could normalize the metabolic and endocrine disturbances characteristic of PCOS.
Quantitative Data from Clinical Trials
While there are no published clinical trials of this compound specifically in a PCOS population to date, the data from its phase 2 trials in obesity and type 2 diabetes, along with data from other incretin-based therapies in PCOS, provide a strong rationale for its investigation.
Table 1: this compound Phase 2 Trial Data in Obesity (48 Weeks)
| Dose | Mean Weight Reduction (%) | Placebo-Adjusted Mean Weight Reduction (%) |
| 1 mg | -8.7 | -6.6 |
| 4 mg | -17.1 | -15.0 |
| 8 mg | -22.8 | -20.7 |
| 12 mg | -24.2 | -22.1 |
Data sourced from Jastreboff AM, et al. N Engl J Med. 2023.[2][11]
Table 2: this compound Phase 2 Trial Data in Type 2 Diabetes (36 Weeks)
| Treatment | Change in HbA1c (%) | Change in Body Weight (%) |
| This compound 4 mg | -1.39 | -15.2 (fat mass) |
| This compound 8 mg | -1.99 | -26.1 (fat mass) |
| This compound 12 mg | -2.02 | -23.2 (fat mass) |
| Dulaglutide 1.5 mg | -1.41 | -2.6 (fat mass) |
| Placebo | -0.01 | -4.5 (fat mass) |
Data sourced from Rosenstock J, et al. ADA 2023 and Coskun T, et al. Lancet Diabetes Endocrinol. 2025.[6][9]
Table 3: Effects of Other Incretin-Based Therapies in PCOS Clinical Trials
| Drug (Class) | Study Duration | Key Outcomes |
| Liraglutide (GLP-1 RA) | 26 weeks | -5.2 kg weight loss (vs. placebo), increased SHBG, decreased free testosterone.[12] |
| Semaglutide (GLP-1 RA) | 6 months | -11.5 kg mean body weight loss, 80% of responsive patients normalized menstrual cycles.[10][13] |
| Tirzepatide (GIP/GLP-1 RA) | Retrospective | 9.54% weight reduction, irregular menstrual cycles decreased from 85.7% to 32.1%.[7][14] |
Proposed Experimental Protocols for a Phase 2b/3 Clinical Trial of this compound in PCOS
To rigorously evaluate the efficacy and safety of this compound in a PCOS population, a randomized, double-blind, placebo-controlled clinical trial is proposed. The following protocols are based on established methodologies in PCOS research and are designed to assess the key domains of the syndrome.
Study Design and Population
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Women aged 18-45 years diagnosed with PCOS according to the Rotterdam criteria (requiring at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound), with a BMI ≥ 27 kg/m ².
-
Intervention: Subcutaneous injection of this compound (dose-ranging arms, e.g., 4 mg, 8 mg, 12 mg) or placebo once weekly for 52 weeks.
-
Reporting Guidelines: The trial protocol and reporting will adhere to the CONSORT statement, with modifications for infertility trials (IMPRINT).[15][16][17]
Efficacy Endpoints
-
Primary Endpoint: Change from baseline in the regularity of menstrual cycles at 52 weeks.
-
Key Secondary Endpoints:
-
Change from baseline in body weight.
-
Change from baseline in markers of insulin resistance (HOMA-IR).
-
Change from baseline in serum total and free testosterone levels.
-
Change from baseline in ovarian volume and antral follicle count.
-
Proportion of participants with resolution of hirsutism.
-
Ovulation rate.
-
Detailed Methodologies
-
Blood Sampling: Fasting blood samples will be collected at baseline, week 26, and week 52.
-
Testosterone Measurement:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]
-
Protocol:
-
Serum samples (100-200 µL) are spiked with a deuterated internal standard (e.g., d3-testosterone).[19][20]
-
Proteins are precipitated using acetonitrile.[20]
-
Testosterone is extracted from the supernatant via liquid-liquid or solid-phase extraction.[18][19]
-
The extracted sample is injected into an LC-MS/MS system for separation and quantification.[20]
-
-
-
SHBG Measurement:
-
Method: Electrochemiluminescence immunoassay (ECLIA).[21][22]
-
Protocol:
-
Serum samples are incubated with a biotinylated monoclonal SHBG-specific antibody and a monoclonal SHBG-specific antibody labeled with a ruthenium complex.[21]
-
Streptavidin-coated microparticles are added, and the complex is captured on the solid phase.
-
The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured, and unbound substances are removed.
-
Application of a voltage induces chemiluminescent emission, which is measured by a photomultiplier.[21]
-
-
-
Insulin Resistance Assessment (HOMA-IR):
-
Calculation: HOMA-IR = [Fasting Insulin (µU/L) x Fasting Glucose (mmol/L)] / 22.5.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Protocol:
-
Scans will be performed in the early follicular phase (days 2-5) of a spontaneous or progestin-induced menstrual cycle.[27]
-
A high-frequency (≥8 MHz) transvaginal probe will be used.[29]
-
Ovarian volume will be calculated using the formula for a prolate ellipsoid (0.5 x length x width x thickness).[30]
-
The number of antral follicles (2-9 mm in diameter) will be counted throughout the entire ovary in both longitudinal and transverse planes.[31]
-
Visualizing the Hypothesized Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Diagram 1: Hypothesized Signaling Pathway of this compound in PCOS
Caption: Hypothesized signaling cascade of this compound in PCOS.
Diagram 2: Experimental Workflow for a PCOS Clinical Trial
Caption: Workflow of the proposed PCOS clinical trial.
Conclusion and Future Directions
This compound, with its novel triple-agonist mechanism, represents a paradigm shift in the potential treatment of metabolic diseases. Its profound effects on weight loss and glycemic control, coupled with the established role of incretin-based therapies in improving features of PCOS, provide a compelling rationale for its investigation in this patient population. The proposed experimental framework outlines a rigorous pathway to evaluate the efficacy and safety of this compound in addressing the multifaceted pathophysiology of PCOS. Should the hypothesized benefits be realized, this compound could emerge as a transformative therapy, offering a holistic approach to managing both the metabolic and reproductive consequences of this challenging syndrome. Future research should also explore the long-term effects of this compound on fertility outcomes and the prevention of long-term comorbidities associated with PCOS, such as type 2 diabetes and cardiovascular disease.
References
- 1. Lilly's phase 2 this compound results published in The New England Journal of Medicine show the investigational molecule achieved up to 17.5% mean weight reduction at 24 weeks in adults with obesity and overweight [prnewswire.com]
- 2. Results of phase 2 trial with GIP, GLP-1, and glucagon receptor agonist to treat obesity - - PACE-CME [pace-cme.org]
- 3. hcplive.com [hcplive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Effects of this compound on body composition in people with type 2 diabetes: a substudy of a phase 2, double-blind, parallel-group, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. adameetingnews.org [adameetingnews.org]
- 10. Semaglutide Treatment of Excessive Body Weight in Obese PCOS Patients Unresponsive to Lifestyle Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.regionh.dk [research.regionh.dk]
- 13. Semaglutide Treatment of Excessive Body Weight in Obese PCOS Patients Unresponsive to Lifestyle Programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Tirzepatide in Obesity Management Among Women with Polycystic Ovary Syndrome , International Journal of Diabetes and Endocrinology, Science Publishing Group [sciencepublishinggroup.com]
- 15. Improving the Reporting of Clinical Trials of Infertility Treatments (IMPRINT): modifying the CONSORT statement (2014) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Evaluation of a new automated electrochemiluminescent sex hormone-binding globulin (SHBG) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. s3.amazonaws.com [s3.amazonaws.com]
- 23. droracle.ai [droracle.ai]
- 24. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mft.nhs.uk [mft.nhs.uk]
- 26. ruh.nhs.uk [ruh.nhs.uk]
- 27. dsjuog.com [dsjuog.com]
- 28. Ultrasound Assessment in Polycystic Ovary Syndrome Diagnosis: From Origins to Future Perspectives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Current Guidelines for Diagnosing PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Retatrutide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Retatrutide in human plasma. This compound is a novel triple agonist peptide targeting the glucagon (B607659) (GCGR), glucose-dependent insulinotropic polypeptide (GIPR), and glucagon-like peptide-1 (GLP-1R) receptors, under investigation for the treatment of obesity and type 2 diabetes.[1] The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer. This method achieves a lower limit of quantitation (LLOQ) of 2.5 ng/mL, demonstrating high sensitivity and a broad linear dynamic range.[1] The described protocol is suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a 39-amino acid peptide with a molecular weight of approximately 4731.3 Da.[2] As a potent triple agonist, it offers potential for superior glycemic control and weight loss compared to existing therapies.[1] To support its clinical development, a reliable and sensitive bioanalytical method is essential for accurately measuring its concentration in biological matrices. LC-MS/MS has become the preferred platform for quantifying large molecules like peptides due to its high specificity, sensitivity, and wide dynamic range.[3] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, including instrument parameters, data analysis, and performance characteristics.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Human plasma (K2 EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18.2 MΩ·cm)
-
Low-binding microcentrifuge tubes and vials
Internal Standard (IS) Selection
The ideal internal standard for any quantitative LC-MS/MS assay is a stable isotope-labeled (SIL) version of the analyte.[4][5][6] A SIL IS shares the same physicochemical properties as the analyte, ensuring it effectively accounts for variability during sample preparation, chromatography, and ionization.[7] For this method, the use of a SIL-Retatrutide is strongly recommended to ensure the highest accuracy and precision.
If a SIL-Retatrutide is not available, a structural analog may be used. For example, in the analysis of the GLP-1 analog Tirzepatide, Semaglutide has been successfully used as an internal standard.[3] The chosen analog should be structurally similar and have comparable chromatographic and mass spectrometric behavior.
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound by dissolving the standard in a diluent of 75:25 (v/v) methanol:water with 0.1% formic acid.[1]
-
Working Solutions: Prepare intermediate working solutions by serial dilution of the primary stock solution with the same diluent.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into blank human plasma to prepare calibration curve standards and quality control samples.[1] The calibration range for this method is 2.5–10,000 ng/mL.[1] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of human plasma (blank, standard, QC, or unknown sample) into a low-binding microcentrifuge tube.[1]
-
Add 600 µL of ice-cold methanol containing 0.1% formic acid.[1] If an internal standard is used, it should be added to the precipitation solvent.
-
Vortex the mixture for 3 minutes at 2500 rpm.[1]
-
Centrifuge the samples at 15,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer 100 µL of the supernatant to a low-binding autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) [1]
-
LC System: ExionLC 40 System or equivalent
-
Column: Phenomenex Kinetex C8 (2.1 × 100 mm, 2.6 µm)
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 3.5 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 9.0 | 20 |
-
Divert Valve: Flow diverted to waste from 0–3.5 min and 5–9 min to minimize source contamination.[1]
Mass Spectrometry (MS) [1]
-
MS System: SCIEX ZenoTOF 7600 system or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Key Parameters:
-
Curtain Gas (CUR): 35 psi
-
Ion Source Gas 1 (GS1): 55 psi
-
Ion Source Gas 2 (GS2): 65 psi
-
IonSpray Voltage (ISV): 5500 V
-
Source Temperature: 450 °C
-
-
MRM Transitions:
Data Analysis and Quantification
Data acquisition and processing can be performed using software such as SCIEX OS.[1] Peaks are integrated, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression model with a weighting of 1/x² is typically used for quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method.[1]
Table 1: Calibration Curve Performance
| Parameter | Value |
| Linearity Range | 2.5 – 10,000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 2.5 (LLOQ) | Within ±20% | < 20% |
| > 2.5 | Within ±15% | < 15% |
| Note: The reference method demonstrated accuracy within ±13% and %CV <10% across all concentrations.[1] |
Table 3: Recovery
| Concentration (ng/mL) | Average Recovery (%) |
| 2.5 | 89.6% (Average across four levels) |
| 7.0 | |
| 4000 | |
| 8000 | |
| Note: The %CV for recovery was reported as <4.5%.[1] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Bioanalytical Method Validation Pathway
Caption: Logical pathway for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma.[1] The simple protein precipitation sample preparation is fast and effective, yielding high recovery.[1] With a lower limit of quantitation of 2.5 ng/mL and a wide linear dynamic range, this method is well-suited for supporting pharmacokinetic and other studies essential for the clinical development of this compound.[1] The use of a stable isotope-labeled internal standard is recommended to achieve the highest level of data quality.
References
- 1. sciex.com [sciex.com]
- 2. The LC Analysis of Trending Weight Management Drugs: Semaglutide, this compound, Tirzepatide [restek.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Developing a Cell-Based Assay for Retatrutide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide is an investigational triple-agonist peptide that targets three key receptors involved in metabolic regulation: the glucagon-like peptide-1 receptor (GLP-1R), the glucose-dependent insulinotropic polypeptide receptor (GIPR), and the glucagon (B607659) receptor (GCGR).[1][2][3][4] This multi-receptor agonism results in synergistic effects on appetite regulation, insulin (B600854) secretion, and energy expenditure, making it a promising candidate for the treatment of obesity and type 2 diabetes.[1][4][5]
Developing robust and reliable cell-based assays is critical for characterizing the pharmacological activity of this compound, enabling researchers to quantify its potency and selectivity at each target receptor. These application notes provide detailed protocols for establishing such assays, focusing on methods that measure downstream signaling events following receptor activation.
Principle of the Assays
GLP-1R, GIPR, and GCGR are all G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit.[6][7][8] Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9][10] This increase in intracellular cAMP serves as a primary second messenger, initiating downstream signaling cascades. The assays described herein leverage the measurement of cAMP, either directly or indirectly through a reporter system, to quantify receptor activation.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. joinvoy.com [joinvoy.com]
- 3. droracle.ai [droracle.ai]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. infiniskin.com [infiniskin.com]
- 6. innoprot.com [innoprot.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Retatrutide in Rodent Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Retatrutide (LY3437943), a novel triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors, in rodent models of obesity.[1][2] This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in obesity and related metabolic disorders.
Introduction to this compound
This compound is a synthetic peptide with agonist activity at the GLP-1, GIP, and glucagon receptors, making it a promising therapeutic candidate for obesity and type 2 diabetes.[1][2] Its triple agonist action is designed to leverage the synergistic effects of these three key metabolic hormones on appetite regulation, glucose control, and energy expenditure.[1][2] Preclinical studies in rodent models have demonstrated that this compound can lead to significant reductions in body weight, food intake, and improvements in metabolic parameters.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the GLP-1, GIP, and glucagon receptors, which are G-protein coupled receptors.[1] Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] This signaling cascade results in a variety of downstream effects that contribute to its anti-obesity and glucose-lowering actions.
Caption: Signaling pathway of this compound.
Quantitative Data from Rodent Studies
The following tables summarize key quantitative data from preclinical studies of this compound in rodent obesity models.
Table 1: Effects of Chronic this compound Administration on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose | Duration | Change in Body Weight | Change in Food Intake | Rodent Model | Reference |
| Vehicle | - | 10 days | - | - | C57/B16 Male Obese Mice | [6] |
| This compound | 10 nmol/kg/day | 10 days | Significant decrease | Largest decrease vs. comparators | C57/B16 Male Obese Mice | [6] |
Table 2: Dose-Finding Study of this compound in Chow-Fed Mice
| Treatment Group | Dose (subcutaneous) | Observation | Rodent Model | Reference |
| Vehicle | - | Baseline | C57BL/6N Mice | [7] |
| This compound | 2 nmol/kg | Dose-dependent effects | C57BL/6N Mice | [7] |
| This compound | 10 nmol/kg | Dose-dependent effects | C57BL/6N Mice | [7] |
| This compound | 30 nmol/kg | Dose-dependent effects | C57BL/6N Mice | [7] |
Experimental Protocols
A typical experimental workflow for evaluating this compound in a rodent model of obesity is outlined below.
Caption: Experimental workflow for this compound studies.
Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice
Objective: To induce an obese phenotype in C57BL/6J mice for subsequent testing of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (for control group)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Animal housing with controlled temperature, humidity, and 12-hour light/dark cycle
Procedure:
-
Acclimate mice to the facility for at least one week on a standard chow diet.
-
Randomize mice into two groups: control (standard chow) and DIO (HFD).
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly.
-
Continue the HFD for 8-12 weeks, or until a significant difference in body weight is observed between the DIO and control groups.
Protocol 2: Preparation and Administration of this compound
Objective: To prepare and administer this compound to rodent models.
Materials:
-
Lyophilized this compound
-
Sterile vehicle (e.g., 40 mM Tris, pH 8)[6]
-
Sterile insulin (B600854) syringes (28-30 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound vial to come to room temperature.
-
Calculate the required volume of vehicle to achieve the desired stock concentration.
-
Aseptically add the vehicle to the vial.
-
Gently swirl or vortex at a low speed until the peptide is completely dissolved. Avoid vigorous shaking.
-
-
Dosing Preparation:
-
Based on the animal's body weight and the desired dose (e.g., in nmol/kg or mg/kg), calculate the volume of the this compound solution to be administered.
-
-
Administration:
-
Administer this compound via subcutaneous injection in the dorsal region (scruff of the neck).
-
Ensure proper restraint of the animal to minimize stress and ensure accurate dosing.
-
Administer the vehicle to the control group using the same procedure.
-
Frequency of administration can be daily or as determined by the study design.[6]
-
Protocol 3: Measurement of Food Intake and Body Weight
Objective: To monitor the effect of this compound on food intake and body weight.
Materials:
-
Metabolic cages (optional, for precise food intake measurement)
-
Standard animal cages with food hoppers
-
Analytical balance
Procedure:
-
Body Weight:
-
Weigh each animal at the same time each day (or as per the study schedule) using a calibrated balance.
-
Record the body weights meticulously.
-
-
Food Intake:
-
Provide a pre-weighed amount of food in the food hopper.
-
After a set period (e.g., 24 hours), weigh the remaining food in the hopper and any spillage.
-
Calculate the food intake by subtracting the final weight from the initial weight.
-
For more precise and continuous measurements, utilize metabolic cages.
-
Protocol 4: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose homeostasis.
Materials:
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
Procedure:
-
Fast the animals for a specified period (e.g., 6 hours) with free access to water.
-
Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time to determine the glucose excursion curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
References
- 1. benchchem.com [benchchem.com]
- 2. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Glucagon Receptor Signaling and Glucagon Resistance | MDPI [mdpi.com]
- 5. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Note: High-Purity Purification of Synthetic Retatrutide Using a Two-Step Reversed-Phase HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust two-step reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of synthetic Retatrutide, a novel GLP-1/GIP/glucagon receptor tri-agonist. The protocol is designed to effectively remove process-related impurities inherent in solid-phase peptide synthesis (SPPS), achieving a final product purity exceeding 99%. By employing orthogonal selectivity through the use of different pH conditions in successive chromatographic steps, this method ensures a highly purified peptide suitable for research and preclinical applications.
Introduction
This compound is a complex synthetic peptide with significant therapeutic promise. The chemical synthesis of such peptides, typically via SPPS, yields a crude product containing the desired full-length peptide along with a heterogeneous mixture of impurities.[1][2] Common impurities include deletion sequences, truncated peptides, incompletely deprotected side chains, and by-products from the cleavage process.[3][4] For therapeutic applications, and even for reliable in-vitro and in-vivo studies, the removal of these impurities is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final product.[2][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases that facilitate subsequent lyophilization.[1][6][7] This application note presents a comprehensive two-step RP-HPLC purification strategy. The methodology leverages the principle of orthogonal separation, where the mobile phase pH is altered between the two steps to change the retention characteristics of this compound and its impurities, thereby enabling the separation of co-eluting species.[8]
Materials and Methods
Equipment
-
Preparative HPLC System with binary gradient pumping, autosampler, and variable wavelength UV detector
-
Analytical HPLC System for in-process purity analysis
-
Mass Spectrometer (e.g., ESI-MS) for peak identity confirmation
-
Lyophilizer (Freeze-Dryer)
-
pH Meter
-
Vortex Mixer and Sonicator
-
Centrifuge
-
0.45 µm Syringe Filters
Reagents and Columns
-
Solvents: HPLC-grade water and acetonitrile (B52724) (ACN)
-
Mobile Phase Additives: HPLC-grade trifluoroacetic acid (TFA), ammonium (B1175870) bicarbonate
-
Sample: Crude, lyophilized synthetic this compound
-
Preparative Columns: Wide-pore (300 Å) C18 or C4 silica-based or polymeric reversed-phase columns suitable for large peptide separation.[9][10] Column dimensions should be selected based on the loading amount.
-
Analytical Column: High-resolution C18 analytical column (e.g., 4.6 x 150 mm, <5 µm particle size)
Experimental Protocols
Crude Sample Preparation
-
Accurately weigh the crude this compound powder.
-
Dissolve the peptide in Mobile Phase A of the first purification step to a concentration of approximately 10-20 mg/mL.
-
Gently vortex and sonicate briefly to ensure complete dissolution.
-
Centrifuge the solution at 4000 rpm for 5 minutes to pellet any particulates.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[6]
Step 1: Low pH RP-HPLC Purification (Primary Capture)
This step utilizes acidic conditions to ensure consistent protonation of the peptide and achieve a good initial separation based on hydrophobicity.
-
Mobile Phase A: 0.1% (v/v) TFA in water.[11]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[11]
-
Column Equilibration: Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.
-
Gradient Elution: A shallow gradient is recommended for optimal resolution of complex peptide mixtures.[9][12]
-
Time (min) | % Mobile Phase B
-
---|---
-
0-10 | 25
-
10-70 | 25 → 55
-
70-75 | 55 → 95
-
75-85 | 95
-
85-90 | 95 → 25
-
90-100 | 25 (Re-equilibration)
-
-
Detection: Monitor the elution profile at 220 nm and 280 nm.[1]
-
Fraction Collection: Collect fractions (1-2% of the main peak volume) across the target peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC. Pool fractions with a purity of ≥95%.
Step 2: High pH RP-HPLC Purification (Polishing)
This orthogonal step alters the selectivity of the separation by changing the ionization state of the peptide and impurities, allowing for the removal of contaminants that co-eluted in Step 1. A column stable at high pH is required.[8][13]
-
Sample Preparation: The pooled fractions from Step 1 can be diluted with the high pH Mobile Phase A and the pH adjusted to ~8.5. Alternatively, for a more robust process, lyophilize the pooled fractions and reconstitute the peptide in the high pH Mobile Phase A.
-
Mobile Phase A: 20 mM Ammonium Bicarbonate in water, pH 8.5.
-
Mobile Phase B: 100% Acetonitrile.
-
Column Equilibration: Equilibrate the pH-stable preparative column under the initial gradient conditions.
-
Gradient Elution: The gradient may require re-optimization, but a similar shallow profile is recommended.
-
Time (min) | % Mobile Phase B
-
---|---
-
0-10 | 20
-
10-70 | 20 → 50
-
70-75 | 50 → 95
-
75-85 | 95
-
85-90 | 95 → 20
-
90-100 | 20 (Re-equilibration)
-
-
Fraction Collection and Analysis: Collect and analyze fractions as in Step 1. Pool all fractions with a final purity of ≥99.0%.
Final Product Isolation
-
Combine the high-purity fractions from Step 2.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution until a dry, fluffy white powder is obtained.[11]
-
Store the purified this compound at -20°C or below.
Data Presentation
The following tables present hypothetical but realistic data for the purification of a 1-gram batch of crude synthetic this compound.
Table 1: Quantitative Summary of the Two-Step Purification Process
| Purification Stage | Input Mass (mg) | Purity (%) | Recovered Peptide Mass (mg) | Step Yield (%) |
| Crude Material | 1000 | ~60 | - | - |
| Step 1 (Low pH) | 1000 | ≥95 | 480 | 80 |
| Step 2 (High pH) | 480 | ≥99.0 | 418 | 87 |
| Overall Process | - | - | 418 | ~70 |
Table 2: Impurity Profile Progression
| Species | Retention Time (min) | Crude Sample (%) | After Step 1 (%) | Final Product (%) |
| Hydrophilic Impurities | < 15 | 15.5 | < 1.0 | < 0.1 |
| This compound | 28.5 | 60.2 | 96.5 | 99.3 |
| Co-eluting Impurity (at low pH) | 28.7 | 12.3 | 1.8 | 0.2 |
| Hydrophobic Impurities | > 30 | 12.0 | 0.7 | 0.4 |
Visualizations
Caption: A schematic overview of the two-step HPLC purification process.
Caption: Logical workflow demonstrating the removal of a co-eluting impurity.
Discussion
The successful purification of synthetic this compound to a high degree of purity is contingent on a well-designed chromatographic strategy. The initial low pH step is effective for capturing the product and removing a significant portion of both more hydrophilic and more hydrophobic impurities.[2] The use of TFA as an ion-pairing agent sharpens peaks and provides excellent resolution.[14]
However, achieving >99% purity often requires a second, orthogonal step. Some process-related impurities, such as diastereomers or deletion sequences in a hydrophobic region of the peptide, can have very similar retention times to the target peptide under a single condition. By switching to a high pH mobile phase for the second step, the charge distribution on the peptide molecules changes.[15] This alteration in charge can significantly impact the interaction with the C18 stationary phase, leading to a change in elution order and allowing for the separation of previously co-eluting species, as illustrated in Table 2.
The choice of a volatile buffer system like ammonium bicarbonate in the second step is crucial, as it is easily removed during lyophilization, preventing the formation of non-volatile salt adducts in the final product. The overall yield of approximately 70% is considered very good for a two-step purification of a complex peptide, balancing the need for high purity with process efficiency.
Conclusion
The two-step, orthogonal pH reversed-phase HPLC method described in this application note is a highly effective strategy for the purification of synthetic this compound. This protocol reliably removes process-related impurities, yielding a final product with purity greater than 99%. The detailed methodology provides a solid foundation for researchers and process chemists to produce high-quality this compound for a range of scientific and developmental applications. The principles of this method are scalable and can be adapted for large-scale manufacturing with appropriate optimization.[16]
References
- 1. bachem.com [bachem.com]
- 2. lcms.cz [lcms.cz]
- 3. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. dupont.com [dupont.com]
- 9. hplc.eu [hplc.eu]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. peptide.com [peptide.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. Purification of GLP-1 Agonists [ymc.eu]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Note and Protocols for Establishing a Dose-Response Curve for Retatrutide In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retatrutide is a novel multi-receptor agonist that targets three key metabolic hormone receptors: the glucagon-like peptide-1 receptor (GLP-1R), the glucose-dependent insulinotropic polypeptide receptor (GIPR), and the glucagon (B607659) receptor (GCGR).[1][2] This triple agonism allows this compound to influence multiple metabolic pathways, including glucose regulation, appetite control, and energy expenditure.[3][4] The activation of these G protein-coupled receptors (GPCRs) initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.[1][5] Therefore, quantifying cAMP levels in response to varying concentrations of this compound is a robust method for determining its in vitro potency and establishing a dose-response curve.
This document provides detailed protocols for conducting in vitro experiments to characterize the dose-dependent activity of this compound. The primary method described is a luminescence-based cAMP assay, which is a widely used, sensitive, and high-throughput method for measuring changes in intracellular cAMP levels.
Signaling Pathway of this compound Action
This compound simultaneously activates the GLP-1, GIP, and glucagon receptors, all of which are Gs-coupled GPCRs.[6] Upon ligand binding, these receptors undergo a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP.[5] The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[5]
Experimental Protocols
This section outlines the detailed methodology for establishing a dose-response curve for this compound by measuring intracellular cAMP levels in a cell-based assay.
Recommended Cell Lines
The ideal cell line for this assay would be one that endogenously or recombinantly expresses the human GLP-1, GIP, and glucagon receptors. Chinese Hamster Ovary (CHO) cells are commonly used for creating stable cell lines expressing specific GPCRs.[6][7] Alternatively, separate cell lines, each expressing one of the target receptors, can be used to determine the potency of this compound at each receptor individually. For the purpose of this protocol, we will describe a general procedure applicable to a recombinant CHO cell line expressing one of the target receptors (e.g., CHO-hGLP-1R).
Materials and Reagents
-
Cell Line: CHO cells stably expressing the human GLP-1 receptor (or GIPR, or GCGR).
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining recombinant cell lines.
-
This compound: Lyophilized powder.
-
Reconstitution Solvent: Sterile water or bacteriostatic water.[8]
-
Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
cAMP Assay Kit: A commercially available luminescence-based cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega).[9][10]
-
Positive Control: A known agonist for the specific receptor being tested (e.g., GLP-1 (7-36) for GLP-1R).
-
Vehicle Control: The solvent used to dissolve this compound (e.g., sterile water with a small percentage of DMSO if necessary).
-
Microplate Luminometer: A plate reader capable of measuring luminescence.
Protocol 1: Cell Culture and Seeding
-
Culture the recombinant CHO cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Once the cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells with 5 mL of sterile phosphate-buffered saline (PBS).
-
Add 2 mL of trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Dilute the cells to a final concentration of 50,000 - 100,000 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, opaque plate (5,000-10,000 cells per well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Protocol 2: Compound Preparation and Treatment
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) by reconstituting the lyophilized powder in sterile water.
-
Serial Dilutions: Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of concentrations for the dose-response curve. A suggested range would be from 1 pM to 1 µM.
-
Positive and Vehicle Controls: Prepare solutions for the positive control (e.g., 100 nM GLP-1) and the vehicle control.
-
Cell Treatment: Carefully remove the culture medium from the wells of the cell plate.
-
Add 100 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells in triplicate.
-
Incubate the plate at 37°C for 30-60 minutes.
Protocol 3: cAMP Measurement (Using cAMP-Glo™ Assay as an Example)
Follow the manufacturer's instructions for the specific cAMP assay kit being used. The following is a general procedure based on the cAMP-Glo™ Assay.
-
Equilibrate the assay plate and all cAMP-Glo™ reagents to room temperature.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Place the plate on a plate shaker for 2 minutes to ensure complete cell lysis.
-
Incubate for 10 minutes at room temperature.
-
Add 20 µL of cAMP-Glo™ Detection Solution (containing Protein Kinase A) to each well.
-
Mix on a plate shaker for 2 minutes and then incubate for 20 minutes at room temperature.
-
Add 40 µL of Kinase-Glo® Reagent to each well to terminate the PKA reaction and generate a luminescent signal.
-
Mix on a plate shaker for 2 minutes and then incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Experimental Workflow
The overall workflow for the in vitro dose-response experiment is summarized in the diagram below.
Data Presentation and Analysis
The raw data obtained from the luminometer should be processed to determine the dose-response relationship.
Data Analysis Steps:
-
Average the triplicate luminescence readings for each concentration of this compound.
-
Subtract the average luminescence of the vehicle control from all other readings to normalize the data.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R).
-
From the fitted curve, determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.
Table 1: Example Dose-Response Data for this compound on GLP-1R
| This compound Conc. (M) | Log [this compound] | Avg. Luminescence (RLU) | Normalized Response |
| 1.00E-12 | -12.0 | 10,500 | 500 |
| 1.00E-11 | -11.0 | 15,200 | 5,200 |
| 1.00E-10 | -10.0 | 45,800 | 35,800 |
| 1.00E-09 | -9.0 | 98,600 | 88,600 |
| 1.00E-08 | -8.0 | 115,300 | 105,300 |
| 1.00E-07 | -7.0 | 118,900 | 108,900 |
| 1.00E-06 | -6.0 | 120,100 | 110,100 |
| Vehicle Control | N/A | 10,000 | 0 |
| Positive Control (GLP-1) | N/A | 121,000 | 111,000 |
Expected Results
A successful experiment will yield a sigmoidal dose-response curve, demonstrating that as the concentration of this compound increases, the intracellular cAMP level rises until it reaches a plateau. The EC₅₀ value derived from this curve provides a quantitative measure of this compound's potency at the specific receptor being tested. By repeating this experiment with cell lines expressing GIPR and GCGR, a comprehensive in vitro pharmacological profile of this compound can be established. Clinical trial data has indicated a dose-dependent effect of this compound on weight loss, which is consistent with the expected in vitro dose-response relationship.[11][12][13][14]
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What diseases does this compound treat? [synapse.patsnap.com]
- 3. buythis compound.net [buythis compound.net]
- 4. canadianinsulin.com [canadianinsulin.com]
- 5. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axxam.com [axxam.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. cAMP-Glo™ Assay [worldwide.promega.com]
- 11. realpeptides.co [realpeptides.co]
- 12. mdpi.com [mdpi.com]
- 13. swolverine.com [swolverine.com]
- 14. This compound Dosage Guide & Titration Schedule 2025 | BodySpec [bodyspec.com]
Application Notes and Protocols for Retatrutide Efficacy Studies Using db/db Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide is a novel triple-agonist peptide that targets the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors.[1][2][3][4][5] This multi-receptor agonism presents a promising therapeutic strategy for metabolic disorders, including type 2 diabetes and obesity, by potentially offering superior glycemic control and weight loss compared to existing therapies.[1][2][3] The db/db mouse is a widely used and valuable model for studying obesity-induced type 2 diabetes due to a mutation in the leptin receptor gene, which leads to hyperphagia, obesity, insulin (B600854) resistance, and hyperglycemia.[6] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in the db/db mouse model.
Signaling Pathways of this compound
This compound's mechanism of action involves the simultaneous activation of three key metabolic receptors: GLP-1R, GIPR, and GCGR. This tri-agonism leads to a cascade of downstream signaling events that synergistically improve metabolic homeostasis.
-
GLP-1 Receptor (GLP-1R) Activation: Stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety, leading to reduced food intake and improved glycemic control.[1][5]
-
GIP Receptor (GIPR) Activation: Enhances glucose-dependent insulin secretion and may also contribute to improved lipid metabolism.[1][5]
-
Glucagon Receptor (GCGR) Activation: Increases energy expenditure and promotes hepatic glucose production, which, in concert with GLP-1R and GIPR activation, contributes to overall negative energy balance and weight loss.[1][5]
Figure 1: Simplified signaling pathway of this compound.
Experimental Design for Efficacy Studies in db/db Mice
A robust experimental design is crucial for evaluating the therapeutic potential of this compound. The following workflow is recommended for a comprehensive efficacy study in db/db mice.
Figure 2: Experimental workflow for this compound efficacy study in db/db mice.
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and structured format to facilitate comparison between treatment groups. The following tables are based on findings from a study by Ma et al., where db/db mice were treated for 10 weeks.[6]
Table 1: Effects of this compound on Body Weight and Food Intake in db/db Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Average Weekly Food Intake ( g/mouse ) |
| db/db Control | 45.2 ± 2.1 | 52.8 ± 2.5 | 15.1 ± 1.2 |
| This compound | 44.9 ± 2.3 | 42.1 ± 2.0 | 9.8 ± 0.9 |
| Liraglutide | 45.5 ± 2.0 | 48.5 ± 2.2 | 12.3 ± 1.1 |
| Tirzepatide | 45.1 ± 2.4 | 45.3 ± 2.1 | 11.1 ± 1.0 |
| Data are presented as mean ± SD. *Indicates significant difference compared to the db/db control group. |
Table 2: Effects of this compound on Glycemic Control in db/db Mice
| Treatment Group | Initial HbA1c (%) | Final HbA1c (%) |
| db/db Control | 8.9 ± 0.5 | 10.2 ± 0.6 |
| This compound | 9.0 ± 0.6 | 7.1 ± 0.4 * |
| Liraglutide | 8.8 ± 0.5 | 8.5 ± 0.5 |
| Tirzepatide | 8.9 ± 0.4 | 7.9 ± 0.4 |
| Data are presented as mean ± SD. *Indicates significant difference compared to the db/db control group. |
Table 3: Effects of this compound on Serum Lipid Profile in db/db Mice
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) |
| db/db Control | 210 ± 15 | 185 ± 12 | 55 ± 5 |
| This compound | 155 ± 10 | 110 ± 9 | 30 ± 4 * |
| Liraglutide | 180 ± 12 | 145 ± 10 | 45 ± 4 |
| Tirzepatide | 165 ± 11 | 125 ± 8 | 38 ± 3 |
| Data are presented as mean ± SD. *Indicates significant difference compared to the db/db control group. |
Table 4: Effects of this compound on Liver Enzymes in db/db Mice
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| db/db Control | 120 ± 10 | 150 ± 12 |
| This compound | 75 ± 8 | 95 ± 10 |
| Liraglutide | 95 ± 9 | 120 ± 11 |
| Tirzepatide | 85 ± 7 | 105 ± 9 |
| Data are presented as mean ± SD. *Indicates significant difference compared to the db/db control group. |
Experimental Protocols
Animal Husbandry and Treatment
-
Animal Model: Male C57BL/KSJ-db/db mice and their lean db/+ littermates as controls.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide standard chow and water ad libitum.
-
Treatment Administration: Administer this compound, comparator drugs, or vehicle via subcutaneous injection daily for the duration of the study (e.g., 10 weeks).[6] Doses should be adjusted based on weekly body weight measurements.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of the mice to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism.
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group.
Intraperitoneal Insulin Tolerance Test (IPITT)
This test evaluates the whole-body insulin sensitivity by measuring the response to an exogenous insulin challenge.
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Insulin Administration: Administer human regular insulin intraperitoneally at a dose of 0.75 IU/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time for each treatment group.
Histological Analysis of Pancreas and Liver
Histological examination of the pancreas and liver can reveal changes in tissue morphology, such as islet health and hepatic steatosis.
-
Tissue Collection: At the end of the study, euthanize mice and carefully dissect the pancreas and liver.
-
Fixation: Fix the tissues in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin (B73222) and Eosin (B541160) (H&E) for general morphological assessment.
-
Deparaffinize sections in xylene.
-
Rehydrate through graded alcohols to water.
-
Stain with Hematoxylin.
-
Differentiate in acid alcohol.
-
Blue in running tap water.
-
Counterstain with Eosin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a coverslip.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess islet morphology, beta-cell area in the pancreas, and the degree of steatosis and inflammation in the liver.
Conclusion
The db/db mouse model provides a robust platform for evaluating the preclinical efficacy of this compound. The protocols and application notes outlined in this document offer a comprehensive framework for conducting such studies. The superior effects of this compound on weight management, glycemic control, and lipid metabolism in this model, as suggested by available data, underscore its significant therapeutic potential for type 2 diabetes and obesity. Rigorous and standardized experimental procedures are essential to generate reliable and reproducible data to support the clinical development of this promising triple-agonist.
References
- 1. Glucose Tolerance Test [protocols.io]
- 2. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Retatrutide Treatment in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide (LY3437943) is an investigational tri-agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1][2] This unique multimodal action presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[1][2] By simultaneously engaging these three key metabolic pathways, this compound has the potential to induce significant weight loss and improve glycemic control.[1][2] Preclinical studies in animal models are crucial for elucidating the long-term efficacy and safety profile of this compound. These application notes provide a detailed protocol for conducting long-term (≥12 weeks) preclinical studies of this compound in a diet-induced obese (DIO) mouse model.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the GLP-1, GIP, and glucagon receptors, which are G-protein coupled receptors.[1][2] Activation of these receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cascade of cellular responses.[3]
The synergistic actions of this compound on these three receptors are key to its potent metabolic effects:
-
GLP-1 Receptor Agonism: Promotes glucose-dependent insulin (B600854) secretion, suppresses glucagon release, delays gastric emptying, and increases satiety, leading to reduced food intake.[3]
-
GIP Receptor Agonism: Enhances glucose-dependent insulin secretion and may contribute to improved lipid metabolism.[3]
-
Glucagon Receptor Agonism: Increases energy expenditure and promotes hepatic fat metabolism.[4]
Preclinical Study Protocol: Long-Term Efficacy in Diet-Induced Obese (DIO) Mice
This protocol outlines a 24-week study to evaluate the long-term efficacy of this compound in a diet-induced obese (DIO) mouse model.
Animal Model and Husbandry
-
Species: C57BL/6J mice (male)
-
Age: 6-8 weeks at the start of the high-fat diet.
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity.
-
Housing: Mice should be individually housed to allow for accurate food intake monitoring.
-
Environment: 12-hour light/dark cycle, controlled temperature and humidity.
Experimental Design and Dosing
-
Study Duration: 24 weeks of treatment.
-
Experimental Groups (n=10-12 mice per group):
-
Vehicle Control (subcutaneous, once weekly)
-
This compound - Low Dose (e.g., 3 nmol/kg, subcutaneous, once weekly)
-
This compound - Mid Dose (e.g., 10 nmol/kg, subcutaneous, once weekly)[3]
-
This compound - High Dose (e.g., 30 nmol/kg, subcutaneous, once weekly)
-
Positive Control (e.g., Semaglutide, subcutaneous, once weekly)
-
-
Dose Administration: Subcutaneous injection, once weekly. A dose titration schedule is recommended to improve tolerability, especially for the higher doses. For example, for the high-dose group, start with 10 nmol/kg for the first 2 weeks, then increase to 20 nmol/kg for the next 2 weeks, and finally maintain at 30 nmol/kg.
Efficacy Endpoints and Methodologies
A summary of the anticipated quantitative outcomes based on preclinical studies of similar compounds is provided below.
| Parameter | Low Dose (3 nmol/kg) | Mid Dose (10 nmol/kg) | High Dose (30 nmol/kg) | Vehicle Control |
| Body Weight Change (%) | ~ -10% | ~ -20% | > -25% | ~ +5% |
| Fat Mass Change (%) | ~ -15% | ~ -30% | > -40% | ~ +10% |
| Lean Mass Change (%) | Minimal Change | Minimal Change | Minimal Change | Minimal Change |
| Food Intake Reduction (%) | ~ -15% | ~ -25% | > -30% | No Change |
| Fasting Glucose (mg/dL) | ↓ | ↓↓ | ↓↓↓ | Stable/Slight ↑ |
| HbA1c Reduction (%) | ~ -0.5% | ~ -1.0% | > -1.5% | No Change |
| Liver Triglycerides | ↓ | ↓↓ | ↓↓↓ | Stable/Slight ↑ |
3.1. Body Weight and Food Intake
-
Frequency: Body weight and food intake should be measured weekly.
-
Method: Use a calibrated scale for body weight. For food intake, provide a known amount of food and measure the remaining amount after 24 hours, accounting for spillage.
3.2. Body Composition
-
Frequency: Monthly.
-
Method: Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to measure fat mass, lean mass, and bone mineral density.
3.3. Glucose Metabolism
-
Frequency: Oral Glucose Tolerance Test (OGTT) at baseline and monthly. HbA1c at baseline and end of the study.
-
Method for OGTT:
-
Fast mice for 6 hours with free access to water.[6]
-
Collect a baseline blood sample (t=0) from the tail vein.[6]
-
Administer a 2 g/kg glucose solution via oral gavage.[6]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]
-
Measure blood glucose levels using a glucometer.
-
3.4. Terminal Procedures
-
Blood Collection: At the end of the 24-week treatment period, collect terminal blood samples via cardiac puncture for analysis of HbA1c, plasma insulin, and lipid profiles.
-
Organ Collection and Histopathology:
-
Protocol:
-
Euthanize animals according to approved institutional protocols.[5]
-
Dissect and collect the liver and pancreas.[5]
-
Fix the tissues in 10% neutral buffered formalin.[5]
-
Process the tissues, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for morphological analysis.
-
For the liver, assess for changes in steatosis, inflammation, and fibrosis.
-
For the pancreas, examine islet morphology and any signs of inflammation or cellular changes.
-
-
Preclinical Safety and Toxicology
A comprehensive toxicology program should be conducted in parallel with efficacy studies to support the clinical development of this compound.
Study Design
-
Species: Two relevant species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Cynomolgus monkey).
-
Duration: The duration of the toxicology studies should be equal to or exceed the planned duration of clinical trials. For long-term treatment, this would typically involve studies of up to 6 months in rodents and 9 months in non-rodents.
-
Dose Levels: A minimum of three dose levels (low, medium, and high) and a vehicle control group. The high dose should be a maximum tolerated dose (MTD) or a multiple of the expected clinical exposure.
-
Route of Administration: Subcutaneous, consistent with the intended clinical route.
Key Toxicology Endpoints
| Parameter | Rodent (Rat) | Non-Rodent (Monkey) |
| Clinical Observations | Daily | Daily |
| Body Weight | Weekly | Weekly |
| Food Consumption | Weekly | Weekly |
| Ophthalmology | Pre-study and at termination | Pre-study and at termination |
| Electrocardiography (ECG) | As appropriate | Pre-study, interim, and at termination |
| Hematology | Pre-study, interim, and at termination | Pre-study, interim, and at termination |
| Clinical Chemistry | Pre-study, interim, and at termination | Pre-study, interim, and at termination |
| Urinalysis | Pre-study, interim, and at termination | Pre-study, interim, and at termination |
| Toxicokinetics | At selected time points | At selected time points |
| Gross Pathology | At termination | At termination |
| Organ Weights | At termination | At termination |
| Histopathology | Comprehensive list of tissues | Comprehensive list of tissues |
No Observed Adverse Effect Level (NOAEL): The highest dose level at which no adverse effects are observed should be determined in both species. This is a critical parameter for establishing a safe starting dose in human clinical trials. While specific NOAEL data for this compound is not publicly available, for a similar GLP-1R agonist, the NOAEL in a 6-month monkey study was 0.15 mg/kg/week.
Conclusion
This document provides a comprehensive framework for designing and executing long-term preclinical studies to evaluate the efficacy and safety of this compound. The detailed protocols for in vivo experiments, including efficacy endpoints and toxicological assessments, are intended to guide researchers in generating robust and reliable data to support the continued development of this promising therapeutic agent for obesity and related metabolic diseases. Adherence to these guidelines will ensure a thorough characterization of this compound's long-term effects, paving the way for its potential translation to the clinic.
References
- 1. This compound-A Game Changer in Obesity Pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodologies for Assessing Retatrutide's Effect on Gastric Emptying in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide is a groundbreaking investigational triple agonist targeting the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors.[1][2][3] This multi-receptor agonism has demonstrated significant therapeutic potential for obesity and type 2 diabetes. A pivotal physiological effect of this compound, largely attributed to its GLP-1 receptor activity, is the delay of gastric emptying.[1][2][4] This action contributes to enhanced satiety, reduced caloric intake, and improved postprandial glycemic control. Consequently, the precise and reliable assessment of this compound's impact on gastric emptying in preclinical models, such as mice, is fundamental to understanding its mechanism of action, pharmacokinetic profile, and potential gastrointestinal side effects.
These application notes provide detailed protocols for two widely accepted methods for assessing gastric emptying in mice: the terminal Phenol Red Meal Assay and the non-invasive ¹³C-Spirulina Gastric Emptying Breath Test.
Signaling Pathway of this compound-Induced Delayed Gastric Emptying
This compound's effect on gastric emptying is primarily mediated through the activation of GLP-1 receptors in the gastrointestinal tract and the central nervous system.[5][6] Activation of these receptors initiates a signaling cascade that leads to reduced gastric motility.
References
- 1. researchgate.net [researchgate.net]
- 2. sochob.cl [sochob.cl]
- 3. The novel GIP, GLP-1 and glucagon receptor agonist this compound delays gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GLP-1 receptor agonists and delayed gastric emptying: implications for invasive cardiac interventions and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Consequences of Delayed Gastric Emptying With GLP-1 Receptor Agonists and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Retatrutide Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide is a novel triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors, showing great promise in the treatment of obesity and type 2 diabetes. Understanding the in vivo biodistribution of this peptide therapeutic is crucial for optimizing its efficacy and safety profile. This document provides detailed application notes and experimental protocols for non-invasive in vivo imaging techniques to track the distribution of this compound and similar peptide agonists. The described methods, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging, offer powerful tools for visualizing and quantifying the uptake of this compound in various tissues and organs over time.
While specific biodistribution data for this compound is not yet publicly available, this guide leverages protocols and data from closely related GLP-1 receptor agonists to provide a robust framework for initiating such studies.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by simultaneously activating three distinct receptor signaling pathways in key metabolic tissues. Upon binding to the GLP-1, GIP, and glucagon receptors, it initiates a cascade of intracellular events primarily mediated by adenylyl cyclase and cyclic AMP (cAMP), leading to synergistic effects on glucose control, appetite regulation, and energy expenditure.[1][2][3]
In Vivo Imaging Application Notes
Several imaging modalities can be employed to track the distribution of this compound in vivo. The choice of technique depends on the specific research question, required sensitivity, resolution, and whether quantitative data is needed.
1. Positron Emission Tomography (PET)
PET offers high sensitivity and quantitative capabilities, making it a gold standard for in vivo biodistribution studies.[4] Peptides like this compound can be radiolabeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F).[3][5] Given this compound's action on the GLP-1 receptor, protocols developed for imaging GLP-1R with radiolabeled Exendin-4 (B13836491), a GLP-1 receptor agonist, are highly relevant and can be adapted.[4][6]
2. Single Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear imaging technique that can be used for tracking radiolabeled peptides. Radionuclides such as Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc) are commonly used for SPECT.[7] SPECT generally has lower sensitivity and spatial resolution than PET but can be a more accessible and cost-effective option. The long half-life of ¹¹¹In (2.8 days) is suitable for tracking peptides with prolonged circulation times.[8]
3. Fluorescence Imaging
Fluorescence imaging, particularly in the near-infrared (NIR) spectrum (700-900 nm), allows for non-invasive visualization of peptide distribution with good temporal resolution.[9][10] This technique is well-suited for preclinical studies in small animals. Peptides are conjugated to NIR fluorescent dyes for detection. While offering lower tissue penetration and being less quantitative than nuclear imaging techniques, it is a valuable tool for real-time tracking.[9]
Quantitative Biodistribution Data
The following table summarizes representative quantitative biodistribution data for a long-circulating, radiolabeled GLP-1 receptor agonist in rats, presented as the percentage of injected dose per gram of tissue (%ID/g). This data is intended to provide a general expectation for the tissue distribution of a peptide agonist like this compound, which is also designed for extended circulation. The actual biodistribution of this compound will need to be determined experimentally.
Table 1: Representative Biodistribution of a ⁸⁹Zr-labeled Long-Acting GLP-1 Agonist in Rats (%ID/g) [1][2][11]
| Organ | 4 hours post-injection | 24 hours post-injection | 72 hours post-injection |
| Blood | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.8 ± 0.2 |
| Heart | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Lungs | 1.5 ± 0.4 | 0.9 ± 0.2 | 0.4 ± 0.1 |
| Liver | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 |
| Spleen | 0.7 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 10.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |
| Stomach | 0.9 ± 0.3 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Intestines | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Pancreas | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.7 ± 0.2 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.05 |
| Bone | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Data are presented as mean ± standard deviation. Data is adapted from studies on a long-acting GLP-1 receptor agonist and may not be fully representative of this compound's specific biodistribution.
Experimental Protocols
Protocol 1: PET Imaging of this compound using ⁶⁸Ga-Labeling
This protocol is adapted from established methods for radiolabeling and imaging GLP-1 receptor agonists like Exendin-4.[4][6]
1. Radiolabeling of this compound with ⁶⁸Ga:
-
Materials:
-
This compound conjugated with a DOTA chelator (e.g., DOTA-Retatrutide).
-
⁶⁸Ge/⁶⁸Ga generator.
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5).
-
Sterile, metal-free vials and syringes.
-
Heating block.
-
Radio-TLC or HPLC system for quality control.
-
-
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Add the ⁶⁸GaCl₃ eluate to a sterile vial containing DOTA-Retatrutide (typically 10-20 µg) dissolved in sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo use.
-
2. Animal Model and Administration:
-
Animal Model: Use appropriate animal models, such as diet-induced obese mice or diabetic mouse models (e.g., db/db mice).
-
Administration:
-
Anesthetize the animal (e.g., with isoflurane).
-
Inject approximately 5-10 MBq of ⁶⁸Ga-DOTA-Retatrutide intravenously via the tail vein.
-
3. PET/CT Imaging:
-
Imaging System: Small-animal PET/CT scanner.
-
Procedure:
-
Position the anesthetized animal in the scanner.
-
Acquire static or dynamic PET scans at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Acquire a CT scan for anatomical co-registration.
-
Reconstruct the PET and CT images.
-
4. Data Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the major organs in the CT images.
-
Quantify the radioactivity concentration in each ROI from the PET data, typically expressed as %ID/g.
Protocol 2: Fluorescence Imaging of this compound
This protocol describes the use of a near-infrared (NIR) fluorescent dye for in vivo imaging.
1. Fluorescent Labeling of this compound:
-
Materials:
-
This compound with a reactive group for conjugation (e.g., a primary amine or a cysteine residue).
-
NIR fluorescent dye with a corresponding reactive group (e.g., NHS ester or maleimide), such as Cy5.5 or IRDye 800CW.[12][13]
-
Reaction buffer (e.g., PBS, pH 7.4-8.5).
-
Purification system (e.g., HPLC or size-exclusion chromatography).
-
-
Procedure:
-
Dissolve this compound and the NIR dye in the reaction buffer.
-
Mix the peptide and dye solutions at a specific molar ratio (e.g., 1:3 peptide to dye).
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purify the fluorescently labeled this compound using HPLC or size-exclusion chromatography to remove unconjugated dye.
-
Confirm the labeling efficiency and purity using spectrophotometry and mass spectrometry.
-
2. Animal Model and Administration:
-
Animal Model: Similar to the PET imaging protocol.
-
Administration:
-
Anesthetize the animal.
-
Inject the NIR-labeled this compound (typically 1-5 nmol) intravenously.
-
3. In Vivo Fluorescence Imaging:
-
Imaging System: In vivo fluorescence imaging system (e.g., IVIS).
-
Procedure:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Use appropriate excitation and emission filters for the selected NIR dye.
-
4. Data Analysis:
-
Analyze the fluorescence images to visualize the biodistribution of the labeled peptide.
-
Quantify the fluorescence intensity in different regions of interest to assess relative uptake.
-
For more detailed analysis, organs can be explanted at the end of the study for ex vivo imaging to confirm in vivo findings.
Considerations for Multi-Receptor Agonists
When designing imaging studies for a triple agonist like this compound, it is important to consider that the observed biodistribution will be a composite of its interaction with all three receptors (GLP-1R, GIPR, and GCGR). The relative expression of these receptors in different tissues will influence the uptake pattern. For instance, high uptake may be observed in the pancreas (GLP-1R, GIPR), brain (GLP-1R), adipose tissue (GIPR), and liver (GCGR).[14] Competitive binding studies with selective antagonists for each receptor can help dissect the contribution of each receptor to the overall tissue distribution.
Conclusion
In vivo imaging techniques are indispensable tools for elucidating the pharmacokinetic and pharmacodynamic properties of novel therapeutics like this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to initiate studies aimed at tracking the in vivo distribution of this promising triple agonist. While adapting protocols from similar peptide agonists provides a strong starting point, empirical optimization will be necessary to achieve high-quality, reproducible data for this compound. The insights gained from such studies will be invaluable for advancing the clinical development of this next-generation metabolic therapy.
References
- 1. Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 18F-radiolabeled GLP-1 analog exendin-4 for PET/CT imaging of insulinoma in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 18F-radiolabeled analogs of exendin-4 for PET imaging of GLP-1 in insulinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Clinical GLP-1 Receptor PET/CT Imaging with [68Ga]Ga-NODAGA-Exendin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 64Cu Labeled Sarcophagine Exendin-4 for MicroPET Imaging of Glucagon like Peptide-1 Receptor Expression [thno.org]
- 9. Near-infrared fluorescent peptide probes for imaging of tumor in vivo and their biotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to add Fluorescent tags for Peptides? | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. content.protocols.io [content.protocols.io]
- 13. Design and Synthesis of Near-Infrared Peptide for in Vivo Molecular Imaging of HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Cryopreservation of Tissues from Retatrutide-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide, a novel triple agonist for the glucose-dependent insulinotropic polypeptide (GIP), glucagon-like peptide-1 (GLP-1), and glucagon (B607659) receptors, is under investigation for its significant effects on weight management and metabolic diseases.[1][2][3] Preclinical studies involving animal models are crucial for elucidating its mechanisms of action and therapeutic potential. The ability to properly cryopreserve tissues from these animal models is paramount for downstream analyses, including histology, transcriptomics, proteomics, and metabolomics. These application notes provide detailed protocols for the cryopreservation of key metabolic tissues—adipose, pancreas, and liver—from animal models treated with this compound, ensuring sample integrity for future research.
Given that this compound treatment can induce significant physiological changes in tissues, such as alterations in adipocyte size and lipid content, these protocols incorporate special considerations to optimize tissue viability and quality post-thaw.[1]
General Considerations for Tissue Cryopreservation
Successful cryopreservation aims to minimize cellular damage caused by ice crystal formation and osmotic stress. Key factors to control include the choice of cryoprotective agent (CPA), cooling rate, storage temperature, and thawing process. For tissues from this compound-treated animals, it is crucial to consider the altered metabolic state of the cells, which may influence their response to cryopreservation-induced stress.
Data Presentation: Quantitative Cryopreservation Parameters
The following tables summarize key quantitative data and parameters for the cryopreservation of adipose, pancreatic, and liver tissues. These values are derived from established protocols and should be optimized for specific experimental needs.
Table 1: Cryoprotectant Solutions for Metabolic Tissues
| Tissue Type | Primary Cryoprotectant(s) | Concentration | Base Medium |
| Adipose Tissue | Dimethyl sulfoxide (B87167) (DMSO), Trehalose | 0.5 M DMSO + 0.2 M Trehalose | Dulbecco's Modified Eagle Medium (DMEM) |
| Pancreatic Tissue | Dimethyl sulfoxide (DMSO) | 10% (v/v) | RPMI-1640 + 10% Fetal Bovine Serum (FBS) |
| Liver Tissue | Dimethyl sulfoxide (DMSO) | 10% (v/v) | CryoStor® CS10 or DMEM + 10% FBS |
Table 2: Recommended Cooling and Thawing Rates
| Tissue Type | Cooling Rate | Thawing Method |
| Adipose Tissue | Slow cooling: 1-2°C/min to -30°C, then plunge into liquid nitrogen | Rapid warming in a 37-40°C water bath |
| Pancreatic Tissue | Slow cooling: 1°C/min to -40°C, then 3°C/min to -71°C, then liquid nitrogen | Rapid warming in a 37°C water bath with stepwise dilution of CPA |
| Liver Tissue | Slow cooling: 1°C/min to -80°C, then transfer to liquid nitrogen | Rapid warming in a 37°C water bath |
Table 3: Post-Thaw Quality Assessment Metrics
| Assessment Method | Parameter Measured | Expected Viability/Integrity |
| Trypan Blue Exclusion | Cell membrane integrity | > 70-80% viability |
| Histology (H&E Staining) | Tissue morphology, cellular structure | Intact cellular architecture, minimal ice crystal damage |
| Lactate Dehydrogenase (LDH) Assay | Cell membrane damage (cytotoxicity) | Low LDH release compared to fresh tissue |
| RNA Integrity Number (RIN) | RNA quality for transcriptomics | RIN > 7 |
| TUNEL Assay | DNA fragmentation (apoptosis) | Low percentage of TUNEL-positive cells |
Signaling Pathway Visualization
This compound exerts its effects by activating three key receptors: GIPR, GLP-1R, and GCGR. The diagram below illustrates the primary signaling cascades initiated by this compound binding.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Cryopreservation of Adipose Tissue
Special Considerations for this compound-Treated Models: this compound treatment is known to reduce adipocyte size and alter lipid metabolism.[1] This may enhance the efficacy of cryoprotectant penetration. However, smaller adipocytes can also be more susceptible to osmotic stress. The use of a combination of penetrating (DMSO) and non-penetrating (trehalose) cryoprotectants is recommended to protect both intracellular and extracellular environments.
Materials:
-
Collection Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Cryoprotectant Solution: DMEM containing 0.5 M DMSO and 0.2 M trehalose
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
Liquid nitrogen storage dewar
Procedure:
-
Tissue Harvest: Immediately after euthanasia, dissect the desired adipose tissue depot (e.g., epididymal white adipose tissue, interscapular brown adipose tissue).
-
Washing: Place the tissue in a petri dish containing cold Collection Medium. Wash thoroughly to remove any blood or contaminating tissues.
-
Mincing: Mince the tissue into small fragments (approximately 3-5 mm³).
-
Cryoprotectant Incubation: Transfer the tissue fragments into a cryovial. Add 1 mL of the Cryoprotectant Solution and incubate on ice for 20 minutes.
-
Freezing:
-
Place the cryovials in a controlled-rate freezing container.
-
Store the container at -80°C for at least 4 hours (achieves a cooling rate of approximately -1°C/minute).
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
-
Thawing:
-
Rapidly thaw the tissue by immersing the cryovial in a 37°C water bath until only a small ice crystal remains.
-
Immediately transfer the tissue to a petri dish with fresh, cold DMEM.
-
Wash the tissue several times with DMEM to remove the cryoprotectant.
-
-
Post-Thaw Analysis: Proceed with desired downstream applications (e.g., histology, cell isolation).
Caption: Adipose tissue cryopreservation workflow.
Protocol 2: Cryopreservation of Pancreatic Tissue
Special Considerations for this compound-Treated Models: this compound treatment can improve pancreatic beta-cell function and may alter the cellular composition of islets.[4] Standard cryopreservation protocols for pancreatic tissue are generally applicable, with a strong emphasis on controlled cooling and gradual removal of the cryoprotectant upon thawing to preserve delicate islet structures.
Materials:
-
Collection Medium: RPMI-1640 with 10% FBS
-
Cryoprotectant Solution: RPMI-1640 with 10% FBS and 10% DMSO
-
Cryovials
-
Programmable freezer or controlled-rate freezing container
-
Liquid nitrogen storage dewar
Procedure:
-
Tissue Harvest: Perfuse the pancreas with cold saline before dissection to minimize enzymatic degradation. Dissect the pancreas and place it in cold Collection Medium.
-
Mincing: Finely mince the pancreas into 1-2 mm³ pieces.
-
Cryoprotectant Incubation: Transfer the tissue pieces to a cryovial and add 1 mL of cold Cryoprotectant Solution. Incubate on ice for 15-20 minutes.
-
Freezing:
-
Use a programmable freezer to cool at 1°C/min to -40°C, then at 3°C/min to -71°C.
-
Alternatively, use a controlled-rate freezing container at -80°C.
-
Transfer to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Rapidly thaw in a 37°C water bath.
-
Perform stepwise dilution of the cryoprotectant by gradually adding fresh, cold RPMI-1640 with 10% FBS to the thawed tissue suspension.
-
-
Post-Thaw Analysis: Proceed with islet isolation, histology, or other analyses.
Protocol 3: Cryopreservation of Liver Tissue
Special Considerations for this compound-Treated Models: this compound has been shown to reduce liver fat accumulation.[5] This may be beneficial for cryopreservation, as high lipid content can negatively impact tissue preservation. Standard liver cryopreservation protocols are likely to be effective.
Materials:
-
Wash Solution: DMEM/F-12 with 15 mM HEPES
-
Freezing Medium: CryoStor® CS10 (recommended) or DMEM with 10% FBS and 10% DMSO
-
Cryovials
-
Controlled-rate freezing container
-
Liquid nitrogen storage dewar
Procedure:
-
Tissue Harvest: Perfuse the liver with cold saline via the portal vein. Dissect the liver and place it in cold Wash Solution.
-
Sectioning: Cut the liver into small pieces (approximately 3-5 mm).
-
Cryoprotectant Incubation: Place 1-2 tissue pieces into each cryovial and add 1 mL of freezing medium.
-
Freezing:
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24-48 hours.
-
Transfer to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Rapidly thaw in a 37°C water bath.
-
Transfer the tissue to a petri dish with fresh, cold Wash Solution and wash several times.
-
-
Post-Thaw Analysis: Proceed with desired applications, such as organoid culture or molecular analysis.
Conclusion
The successful cryopreservation of tissues from this compound-treated animal models is essential for maximizing the scientific value of these studies. The protocols outlined in these application notes provide a robust framework for preserving the integrity of adipose, pancreatic, and liver tissues. Researchers are encouraged to optimize these protocols based on their specific animal models and downstream analytical requirements. Careful consideration of the physiological changes induced by this compound will contribute to the generation of high-quality, reproducible data.
References
- 1. Effects of GLP-1 receptor agonists and dual incretin agonists on adipocyte type and size [explorationpub.com]
- 2. Evaluation of cryopreservation techniques of pancreatic fragments and islets in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Gene Expression Analysis in Adipose Tissue Following Retatrutide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retatrutide is a novel triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors, showing significant promise in the treatment of obesity and type 2 diabetes.[1][2] Its mechanism of action involves mimicking the effects of endogenous incretin (B1656795) hormones, leading to reduced appetite, increased energy expenditure, and improved glucose homeostasis.[3][4][5] A key target tissue for this compound's metabolic effects is adipose tissue, where it is expected to modulate gene expression to promote lipolysis, reduce inflammation, and enhance energy utilization.[1][6]
These application notes provide a comprehensive overview of the anticipated effects of this compound on gene expression in adipose tissue and offer detailed protocols for researchers to investigate these changes. The information presented is based on the known signaling pathways of GLP-1, GIP, and glucagon receptors and findings from studies on related incretin-based therapies, providing a foundational framework for research in this area.
Anticipated Gene Expression Changes in Adipose Tissue
While direct transcriptomic studies on this compound's effects on adipose tissue are emerging, based on the known functions of its target receptors, we can anticipate changes in several key biological pathways. The following table summarizes the expected modulation of gene expression.
| Biological Process | Key Genes | Expected Regulation by this compound | Rationale |
| Thermogenesis & Energy Expenditure | UCP1, PGC1α, CIDEA, DIO2 | Upregulation | Glucagon and GIP receptor activation in brown and beige adipose tissue is known to increase the expression of genes involved in thermogenesis and energy expenditure.[4][7] |
| Lipolysis | ATGL (PNPLA2), HSL (LIPE), MGL (MGLL) | Upregulation | Glucagon receptor signaling is a known activator of lipolysis, leading to the breakdown of triglycerides. This compound has been shown to induce lipolysis in adipocytes.[1][6] |
| Inflammation | TNFα, IL-6, MCP-1 (CCL2), IL-1β | Downregulation | GLP-1 receptor agonists have been demonstrated to have anti-inflammatory effects in adipose tissue, reducing the expression of pro-inflammatory cytokines.[8][9] |
| Adipogenesis & Lipid Storage | PPARγ, CEBPα, FABP4, SREBP-1c | Downregulation | GIP receptor activation has been shown to reduce the expression of genes related to lipid storage.[4] Glucagon signaling generally opposes fat storage. |
| Extracellular Matrix (ECM) Remodeling & Fibrosis | COL1A1, COL3A1, TIMP1, TGFβ1 | Downregulation | Reduced inflammation and improved metabolic health in adipose tissue are often associated with decreased fibrotic gene expression. This compound has been observed to lower the expression of fibrotic mediators in preclinical studies.[1] |
Signaling Pathways and Experimental Workflow
This compound Signaling in Adipocytes
The following diagram illustrates the proposed signaling cascade initiated by this compound in an adipocyte, leading to changes in gene expression.
Caption: this compound signaling pathway in adipocytes.
Experimental Workflow for Gene Expression Analysis
The diagram below outlines a typical experimental workflow for analyzing gene expression changes in adipose tissue following this compound treatment.
Caption: Experimental workflow for gene expression analysis.
Detailed Experimental Protocols
Animal Studies
-
Animal Model: C57BL/6J mice are a commonly used strain for studying diet-induced obesity (DIO).
-
Housing and Diet: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) and feed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Treatment Groups: Randomly assign DIO mice to two groups:
-
Vehicle control (e.g., saline or appropriate buffer).
-
This compound (dose to be determined based on preclinical studies, administered subcutaneously, e.g., once weekly).
-
-
Treatment Duration: Treat animals for a specified period (e.g., 4-8 weeks) to allow for significant metabolic changes and alterations in gene expression.
-
Tissue Collection: At the end of the treatment period, euthanize mice and carefully dissect various adipose tissue depots (e.g., epididymal white adipose tissue - eWAT, inguinal white adipose tissue - iWAT, and interscapular brown adipose tissue - BAT). Immediately flash-freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction and Quality Control
-
Homogenization: Homogenize frozen adipose tissue samples (50-100 mg) in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
-
RNA Isolation: Perform RNA extraction using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 and A260/A230 ratios. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN score of >7 is generally recommended for downstream applications like RNA sequencing.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design or obtain validated primers for target genes (from the table above) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, TBP).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical reaction includes:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the geometric mean of the housekeeping genes.
Transcriptome-wide Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and vehicle control groups.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways.
-
Conclusion
The investigation of gene expression changes in adipose tissue following this compound treatment is crucial for a deeper understanding of its mechanism of action and its therapeutic benefits. The protocols and anticipated findings outlined in these application notes provide a solid foundation for researchers to design and execute experiments in this exciting area of metabolic research. While the provided gene targets are based on the actions of related compounds, they offer a strong starting point for hypothesis-driven research into the specific effects of this novel triple agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Physiological roles of the GIP receptor in murine brown adipose tissue – Molecular Metabolism [molecularmetabolism.com]
- 6. Unleashing the power of this compound: A possible triumph over obesity and overweight: A correspondence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological roles of the GIP receptor in murine brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Selected Glucagon-like Peptide-1 Receptor Agonists on Serum Lipids, Adipose Tissue, and Muscle Metabolism—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Competitive ELISA for the Quantification of Retatrutide in Human Plasma
Introduction
Retatrutide is an investigational triple agonist peptide that targets the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1][2][3][4][5] This multi-faceted mechanism of action leads to synergistic effects on glycemic control, appetite reduction, and energy expenditure, making it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[1][6] To support pharmacokinetic, toxicokinetic, and efficacy studies, a robust and sensitive method for quantifying this compound in biological matrices is essential.
This application note describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound in human plasma. The assay is designed for high-throughput analysis, offering a sensitive and specific alternative to chromatographic methods.
Principle of the Assay
The competitive ELISA is an immunoassay format used to measure the concentration of an antigen in a sample.[7] In this assay, a microplate is pre-coated with a specific anti-Retatrutide antibody. During the assay, a known amount of biotinylated this compound (competitor) and the unknown amount of this compound in the sample or standard are added to the wells. Both the unlabeled (from the sample) and the biotinylated this compound compete for the limited binding sites on the immobilized antibody. After an incubation period, the unbound components are washed away. The amount of biotinylated this compound bound to the antibody is then detected by adding a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric substrate. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.
Signaling Pathway of this compound
This compound simultaneously activates the GLP-1, GIP, and glucagon receptors, leading to a cascade of downstream metabolic effects. This triple agonism results in enhanced insulin (B600854) secretion, reduced glucagon secretion, delayed gastric emptying, decreased appetite, and increased energy expenditure.[1][2][4][6]
Protocol: this compound Competitive ELISA
Materials and Reagents
-
Anti-Retatrutide antibody (capture antibody) coated 96-well microplate
-
This compound standard (lyophilized)
-
Biotinylated this compound (competitor)
-
Assay Diluent (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Human plasma samples (collected with EDTA or heparin)[8]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized or distilled water
Assay Performance Characteristics
The following tables summarize the expected performance of the this compound competitive ELISA based on commercially available kits and established analytical methods for similar peptides.[6]
Table 1: this compound ELISA Kit Performance
| Parameter | Value |
|---|---|
| Sample Type | Plasma, Serum |
| Assay Type | Quantitative Competitive ELISA |
| Detection Method | Colorimetric |
| Detection Range | 78 - 5,000 pg/mL |
| Sensitivity (LOD) | ~30 pg/mL |
| Lower Limit of Quantification (LLOQ) | 78 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike Recovery | 85% - 115% |
Table 2: Comparison with LC-MS/MS Method
| Parameter | Competitive ELISA | LC-MS/MS[6][9] |
|---|---|---|
| LLOQ | 78 pg/mL | 2.5 ng/mL |
| Linearity Range | 78 - 5,000 pg/mL | 2.5 - 10,000 ng/mL |
| Precision (%CV) | < 15% | < 10% |
| Mean Recovery | ~95% | 89.6% |
| Throughput | High | Lower |
| Equipment Cost | Low | High |
Note: The LC-MS/MS method offers a wider dynamic range but may have a higher LLOQ as reported in some studies. ELISA provides excellent sensitivity for lower concentration measurements and higher throughput.
Experimental Protocol
-
Reconstitute this compound Standard: Reconstitute the lyophilized standard with Assay Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation.
-
Prepare Standard Curve: Perform serial dilutions of the stock solution in Assay Diluent to create standards with concentrations ranging from 5,000 pg/mL down to 78 pg/mL. A zero standard (blank) should consist of only Assay Diluent.
-
Prepare Samples: Centrifuge plasma samples to remove particulates.[8] Dilute samples as needed with Assay Diluent to ensure the concentration falls within the assay's standard curve range.
-
Prepare Biotinylated this compound: Dilute the biotinylated this compound stock solution to its working concentration using Assay Diluent.
-
Standard/Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the anti-Retatrutide antibody-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of the working solution of biotinylated this compound to each well. Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with 300 µL of Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on a clean paper towel.[10]
-
Add Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well within 15 minutes using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of this compound in the samples can be determined by interpolating their mean OD values from the standard curve.
-
Remember to multiply the interpolated concentration by the dilution factor used for the samples.
Workflow Diagram
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. joinvoy.com [joinvoy.com]
- 3. droracle.ai [droracle.ai]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. infiniskin.com [infiniskin.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. sciex.com [sciex.com]
- 10. affbiotech.com [affbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Lyophilized Retatrutide Powder
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of lyophilized compounds is a critical first step for reliable and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with lyophilized Retatrutide powder.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues that may be encountered during the reconstitution of lyophilized this compound.
| Problem | Potential Cause | Recommended Solution |
| Powder does not dissolve completely, solution appears cloudy or contains visible particulates. | 1. Improper solvent choice: The polarity and pH of the solvent may not be optimal for this compound. 2. Incorrect reconstitution technique: Adding the solvent too quickly or directly onto the powder can cause clumping.[1][2] 3. Insufficient time for dissolution: Some peptides require more time to fully dissolve.[2] | 1. Verify the correct solvent. The most commonly recommended solvent for this compound is bacteriostatic water.[1][3] For specific experimental needs, other solvents like sterile water or specific buffers can be considered, though stability may be affected. 2. Refine your technique. Allow the lyophilized powder to come to room temperature before opening the vial to prevent condensation.[4] Inject the solvent slowly down the side of the vial, not directly onto the powder.[1][5] 3. Allow adequate time. After adding the solvent, gently swirl the vial and let it sit for several minutes to allow the powder to dissolve completely.[1][6] Avoid vigorous shaking as this can damage the peptide.[1][2] If particulates remain, sonication may be carefully employed to aid dissolution.[7][8][9] |
| Solution appears gel-like or viscous. | Peptide aggregation: This can be caused by factors such as high peptide concentration, inappropriate pH, or the hydrophobic nature of the peptide. | 1. Adjust the concentration. Try reconstituting the powder to a lower concentration by using a larger volume of solvent. 2. Consider pH adjustment. The solubility of peptides is often pH-dependent.[7][8] For peptides with a net positive charge, a slightly acidic solvent may improve solubility, while those with a net negative charge may dissolve better in a slightly basic solution.[7] 3. Use of co-solvents. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used initially to dissolve the peptide, followed by dilution with the aqueous buffer.[7][10] However, ensure the final concentration of the organic solvent is compatible with your experimental assay.[7] |
| Loss of peptide activity after reconstitution. | Peptide degradation: This can be caused by harsh reconstitution methods, improper storage, or microbial contamination. | 1. Gentle handling is key. Avoid vigorous shaking or vortexing.[1][2] Instead, gently swirl or roll the vial.[1][11] 2. Proper storage is crucial. Store the reconstituted solution at 2-8°C and protect it from light.[11] For long-term storage, consider aliquoting the solution and freezing at -20°C to avoid repeated freeze-thaw cycles, although the stability of this compound under these conditions should be verified.[7][11] 3. Ensure sterility. Use sterile solvents and aseptic techniques during reconstitution to prevent bacterial growth, which can degrade the peptide.[1][3] The use of bacteriostatic water, which contains a preservative, can help inhibit microbial growth.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound powder?
A1: The most frequently recommended solvent for reconstituting this compound is bacteriostatic water ("bac water").[1][3] This is sterile water containing a preservative, typically 0.9% benzyl (B1604629) alcohol, which helps to prevent microbial contamination and allows for multi-dose use. For single-use applications or if the preservative interferes with the experiment, sterile water can be used, but the solution should be used immediately.
Q2: What is the general solubility of this compound?
A2: this compound is soluble in water at a concentration of 5mg/ml.[12][13] It is also reported to be slightly soluble in acetonitrile and sparingly soluble in DMSO and PBS (pH 7.2).[12][14]
Q3: What is the correct procedure for reconstituting this compound?
A3: For a detailed step-by-step guide, please refer to the Experimental Protocols section below. The key steps involve allowing the vial to reach room temperature, using aseptic techniques, slowly adding the recommended solvent down the side of the vial, and gently swirling until the powder is completely dissolved.[1][5][6]
Q4: Can I shake the vial to speed up the dissolution process?
A4: No, you should not vigorously shake the vial.[1][2] Peptides are complex molecules and shaking can cause mechanical stress, leading to aggregation or degradation, which can impact the biological activity of this compound. Gentle swirling or rolling is recommended.[1][11]
Q5: How should I store the reconstituted this compound solution?
A5: Once reconstituted, the this compound solution should be stored in a refrigerator at 2-8°C and protected from light.[11] When reconstituted with bacteriostatic water, the solution is typically stable for up to 30 days.[3][15] For longer-term storage, it is advisable to aliquot the solution into smaller, single-use volumes and store them at -20°C to minimize freeze-thaw cycles, though specific stability data for frozen this compound solutions should be consulted.[7][11]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder
Materials:
-
Vial of lyophilized this compound powder
-
Bacteriostatic water (or other appropriate sterile solvent)
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Remove the vial of lyophilized this compound from storage and allow it to reach room temperature before opening. This prevents condensation from forming inside the vial.[4]
-
Disinfect the rubber stoppers of both the this compound vial and the solvent vial with an alcohol swab.[6]
-
Using a sterile syringe, draw up the calculated volume of bacteriostatic water. The volume will depend on the desired final concentration. For example, to achieve a 5 mg/mL concentration from a 10 mg vial, you would use 2.0 mL of solvent.[11]
-
Slowly inject the bacteriostatic water into the this compound vial, directing the stream against the side of the vial to avoid foaming.[1][5]
-
Gently swirl the vial in a circular motion until the powder is completely dissolved.[1][11] Do not shake or vortex.[1][2]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Label the vial with the reconstitution date and the final concentration.
-
Store the reconstituted solution in the refrigerator at 2-8°C.[11]
Visualizations
Caption: Workflow for Reconstituting Lyophilized this compound.
Caption: this compound's Triple Agonist Signaling Pathway.
References
- 1. realpeptides.co [realpeptides.co]
- 2. boomschem.com [boomschem.com]
- 3. ignitepeptides.com [ignitepeptides.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. bulkglp.com [bulkglp.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jpt.com [jpt.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. omizzur.com [omizzur.com]
- 11. peptidedosages.com [peptidedosages.com]
- 12. This compound | 2381089-83-2 [chemicalbook.com]
- 13. adipogen.com [adipogen.com]
- 14. caymanchem.com [caymanchem.com]
- 15. realpeptides.co [realpeptides.co]
Technical Support Center: Troubleshooting Variability in Retatrutide In Vivo Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vivo experiments with Retatrutide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational triple-receptor agonist that simultaneously activates the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors.[1][2] This multi-receptor agonism leads to a synergistic effect on metabolic pathways, resulting in reduced appetite, enhanced insulin (B600854) sensitivity, and increased energy expenditure.[1][3]
Q2: How should this compound be prepared and stored for in vivo studies?
This compound is typically supplied as a lyophilized powder and should be reconstituted with a sterile solvent, such as sterile water or bacteriostatic water, to the desired concentration.[4][5] To maintain stability, it is crucial to follow the supplier's instructions. After reconstitution, the solution should be stored at 4°C for up to 28 days.[5] For long-term storage, it is recommended to store the lyophilized powder at -20°C.[5]
Q3: What are the recommended animal models for this compound in vivo experiments?
For studying obesity and type 2 diabetes, diet-induced obese (DIO) mice (e.g., C57BL/6J on a high-fat diet) and genetically obese models like db/db mice are commonly used and appropriate for evaluating the efficacy of this compound.[1]
Troubleshooting Guide
Issue 1: High Variability in Body Weight Change Between Animals in the Same Treatment Group
High variability in treatment response can obscure the true effect of this compound. Below are potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | Ensure consistent and accurate reconstitution of the lyophilized this compound powder for every experiment. Use a calibrated pipette and the same lot of sterile diluent. |
| Inaccurate Dosing | Verify the calibration of the scales used for weighing animals and the accuracy of the syringes used for injection. Ensure the correct dose is calculated based on the most recent body weight of each animal. |
| Variable Injection Technique | Standardize the subcutaneous injection procedure. Use the same injection site (e.g., the loose skin over the neck) and needle size (e.g., 25-27G for mice) for all animals.[2] Ensure the full dose is delivered and monitor for any leakage from the injection site. |
| Biological Variability in Animals | Use age-matched animals from the same source and litter, if possible.[6] Increase the number of animals per group to enhance statistical power.[2] Consider the impact of housing conditions, such as temperature, as this can affect metabolism.[7] |
| Dietary Inconsistencies | Ensure all animals have consistent access to the same diet and water. Monitor food and water intake to identify any outliers. In diet-induced obesity models, variability in individual food intake can lead to differences in body weight gain.[8] |
Issue 2: Lower Than Expected Efficacy (e.g., minimal weight loss)
If this compound is not producing the expected therapeutic effect, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Ensure proper storage of both lyophilized powder and reconstituted solution. Avoid repeated freeze-thaw cycles.[4] Confirm the stability of this compound in the chosen vehicle over the course of the experiment. |
| Incorrect Dosing Regimen | Review the literature for effective dose ranges of this compound in the specific animal model being used. Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Suboptimal Vehicle Formulation | This compound is soluble in aqueous solutions.[4] Ensure the chosen vehicle (e.g., sterile saline or bacteriostatic water) is appropriate and does not cause precipitation or degradation of the peptide. |
| Animal Model Resistance | Some animal strains may be less responsive to the metabolic effects of this compound.[7][9] Verify that the chosen animal model is appropriate for studying the targeted metabolic pathways. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Using a sterile syringe, add the appropriate volume of sterile bacteriostatic water or sterile saline to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).[4][5]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.[2]
-
Visually inspect the solution for clarity and any particulate matter before administration.
-
Store the reconstituted solution at 4°C for up to 28 days.[5]
Protocol 2: Subcutaneous Administration in Mice
-
Accurately weigh the mouse to determine the correct injection volume based on its body weight and the desired dose.
-
Restrain the mouse securely.
-
Grasp the loose skin over the dorsal neck/scruff area to form a "tent".
-
Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.[2]
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent leakage.[2]
-
Return the animal to its cage and monitor for any immediate adverse reactions.[2]
Quantitative Data
Table 1: Representative Preclinical Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Animal Model | Reference |
| Half-life (t½) | ~6 days | Not specified | [10] |
| Time to Maximum Concentration (Tmax) | 12-72 hours | Healthy human subjects (Phase 1) | [10] |
| EC50 at human GIP receptor | 0.0643 nM | In vitro | [11] |
| EC50 at human GLP-1 receptor | 0.775 nM | In vitro | [11] |
| EC50 at human glucagon receptor | 5.79 nM | In vitro | [11] |
Table 2: Example of Body Weight Change in a 10-week Study in db/db Mice
| Treatment Group (daily subcutaneous injection) | Mean Body Weight Change (g) ± SD |
| Saline | +5.2 ± 1.5 |
| Liraglutide (10 nmol/kg) | -2.1 ± 0.8 |
| Tirzepatide (10 nmol/kg) | -4.5 ± 1.2 |
| This compound (10 nmol/kg) | -6.8 ± 1.9 |
| This table is a representative example based on findings in the literature and is for illustrative purposes.[12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. elitebiogenix.com [elitebiogenix.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Increased Variation in Body Weight and Food Intake Is Related to Increased Dietary Fat but Not Increased Carbohydrate or Protein in Mice [frontiersin.org]
- 9. Rodent model choice has major impact on variability of standard preclinical readouts associated with diabetes and obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Addressing Gastrointestinal Side Effects of Retatrutide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering gastrointestinal (GI) side effects while studying the novel triple agonist, Retatrutide, in animal models. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary gastrointestinal side effects observed in animal models?
This compound is an investigational triple receptor agonist targeting the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors.[1] This multi-receptor agonism leads to significant effects on metabolism and body weight.[2][3] In both preclinical and clinical studies, the most frequently reported adverse events are gastrointestinal.[2][4] These are typically dose-dependent and include:
-
Nausea and Vomiting/Emesis: In species capable of emesis (e.g., musk shrews, ferrets), GLP-1 receptor activation is a primary driver of nausea and vomiting.[1][5][6] In rodents, which cannot vomit, nausea-like behavior is assessed through pica (the consumption of non-nutritive substances like kaolin).[5][7][8]
-
Delayed Gastric Emptying: A key mechanism contributing to the therapeutic effects of GLP-1 receptor agonists is the slowing of gastric emptying, which also contributes to feelings of fullness and can lead to side effects like bloating and abdominal discomfort.[9][10][11]
-
Diarrhea and Constipation: Alterations in intestinal motility can also lead to diarrhea or constipation.[4]
Q2: What is the primary signaling pathway responsible for this compound-induced GI side effects?
The gastrointestinal side effects of this compound are primarily mediated through the gut-brain axis , a complex bidirectional communication network between the gastrointestinal tract and the central nervous system.[12][13][14] The GLP-1 receptor agonism component of this compound plays a central role.
-
Peripheral Activation: GLP-1 receptors are expressed on vagal afferent neurons in the gut. When stimulated by this compound, these neurons send signals to the brainstem.[13]
-
Central Activation: These signals are processed in the nucleus of the solitary tract (NTS) and the area postrema (AP) in the hindbrain.[1][12] The area postrema is a chemoreceptor trigger zone that plays a crucial role in detecting emetic substances in the blood and initiating nausea and vomiting.[1]
-
GIP and Glucagon Influence: The GIP receptor agonism in this compound is thought to have a mitigating effect on the nausea and emesis induced by GLP-1 receptor activation.[1][5][6] Preclinical studies have shown that GIP receptor signaling can attenuate GLP-1-induced illness behaviors.[1][5] The role of glucagon receptor agonism in GI side effects is less clear but may also influence gut motility.[2]
References
- 1. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist–Induced Nausea and Emesis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. The antiemetic actions of GIP receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sochob.cl [sochob.cl]
- 11. The novel GIP, GLP-1 and glucagon receptor agonist this compound delays gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLP-1, the Gut-Brain, and Brain-Periphery Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Glucagon‐like peptide‐1 (GLP‐1) signalling in the brain: From neural circuits and metabolism to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Retatrutide in aqueous solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Retatrutide in aqueous solutions for assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For optimal stability, it is recommended to reconstitute lyophilized this compound powder with sterile, bacteriostatic water. The bacteriostatic agent can help prevent microbial growth in multi-use vials. For single-use applications, sterile water for injection can also be used.[1][2]
Q2: What are the primary factors that affect this compound stability in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, light exposure, oxidation, and physical stress such as agitation.[3][4][5] Peptides, in general, are susceptible to degradation through pathways like hydrolysis, deamidation, and aggregation.[6]
Q3: How should I store lyophilized and reconstituted this compound?
A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations vary slightly between sources, but a general consensus is as follows:
| Form | Storage Condition | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | Long-term (months to years) | Protect from light and moisture. For multi-year studies, -80°C is recommended.[4][5] |
| 2-8°C | Short-term | Avoid temperatures above 4°C, even briefly.[4][5] | |
| Reconstituted Solution | 2-8°C | Up to 4 weeks | Use within 2-4 weeks for maximum potency. Some sources suggest a shorter duration of 1-2 weeks. Protect from light.[1][7] |
| -20°C | Extended storage (beyond 4 weeks) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4][5] |
Q4: Can I freeze and thaw my reconstituted this compound solution multiple times?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[4][5] Each cycle can lead to a reduction in the peptide's potency and may promote aggregation.[8] For long-term storage of reconstituted this compound, it is best to aliquot the solution into single-use volumes and freeze them. Thaw only the required amount for each experiment.
Q5: My assay results with this compound are inconsistent. Could this be a stability issue?
A5: Yes, inconsistent assay results are a common symptom of peptide instability. Degradation of this compound can lead to a loss of biological activity, resulting in variability in your data. It is crucial to ensure proper handling, storage, and the use of appropriate aqueous solutions to maintain the peptide's integrity throughout your experiment.
Troubleshooting Guides
Issue 1: Loss of this compound Potency in Assays
Possible Cause: Degradation of this compound in the aqueous assay buffer.
Solutions:
-
pH Optimization: The pH of your assay buffer can significantly impact this compound's stability. While specific data for this compound is not publicly available, for many peptides, a slightly acidic pH (around 4-6) can minimize hydrolysis. It is recommended to perform a pH stability study for your specific assay conditions.
-
Temperature Control: Maintain a consistent and cool temperature for your assay solutions. If your experiment allows, running it at a lower temperature can slow down degradation kinetics.
-
Minimize Time in Solution: Prepare your this compound dilutions as close to the time of the assay as possible. Avoid prolonged storage of diluted peptide in aqueous buffers.
-
Use of Stabilizing Excipients: Consider the addition of stabilizing agents to your assay buffer. Common excipients for peptides include:
-
Buffers: Use a suitable buffer system to maintain a stable pH.[3]
-
Antioxidants: To prevent oxidative degradation, especially if your assay is sensitive to it, consider adding antioxidants like ascorbic acid or methionine.[3]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 can help prevent aggregation and adsorption of the peptide to container surfaces.[3]
-
Issue 2: Evidence of this compound Aggregation (e.g., precipitation, cloudy solution)
Possible Cause: Physical instability of this compound leading to self-association and aggregation.
Solutions:
-
Gentle Handling: When reconstituting and handling this compound solutions, avoid vigorous shaking or vortexing. Instead, gently swirl or roll the vial to dissolve the lyophilized powder.[1]
-
Control of Peptide Concentration: Higher concentrations of peptides can be more prone to aggregation.[6] If possible, work with the lowest effective concentration for your assay.
-
Ionic Strength Adjustment: The ionic strength of the buffer can influence peptide aggregation. The effect is peptide-specific, so it may be necessary to empirically test different salt concentrations to find the optimal condition for this compound.
-
Inclusion of Surfactants: As mentioned above, surfactants like Polysorbate 20 or 80 can be effective in preventing peptide aggregation.[1]
Experimental Protocols
Protocol 1: Basic Reconstitution of Lyophilized this compound
Objective: To properly reconstitute lyophilized this compound for use in aqueous assays.
Materials:
-
Vial of lyophilized this compound
-
Bacteriostatic water for injection (or sterile water for single-use)
-
Sterile syringe and needles
-
Alcohol swabs
Procedure:
-
Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Clean the rubber stopper of the this compound vial and the bacteriostatic water vial with an alcohol swab.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will depend on the desired final concentration of the this compound solution.
-
Slowly inject the bacteriostatic water into the this compound vial, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl or roll the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
If not for immediate use, store the reconstituted solution at 2-8°C, protected from light. For longer-term storage, aliquot into single-use vials and freeze at -20°C or colder.[1]
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To identify potential degradation pathways and assess the stability of this compound under various stress conditions. This information can help in developing a stability-indicating assay method.
Materials:
-
Reconstituted this compound solution
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Temperature-controlled incubator/oven
-
Photostability chamber
-
LC-MS system for analysis
Procedure:
-
Acid and Base Hydrolysis:
-
Incubate this compound solution with 0.1 M HCl at a controlled temperature (e.g., 40°C) for a defined period.
-
Incubate this compound solution with 0.1 M NaOH at a controlled temperature for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Incubate this compound solution with a low concentration of H₂O₂ (e.g., 0.1-3%) at room temperature.[9]
-
-
Thermal Stress:
-
Expose the this compound solution to elevated temperatures (e.g., 50°C, 70°C) for a defined period.
-
-
Photostability:
-
Expose the this compound solution to light in a photostability chamber according to ICH guidelines.
-
-
Analysis:
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Guidelines for Using this compound Powder in Temperature-Sensitive Formulations Article - ArticleTed - News and Articles [articleted.com]
- 4. buythis compound.net [buythis compound.net]
- 5. kilobio.com [kilobio.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amazing-meds.com [amazing-meds.com]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
reducing lot-to-lot variability of custom synthesized Retatrutide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with custom synthesized Retatrutide. Lot-to-lot variability in synthetic peptides can pose significant challenges to experimental reproducibility. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help identify, mitigate, and resolve common issues encountered during the handling and analysis of custom this compound batches.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of lot-to-lot variability in custom synthesized this compound?
A1: Lot-to-lot variability in custom synthesized this compound, a complex 39-amino acid peptide, primarily stems from the multi-step solid-phase peptide synthesis (SPPS) process. Key sources of variability include:
-
Synthesis In-Process Failures: Incomplete coupling of amino acids can lead to deletion sequences, while inefficient removal of the Fmoc protecting group can cause N-terminal capping of truncated sequences.[1]
-
Side Reactions: The peptide sequence can be susceptible to side reactions like aspartimide formation, deamidation (especially at asparagine residues), and oxidation (of residues like methionine, if present).[2][3]
-
Raw Material Quality: The purity of individual amino acid derivatives and reagents used in the synthesis is critical. Contaminants in these starting materials can be incorporated into the final peptide product.[4]
-
Cleavage and Purification: The final cleavage step from the resin and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) can introduce impurities or fail to adequately separate the target peptide from closely related byproducts.[5][6] The efficiency of purification directly impacts the final purity level.
-
Counterion Content: Residual trifluoroacetic acid (TFA) from the purification process remains as a counterion. Variations in the amount of TFA can affect the net peptide content and may have direct, unintended effects in biological assays.[7][8]
-
Lyophilization and Handling: Improper lyophilization can affect the stability and water content of the final peptide powder. Subsequent handling and storage conditions can lead to aggregation or degradation.[9]
Q2: My new lot of this compound shows lower-than-expected activity in my cellular assay. What should I investigate first?
A2: A drop in biological activity is a common issue. The first step is to systematically verify the peptide's integrity and concentration.
-
Verify Peptide Purity and Identity: Re-analyze the new lot using analytical RP-HPLC to confirm its purity and LC-MS to verify the correct molecular weight (Expected MW: ~4731.3 g/mol ).[10][11] Compare the chromatogram to that of a previous, well-performing lot if available. Look for new or larger impurity peaks.
-
Accurately Determine Peptide Concentration: Do not rely solely on the weight of the lyophilized powder, as it contains water, adsorbed solvents, and counterions. The most accurate method is to determine the net peptide content. If this data is not on the Certificate of Analysis (CoA), you can perform amino acid analysis or use UV spectroscopy if the peptide contains aromatic residues (Tyr).
-
Check for Residual TFA: High concentrations of the TFA counterion can inhibit cell proliferation or otherwise interfere with cellular assays, leading to an apparent drop in activity.[7][8] Consider exchanging the TFA for a more biocompatible counterion like acetate (B1210297) or hydrochloride.
-
Assess Solubility and Aggregation: Ensure the peptide is fully dissolved before use. Inconsistent solubility or the presence of aggregates can drastically reduce the concentration of active, monomeric peptide. Use the protocols below to check for and mitigate aggregation.
Q3: I'm having trouble dissolving my new batch of lyophilized this compound. What is the recommended procedure?
A3: Solubility issues are often linked to the peptide's hydrophobic nature and its tendency to aggregate. Follow this systematic approach:
-
Allow Vial to Equilibrate: Before opening, let the vial of lyophilized powder warm to room temperature to prevent moisture condensation.
-
Choose the Right Solvent: For initial reconstitution, use a sterile, high-purity solvent. Since this compound has a net negative charge at neutral pH, a slightly basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) or sterile water can be attempted first.[12]
-
For Highly Hydrophobic Batches: If solubility in aqueous buffer is poor, first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[12] Once fully dissolved, slowly add this stock solution dropwise into your desired aqueous buffer while gently vortexing. This prevents localized high concentrations that can cause precipitation.
-
Avoid Vigorous Shaking: Shaking can induce aggregation. Gentle swirling or pipetting up and down is preferred for dissolution.[13]
-
Sonication: If small particulates remain, a brief sonication in a water bath can help to break them up and improve solubility.
Q4: What do the purity results on the Certificate of Analysis (CoA) mean? What is an acceptable purity level?
A4: The purity on a CoA, typically determined by RP-HPLC, represents the percentage of the target peptide relative to all other detected peptide-related impurities.[8]
-
Purity (%): This is calculated by measuring the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram (at a specific UV wavelength, usually 214-220 nm).
-
Acceptable Purity: For cell-based biological assays, a purity of >98% is highly recommended to minimize confounding effects from impurities.[8] For less sensitive applications, >95% may be acceptable. Lots with purity below 95% should be used with caution, as the 5%+ of impurities could have unintended biological activities.
Troubleshooting Guides
Guide 1: Investigating Lot-to-Lot Variability in Purity Profile
Problem: A new lot of this compound shows a different impurity profile in the analytical RP-HPLC chromatogram compared to a previous lot.
Caption: Troubleshooting workflow for variable HPLC purity profiles.
Guide 2: Managing Peptide Aggregation
Problem: The reconstituted this compound solution becomes cloudy over time, or experimental results are inconsistent, suggesting aggregation.
Caption: Troubleshooting workflow for peptide aggregation issues.
Quantitative Data Summary
Data from typical Certificates of Analysis for high-purity custom synthesized this compound are summarized below. Use these tables to benchmark new lots.
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Typical Result | Method |
| Appearance | White to off-white lyophilized powder | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥98.0% | 99.2% | RP-HPLC (220 nm) |
| Identity (by MS) | 4731.3 ± 1.0 Da | 4730.5 Da | ESI-MS |
| Water Content | ≤8.0% | 5.4% | Karl Fischer |
| Peptide Content | Report Value | ~70-85% | Amino Acid Analysis |
| TFA Content | Report Value | ~10-15% | Ion Chromatography |
Note: Peptide content is the percentage of peptide by weight in the lyophilized powder. The remainder consists of water and counterions.
Table 2: Common Synthesis-Related Impurities and Their Mass Differences
| Impurity Type | Description | Expected Mass Change from this compound (Da) |
| Deletion | Missing one amino acid | -(Mass of single residue), e.g., -57 (Gly), -113 (Leu) |
| Insertion | Extra one amino acid | +(Mass of single residue), e.g., +57 (Gly), +113 (Leu) |
| Deamidation | Asn → Asp or Gln → Glu | +0.98 |
| Oxidation | e.g., Met → Met(O) | +16.00 |
| Incomplete Protection | Residual protecting group from synthesis | e.g., +252 (Pbf on Arg), +56 (tBu on Asp/Glu/Tyr) |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample.
1. Materials:
-
This compound sample
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and UV detector
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Vortex gently until fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 40°C.
-
Set the UV detection wavelength to 220 nm.
-
Inject 10 µL of the sample.
-
Run the following gradient:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 30 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 55 | 5 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Caption: Experimental workflow for RP-HPLC purity analysis.
Protocol 2: LC-MS for Identity Verification
This protocol is for confirming the molecular weight of the synthesized this compound.
1. Materials:
-
This compound sample
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile
-
LC-MS system with a C8 or C18 column and an ESI-MS detector
2. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.22 µm syringe filter.
3. LC-MS Method:
-
Equilibrate the column with 95% A / 5% B.
-
Flow rate: 0.3 mL/min.
-
Inject 5 µL of the sample.
-
Run a fast gradient (e.g., 5% to 95% B in 5 minutes) to elute the peptide.
-
Set the mass spectrometer to scan a range that includes the expected charge states of this compound (e.g., m/z 800-1600 for charge states +3 to +6). The +4 charge state is often dominant.[14]
4. Data Analysis:
-
Find the MS spectrum corresponding to the main LC peak.
-
Identify the series of peaks corresponding to the different charge states of the peptide.
-
Deconvolute the mass spectrum to determine the parent mass of the peptide.
-
Compare the observed mass to the theoretical mass of this compound (~4731.3 Da).
This compound Signaling Pathway
This compound is a triple agonist, activating the receptors for Glucagon-Like Peptide-1 (GLP-1R), Glucose-dependent Insulinotropic Polypeptide (GIPR), and Glucagon (GCGR).[4][15] This multi-receptor activation leads to synergistic effects on metabolic regulation.
Caption: Simplified signaling pathway of this compound.
References
- 1. almacgroup.com [almacgroup.com]
- 2. peptide.com [peptide.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. jpt.com [jpt.com]
- 10. abmole.com [abmole.com]
- 11. spartanpharmaceuticals.co.uk [spartanpharmaceuticals.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The LC Analysis of Trending Weight Management Drugs: Semaglutide, this compound, Tirzepatide [restek.com]
- 15. omizzur.com [omizzur.com]
Technical Support Center: Mitigating the Immunogenicity of Retatrutide in Long-Term Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the immunogenicity of Retatrutide in long-term animal models. The information is intended for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunogenic potential of this compound in animal studies?
A1: this compound is a synthetic peptide-based therapeutic.[1] While peptides are generally considered to have a lower immunogenicity risk than larger protein therapeutics, an immune response must be evaluated to ensure product safety and efficacy.[2] Factors influencing immunogenicity include the peptide's sequence, structural modifications (like the fatty diacid moiety in this compound), the presence of impurities from manufacturing, the animal species used, and the duration of the study.[3][4][5] For other GLP-1 receptor agonists, the incidence of anti-drug antibodies (ADAs) has been observed, though often at a low rate and with a variable impact on clinical outcomes.[6][7][8] Therefore, a thorough immunogenicity risk assessment for this compound is a critical component of preclinical development.[9]
Q2: What are the potential consequences of an immune response to this compound in animal models?
A2: An immune response, primarily through the formation of anti-drug antibodies (ADAs), can have several consequences:
-
Altered Pharmacokinetics (PK): ADAs can bind to this compound, potentially leading to faster clearance and reduced exposure, or in some cases, slower clearance and prolonged exposure. This can affect the drug's efficacy and safety profile.[3]
-
Reduced Efficacy: Neutralizing antibodies (NAbs), a subset of ADAs, can directly block this compound from binding to its target receptors (GLP-1R, GIPR, and GCGR), thereby diminishing or eliminating its therapeutic effect.[6][10]
-
Adverse Events: Immune responses can trigger hypersensitivity reactions, ranging from mild injection site reactions to more severe systemic responses.[6][11] Cross-reactivity of ADAs with endogenous hormones (like GLP-1 or GIP) is a potential safety concern, although this is rare.[7][8]
Q3: What is the recommended approach for assessing the immunogenicity of this compound?
A3: A multi-tiered approach is recommended, starting with risk assessment and progressing through various assays.
-
In Silico Analysis: Computational tools can be used to screen the amino acid sequence of this compound for potential T-cell epitopes that could bind to Major Histocompatibility Complex (MHC) molecules in the selected animal model.[9]
-
In Vitro Assays: Cell-based assays using immune cells from the study animals (e.g., peripheral blood mononuclear cells - PBMCs) can evaluate T-cell activation, proliferation, and cytokine production in response to this compound.[3][9]
-
In Vivo Studies: Long-term animal studies are essential. Blood samples should be collected at multiple time points (pre-dose and post-dose) to test for the presence of ADAs.[3] A tiered testing strategy (screening, confirmation, and characterization) is standard practice for ADA detection.
Q4: How can manufacturing impurities affect immunogenicity assessment?
A4: Peptide-related impurities introduced during synthesis can act as neo-antigens and may be more immunogenic than the active drug itself.[3][5] Regulatory guidance often suggests that any new impurity present at a concentration between 0.1% and 0.5% of the active pharmaceutical ingredient should be evaluated for its immunogenic potential.[5] It is crucial to characterize the impurity profile of the this compound batch used in studies and, if necessary, perform separate risk assessments on specific impurities.[12]
Troubleshooting Experimental Guides
Scenario 1: High background noise in the Anti-Drug Antibody (ADA) screening assay.
-
Question: My ADA ELISA is showing high signal in pre-dose (negative control) samples. What are the potential causes and solutions?
-
Answer:
-
Cause: Non-specific binding of detection reagents to the plate or sample matrix components.
-
Solution: Increase the concentration of blocking agents (e.g., BSA, non-fat milk) or add detergents (e.g., Tween-20) to wash buffers. Optimize the concentration of all assay reagents, including the labeled this compound conjugate and detection antibodies.
-
Cause: Poor quality of conjugated reagents (biotinylated or reporter-labeled this compound).
-
Solution: Re-evaluate the conjugation chemistry. For peptides, standard NHS chemistry may be inefficient due to a lack of primary amines.[2] Consider alternative strategies like incorporating the label during peptide synthesis or using a longer spacer arm to reduce steric hindrance.[2]
-
Cause: Matrix effects from lipids or other proteins in the animal serum/plasma.
-
Solution: Increase the sample dilution factor. Perform a matrix interference test by spiking positive controls into different batches of negative matrix to assess variability.
-
Scenario 2: Low sensitivity or poor performance of the positive control in the ADA assay.
-
Question: The polyclonal anti-Retatrutide antibody I generated is showing a weak signal in my bridging assay, leading to poor assay sensitivity. How can I improve this?
-
Answer:
-
Cause: The positive control antibody may not react strongly in the bridging format, even if it works in a direct ELISA.[2] Peptides are not strongly immunogenic, making it difficult to generate high-affinity antibodies.[2]
-
Solution 1 - Reagent Optimization: Screen multiple positive control antibodies, including different polyclonal lots or monoclonal antibodies, to find one with robust binding to the labeled drug.[2] Affinity purification of the polyclonal antibody may improve performance.[2]
-
Solution 2 - Assay Format Change: If optimizing the bridging assay fails, consider an alternative format. A passive coat capture assay, where unconjugated this compound is coated on the plate, can sometimes improve sensitivity as it avoids potential interference from the conjugated labels.[2]
-
Solution 3 - Conjugate Evaluation: The conjugated label on the this compound molecule might be interfering with antibody binding. Test different labeling sites or chemistries.[2]
-
Scenario 3: Inconsistent results in T-cell proliferation assays.
-
Question: I am seeing high variability between replicate wells and different animal cohorts in my CFSE-based T-cell proliferation assay. What could be the issue?
-
Answer:
-
Cause: Suboptimal cell culture conditions or cell viability issues.
-
Solution: Ensure PBMCs are isolated and handled carefully to maintain high viability (>95%). Optimize cell density per well and ensure consistent culture conditions (CO2, temperature, humidity). Excipients in the drug formulation may impact cell viability, so it's important to test the vehicle control.[3]
-
Cause: Donor-to-donor variability in immune responsiveness.
-
Solution: This is an inherent challenge. Increase the number of animals per group to improve statistical power. Analyze data on an individual animal basis before pooling. Ensure that animals are healthy and free from underlying infections that could alter their immune status.[5]
-
Cause: Low frequency of antigen-specific T-cells.
-
Solution: The number of naive T-cells that can respond to a specific peptide epitope is very low.[3] Ensure the assay is sensitive enough by including strong positive controls (e.g., mitogens like PHA or a known immunogenic protein). An alternative or complementary approach is to use a more sensitive method like an ELISpot assay to measure cytokine-secreting cells.
-
Quantitative Data on Immunogenicity of GLP-1 Receptor Agonists
Specific long-term animal immunogenicity data for this compound is not publicly available as it is still under investigation.[13][14][15] The table below summarizes ADA incidence from clinical trials of other GLP-1 receptor agonists to provide a comparative reference.
| Drug | Drug Class | ADA Incidence (Clinical Trials) | Impact on Efficacy/Safety | Reference(s) |
| Exenatide | GLP-1 Receptor Agonist | 38% (low-titer) and 6% (high-titer) of patients at 30 weeks. | High-titer antibodies were associated with a blunted glycemic response in some patients. | [8] |
| Dulaglutide | GLP-1 Receptor Agonist | 1.6% of patients. | Due to the low incidence, it was not possible to establish a definitive effect on glycemic control. No ADA-positive patients reported hypersensitivity. | [6][7] |
| Semaglutide | GLP-1 Receptor Agonist | ~2% of participants. | All were cross-reactions with endogenous GLP-1; no neutralizing antibodies were reported. The clinical significance appears to be low. | [8] |
| Tirzepatide | GIP/GLP-1 Receptor Agonist | Approximately 50% of patients. | No discernible effects on pharmacokinetics or glycemic control were observed. | [8] |
Experimental Protocols
Protocol 1: Anti-Drug Antibody (ADA) Screening via Bridging ELISA
This protocol describes a common method for detecting antibodies that can bind to two molecules of this compound simultaneously.
-
Reagent Preparation:
-
Prepare biotinylated-Retatrutide and a reporter-labeled-Retatrutide (e.g., using a sulfo-tag).
-
Prepare assay buffer, wash buffer, and blocking buffer.
-
Prepare positive control (affinity-purified anti-Retatrutide polyclonal antibody) and negative control (pooled serum from untreated animals) samples.
-
-
Assay Procedure:
-
Coat a streptavidin plate with an appropriate amount of blocking buffer and incubate.
-
Wash the plate.
-
Add study samples (serum/plasma), positive controls, and negative controls to the plate.
-
Add a pre-mixed solution of biotinylated-Retatrutide and reporter-labeled-Retatrutide to all wells.
-
Incubate to allow the formation of a "bridge" complex: Plate-Streptavidin-Biotin-Retatrutide-ADA-Retatrutide-Reporter.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add read buffer and measure the signal (e.g., electrochemiluminescence).
-
-
Data Analysis:
-
Calculate a cut-point from the mean signal of the negative controls plus a predetermined number of standard deviations.
-
Samples with a signal above the cut-point are considered screen-positive and are advanced to a confirmatory assay.
-
Protocol 2: In Vitro T-Cell Proliferation Assay
This protocol measures the proliferation of T-cells in response to this compound.
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of study animals using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells and resuspend in a suitable buffer.
-
Label the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). The dye is diluted with each cell division.
-
-
Assay Procedure:
-
Plate the CFSE-labeled PBMCs at an optimized density.
-
Add test articles to the wells:
-
Negative Control (Vehicle)
-
Positive Control (e.g., PHA mitogen)
-
This compound (at various concentrations)
-
-
Incubate the plates for 5-7 days to allow for T-cell proliferation.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data using a flow cytometer.
-
Gate on the T-cell populations (CD4+ and CD8+).
-
Analyze the CFSE fluorescence histogram. Proliferating cells will show reduced fluorescence intensity.
-
Calculate a stimulation index (SI) by comparing the percentage of proliferated cells in the this compound-treated wells to the negative control wells. An SI above a pre-defined threshold indicates a positive response.
-
Visualizations
Signaling and Assessment Workflows
Caption: Generalized pathway for T-cell dependent ADA formation against a peptide therapeutic.
References
- 1. What diseases does this compound treat? [synapse.patsnap.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. Immunogenicity of Generic Peptide Impurities: Current Orthogonal Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low incidence of anti-drug antibodies in patients with type 2 diabetes treated with once-weekly glucagon-like peptide-1 receptor agonist dulaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. epivax.com [epivax.com]
- 10. Reducing the Immunogenicity of Protein Therapeutics: Ingenta Connect [ingentaconnect.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. fda.gov [fda.gov]
- 13. newyoulongview.com [newyoulongview.com]
- 14. joinvoy.com [joinvoy.com]
- 15. Efficacy and safety of this compound, a novel GLP-1, GIP, and glucagon receptor agonist for obesity treatment: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for Retatrutide Fragment Analysis
Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of Retatrutide fragments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS parameters to consider for this compound analysis?
A1: For a large peptide like this compound (molecular weight ~4731 g/mol ), initial parameters should focus on efficient ionization and stable chromatography.[1][2] Given its size, this compound will produce multiply charged ions in the electrospray source.[3][4] A good starting point is to look for the most abundant charge states, such as the +4 charge state which has been observed at a mass-to-charge ratio (m/z) of 1184.[5]
Q2: How does this compound's structure as a GLP-1 receptor agonist impact LC-MS analysis?
A2: this compound is a triple agonist for the GLP-1, GIP, and GCGR receptors.[6] Like other GLP-1 analogues, its large size and specific amino acid sequence can lead to analytical challenges. These include suboptimal ionization efficiency, the potential for non-specific binding to analytical hardware, and the formation of multiple charge states.[7][8] The inclusion of a fatty acid moiety, common in this class of drugs to extend half-life, increases hydrophobicity, which can also contribute to non-specific binding and carryover issues.[8]
Q3: What are the most common issues encountered when analyzing this compound and similar peptides?
A3: Common issues include:
-
Low Signal Intensity: This can be due to poor ionization, ion suppression from matrix components or mobile phase additives like trifluoroacetic acid (TFA), or improper source parameter settings.[4][7][9]
-
Poor Peak Shape and Retention Time Instability: Large peptides like this compound may exhibit an "adsorption-desorption" mechanism on reversed-phase columns, making retention sensitive to mobile phase composition, gradient slope, and temperature.[7]
-
Sample Carryover: The hydrophobicity of this compound can lead to adsorption onto surfaces in the LC system, causing carryover in subsequent injections.[8]
-
In-source Fragmentation: Applying excessive energy in the ion source can cause the peptide to fragment before mass analysis, complicating spectra.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your LC-MS experiments with this compound.
Issue 1: Low or No Signal for this compound Precursor Ion
Possible Causes & Solutions
| Cause | Recommended Action |
| Improper Ion Source Tuning | Infuse a standard solution of this compound to optimize source parameters such as spray voltage, gas flows, and temperatures.[10] For nano-electrospray, needle positioning is critical and even small adjustments can significantly impact signal.[11][12] |
| Suboptimal Mobile Phase pH | Ensure the mobile phase pH promotes efficient protonation. The addition of 0.1% formic acid to both aqueous and organic mobile phases is a common starting point for positive ion mode.[13][14] |
| Ion Suppression | Matrix effects from complex biological samples can suppress the analyte signal.[15] Optimize sample preparation to remove interfering substances. A simple protein precipitation has been shown to be effective for this compound in plasma.[13] If using ion-pairing agents like TFA, be aware they can cause significant ion suppression.[9] |
| Incorrect Precursor m/z | This compound is a large molecule and will exist as multiple charge states.[4] Ensure you are monitoring the most abundant charge state(s). A full MS scan of an infused standard will help identify the dominant precursor ions.[3] The +4 charge state at m/z 1184 is a good ion to initially target.[5] |
Issue 2: Inconsistent Retention Times and Poor Peak Shape
Possible Causes & Solutions
| Cause | Recommended Action |
| Steep Gradient Slope | For large peptides, a shallow gradient is often required to achieve reproducible retention and good peak shape.[7] |
| Suboptimal Column Temperature | Elevated column temperatures (e.g., 40-60 °C) can improve peak shape and reduce retention time variability for large peptides.[7] |
| Secondary Interactions | Peptides can interact with active sites on the column or in the LC flow path. Using columns with inert surfaces and biocompatible hardware can mitigate these effects.[7] |
| Inadequate Equilibration | Ensure the column is fully equilibrated between injections. This is particularly important with the shallow gradients used for peptide analysis. |
Issue 3: No or Low Intensity Fragment Ions in MS/MS
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Collision Energy (CE) | Collision energy is a critical parameter that needs to be optimized for each specific precursor-to-product ion transition.[16] The optimal CE can be determined empirically by infusing the standard and ramping the collision energy to find the value that yields the highest fragment intensity.[17] |
| Monitoring Unstable/Low Abundance Fragments | Not all fragments are produced with the same efficiency. It is often beneficial to select higher mass-to-charge fragments as they can be more specific to the parent peptide.[3] Avoid very low m/z fragments (e.g., < 200-300 m/z) as they may be less specific immonium ions.[3] |
| Poor Precursor Ion Transmission | If the precursor ion signal is weak, the resulting fragment ion signal will also be weak. Address any issues with the precursor ion signal first (see Issue 1). |
Experimental Protocols & Data
Protocol 1: Sample Preparation for this compound from Human Plasma
This protocol is based on a demonstrated method for achieving good recovery and a low limit of quantitation.[13]
-
Spike 200 µL of human plasma with the desired concentration of this compound standard or quality control sample.
-
Add 600 µL of ice-cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 3 minutes at 2500 rpm.
-
Centrifuge at 15,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a low-binding vial for LC-MS analysis.
Quantitative Performance Data
The following table summarizes the performance of the above sample preparation method combined with an optimized LC-MS/MS method.[13]
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL |
| Linear Dynamic Range (LDR) | 2.5 - 10,000 ng/mL |
| LDR Orders of Magnitude | 3.6 |
| Average Recovery | 89.6% |
| Recovery %CV | < 4.5% |
| Quantitative Performance %CV | < 10% |
Protocol 2: General LC-MS/MS Method Development Workflow
This workflow provides a systematic approach to developing a robust method for this compound analysis.[18]
Caption: LC-MS/MS method development workflow for this compound analysis.
Optimized Mass Spectrometry Parameters
The following table provides an example of optimized source and gas parameters for this compound quantification on a SCIEX ZenoTOF 7600 system.[13] These values serve as a good starting point but may require further optimization on different instrumentation.
| Parameter | Setting |
| Curtain Gas (CUR) | 40 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 4500 V |
| Temperature (TEM) | 350 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Signaling & Troubleshooting Logic
The following diagram illustrates the logical flow for troubleshooting common issues in this compound LC-MS analysis.
References
- 1. This compound | C221H342N46O68 | CID 171390338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The LC Analysis of Trending Weight Management Drugs: Semaglutide, this compound, Tirzepatide [restek.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists | Separation Science [sepscience.com]
- 8. Overcoming Analytical Challenges in Liraglutide & Semaglutide Analysis - Anapharm [anapharmbioanalytics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. sciex.com [sciex.com]
- 14. How LC-MS Works in Proteomics | Technology Networks [technologynetworks.com]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cigb.edu.cu [cigb.edu.cu]
- 18. biotech-spain.com [biotech-spain.com]
preventing degradation of Retatrutide during storage and handling
Technical Support Center: Retatrutide Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: Lyophilized this compound is most stable when stored at or below -20°C (-4°F) for long-term preservation.[1][2] This temperature minimizes the chemical and physical degradation of the peptide. For short-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is acceptable.[3][4][5] Always keep the vial in its original packaging to protect it from light.[3][4]
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder.[2] The reconstituted solution should be stored in a refrigerator at 2°C to 8°C (35.6°F to 46.4°F).[1][6] It is recommended to use the solution within a few days to a few weeks to ensure maximum potency.[1][2] Do not freeze reconstituted solutions unless specifically aliquoted to avoid repeated freeze-thaw cycles.[1][2]
Q3: Can I store this compound at room temperature?
A3: Room temperature storage is not recommended for this compound.[2] While unopened pens may be kept at room temperature (up to 30°C or 86°F) for a maximum of 21 days, they should not be returned to the refrigerator afterward.[7] For research-grade vials, exposure to room temperature should be minimized to brief periods during handling.[2]
Q4: What happens if I accidentally freeze my reconstituted this compound solution?
A4: Freezing reconstituted this compound is generally discouraged as it can damage the peptide, particularly through repeated freeze-thaw cycles.[2][5] If you must store it for longer than the recommended refrigeration period, consider aliquoting the unused solution into smaller, single-use volumes and freezing them at -20°C.[1] This avoids the damaging effects of repeated thawing and freezing of the entire stock.
Q5: How does light affect this compound stability?
A5: Exposure to light can degrade peptides. It is crucial to store this compound, both in its lyophilized and reconstituted forms, protected from light, typically by keeping it in its original carton or packaging.[3][4][7]
Q6: What is the proper procedure for reconstituting this compound?
A6: To reconstitute this compound, use a sterile diluent such as bacteriostatic water.[4][8] Slowly inject the diluent down the side of the vial to avoid foaming.[1] Gently swirl or roll the vial until the powder is completely dissolved; do not shake it vigorously.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Peptide degradation due to improper storage. | Verify storage temperatures for both lyophilized powder (-20°C) and reconstituted solution (2-8°C). Ensure protection from light. Use reconstituted solutions promptly.[1][2] |
| Inaccurate peptide concentration. | Lyophilized powders can contain salts and water. Perform accurate quantification using Amino Acid Analysis (AAA) or a validated HPLC method.[9] | |
| Repeated freeze-thaw cycles. | Aliquot reconstituted solutions into single-use volumes if long-term frozen storage is necessary.[1][2] | |
| Visible Particles or Cloudiness in Reconstituted Solution | Aggregation or precipitation of the peptide. | This may indicate degradation. Do not use the solution. Prepare a fresh solution, ensuring gentle reconstitution technique (swirling, not shaking).[1] |
| Contamination. | Ensure sterile technique during reconstitution. Use sterile, lab-grade water.[4][8] | |
| Loss of Potency Over Time | Degradation of reconstituted solution. | Reconstituted this compound has a limited shelf life, even when refrigerated.[2] For long-term experiments, prepare fresh solutions as needed. Clinical trial protocols suggest using reconstituted solutions within 2-4 weeks.[1] |
| Exposure to elevated temperatures or light. | Review handling procedures to minimize time at room temperature and ensure continuous protection from light.[2][7] |
Data Presentation: Storage Condition Summary
| Form | Condition | Temperature Range | Duration | Key Considerations |
| Lyophilized Powder | Long-Term Storage | -20°C (-4°F) or colder[1][2] | Months to years[2] | Protect from light and moisture.[1] |
| Short-Term Storage | 2°C to 8°C (36°F to 46°F)[4] | Days to weeks | Keep in original packaging, protected from light.[4] | |
| Reconstituted Solution | Recommended Storage | 2°C to 8°C (36°F to 46°F)[1][6] | Use within 2-4 weeks for maximum potency.[1] | Do not freeze the main stock. Protect from light.[1][4] |
| Temporary Room Temp | Up to 30°C (86°F) | Up to 21 days (for sealed pens)[7] | Do not return to the refrigerator after room temperature storage.[7] | |
| Extended Storage | -20°C (-4°F) | Beyond 4 weeks[1] | Must be aliquoted to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Purity Analysis via High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound, distinguishing it from impurities or degradation products.[9][10]
-
Methodology:
-
Preparation of Stock Solution: Prepare a this compound stock solution (e.g., 1 mg/mL) in an appropriate solvent, such as water containing 0.1% Trifluoroacetic Acid (TFA).[9]
-
HPLC System: Utilize a reverse-phase HPLC system with a C18 column.[9]
-
Mobile Phases:
-
Elution: Apply a gradient elution method, increasing the percentage of Mobile Phase B over 20-30 minutes to elute the peptide and any related substances.[9]
-
Detection: Monitor the column eluate using a UV detector at wavelengths of 214 nm and 280 nm.[9]
-
Analysis: Calculate purity by determining the area of the main this compound peak as a percentage of the total area of all detected peaks. A purity of >95% is generally required for research.[9]
-
Protocol 2: Identity Verification via Mass Spectrometry (LC-MS)
-
Objective: To confirm that the molecular weight of the peptide corresponds to the theoretical mass of this compound.[9][11]
-
Methodology:
-
Sample Introduction: Inject the sample from the HPLC eluate directly into a mass spectrometer (e.g., ESI-TOF or Q-TOF).[9]
-
Mass Spectrum Acquisition: Acquire the mass spectrum of the primary peak identified during HPLC analysis.[9]
-
Analysis: Compare the observed molecular mass with the calculated theoretical mass of this compound. A close match confirms the peptide's identity.[9]
-
Visualizations
Caption: Experimental workflow for ensuring this compound quality control.
Caption: Logical troubleshooting guide for inconsistent experimental results.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. buythis compound.net [buythis compound.net]
- 3. This compound: Uses, Side Effects, Availability and More [thecarepharmacy.com]
- 4. retatrulean.com [retatrulean.com]
- 5. amazing-meds.com [amazing-meds.com]
- 6. realpeptides.co [realpeptides.co]
- 7. How to Store this compound - NowPatient [nowpatient.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. realpeptides.co [realpeptides.co]
Retatrutide Research: A Technical Guide to Animal Model Selection and Experimental Design
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting appropriate animal models for Retatrutide research. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors.[1] By activating these three distinct pathways involved in metabolism and appetite regulation, this compound aims to provide a more potent and comprehensive therapeutic effect for conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2]
Q2: Which are the most common animal models for studying the efficacy of this compound?
A2: The most commonly used animal models for evaluating the metabolic effects of this compound and other incretin-based therapies include diet-induced obese (DIO) mice, genetically modified diabetic mice like the db/db model, and non-human primates.[1][3] The choice of model depends on the specific research question.
Q3: What are the expected outcomes of this compound treatment in preclinical models?
A3: In preclinical studies, this compound has been shown to cause significant dose-dependent reductions in body weight and food intake.[1] It also improves glycemic control, as evidenced by lower blood glucose and HbA1c levels, and reduces liver fat content.[1][4]
Q4: Why is a pair-feeding study important when evaluating this compound's effects?
A4: this compound significantly reduces food intake, which independently leads to weight loss and metabolic improvements.[5] A pair-feeding study is a crucial experimental control to differentiate the direct metabolic effects of the drug from those that are secondary to reduced caloric intake.[5] In this design, a control group is fed the same amount of food consumed by the this compound-treated group, thereby isolating the drug's specific effects on energy expenditure and other metabolic parameters.[5]
Selecting the Appropriate Animal Model
Choosing the right animal model is critical for addressing specific research questions related to this compound's therapeutic potential.
Caption: Decision workflow for selecting an animal model.
For Obesity and Weight Loss Research
Recommended Model: Diet-Induced Obese (DIO) Mice (e.g., C57BL/6J fed a high-fat diet).
-
Rationale: This model closely mimics the development of obesity in humans due to the consumption of a high-fat diet, making it highly relevant for studying anti-obesity therapeutics.
-
Key Parameters to Measure: Body weight, food and water intake, body composition (fat and lean mass), and energy expenditure.
Quantitative Data from Preclinical Studies:
| Parameter | Vehicle Control | This compound (30 nmol/kg) | Duration | Animal Model |
| Body Weight Change | Weight stable | -22-33% | 4-5 weeks | DIO Mice |
| Food Intake | Ad libitum | Significantly reduced | 10 days | DIO Mice |
Data compiled from multiple sources.[1][6]
For Type 2 Diabetes Research
Recommended Model: db/db Mice.
-
Rationale: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and the development of type 2 diabetes-like symptoms, including hyperglycemia and insulin (B600854) resistance.[1]
-
Key Parameters to Measure: Blood glucose, HbA1c, insulin levels, glucose tolerance, and insulin sensitivity.
Quantitative Data from Preclinical Studies:
| Parameter | db/db Control | This compound (10 nmol/kg/day) | Duration | Animal Model |
| Fasting Blood Glucose | Elevated | Significantly reduced | 10 weeks | db/db Mice |
| HbA1c | Elevated | Significantly reduced | 10 weeks | db/db Mice |
| Body Weight | Increased | Decreased | 10 weeks | db/db Mice |
| Food Intake | Hyperphagic | Lowest among treatment groups | 10 weeks | db/db Mice |
Data adapted from a study by Ma et al. (2024).[1]
For NAFLD/NASH Research
Recommended Model: Diet-Induced Obese models with features of Non-Alcoholic Steatohepatitis (NASH), such as mice on a high-fat, high-fructose diet.
-
Rationale: These models develop key features of NAFLD and NASH, including hepatic steatosis, inflammation, and fibrosis, which are relevant for testing therapies aimed at treating these conditions.[7]
-
Key Parameters to Measure: Liver weight, liver triglyceride content, liver histology (steatosis, inflammation, ballooning, fibrosis), and plasma ALT/AST levels.
Quantitative Data from Preclinical Studies:
| Parameter | Vehicle Control | This compound (30 nmol/kg) | Duration | Animal Model |
| Liver Triglycerides | Elevated | Significantly reduced | 2 weeks (intervention) | DIO-NASH Mice |
| Liver Cholesterol | Elevated | Significantly reduced | 2 weeks (intervention) | DIO-NASH Mice |
| Plasma ALT | Elevated | Significantly reduced | 2 weeks (intervention) | DIO-NASH Mice |
Data adapted from a study by Jall et al. (2017) and another recent study.[1][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in body weight loss within the same treatment group. | - Inconsistent drug administration (e.g., incorrect injection volume or technique).- Variation in diet composition or palatability.[8]- Underlying health issues in some animals. | - Ensure all personnel are properly trained in subcutaneous injection techniques.- Use a consistent batch of high-quality diet and monitor for any changes in food appearance or texture.- Acclimatize animals for at least one week before the study and exclude any animals that show signs of illness or have unstable body weights.[5] |
| Unexpectedly low efficacy (less weight loss or glucose lowering than expected). | - Incorrect dosing or calculation errors.- Degradation of the this compound peptide due to improper storage or handling.- Development of tachyphylaxis (diminished response over time). | - Double-check all dose calculations and ensure accurate measurement of animal body weights.- Store this compound according to the manufacturer's instructions (typically at -20°C) and avoid repeated freeze-thaw cycles.- Review the literature for the expected duration of action at the administered dose and consider this in the study design.[5] |
| Gastrointestinal side effects (e.g., diarrhea, reduced activity). | - Common side effect of GLP-1 receptor agonists.- Diet composition may exacerbate these effects.[5] | - Start with a lower dose of this compound and gradually escalate to the target dose to improve tolerability.- Ensure constant access to fresh water to prevent dehydration.- If using a high-fat diet, consider if the fat content is contributing to the severity of the side effects.[5] |
| Pair-fed animals are not consuming their entire daily food ration. | - Disrupted circadian rhythms (food provided at the wrong time).- Food palatability issues or problems with the food delivery method. | - Provide food to the pair-fed group at the beginning of the dark cycle, which is the natural feeding time for rodents.[5]- Ensure the diet is palatable and that food hoppers are easily accessible. |
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of glucose tolerance.
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline body weight.
-
Administer a baseline blood glucose reading (Time 0) from a tail snip.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Insulin Tolerance Test (ITT)
Objective: To assess the animal's sensitivity to insulin by measuring the rate of glucose clearance in response to an insulin challenge.
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record baseline body weight.
-
Administer a baseline blood glucose reading (Time 0) from a tail snip.
-
Administer an intraperitoneal (IP) injection of insulin (typically 0.75 U/kg).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
Indirect Calorimetry
Objective: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
Procedure:
-
Acclimatize mice to the calorimetry cages for at least 24 hours before data collection.
-
Ensure ad libitum access to food and water.
-
Calibrate the O2 and CO2 sensors according to the manufacturer's instructions.
-
Place a single mouse in each chamber.
-
Record O2 consumption and CO2 production continuously over a 24-hour period (or longer) to assess metabolic changes during both light and dark cycles.[9][10]
-
Calculate energy expenditure and RER (VCO2/VO2) using the system's software.[11]
Measurement of Liver Triglyceride Content
Objective: To quantify the amount of triglycerides in liver tissue.
Procedure:
-
Excise and weigh a portion of the liver (100-300 mg) and freeze it immediately in liquid nitrogen.
-
Homogenize the liver sample in an appropriate solvent (e.g., isopropanol).[12]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the triglycerides.
-
Quantify the triglyceride content using a commercial colorimetric assay kit.[12]
Visualizations
This compound Signaling Pathway
Caption: this compound's triple agonist signaling pathway.
General Experimental Workflow for this compound Study
Caption: A typical workflow for a preclinical this compound study.
References
- 1. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. elitebiogenix.com [elitebiogenix.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improves Steatohepatitis in an Accelerated Mouse Model of Diet-Induced Steatohepatitis with a Fructose Binge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Increased Variation in Body Weight and Food Intake Is Related to Increased Dietary Fat but Not Increased Carbohydrate or Protein in Mice [frontiersin.org]
- 9. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 10. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
interpreting unexpected results in Retatrutide signaling pathway analysis
Technical Support Center: Retatrutide Signaling Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your signaling pathway analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound is a triple agonist that simultaneously activates the glucagon-like peptide-1 receptor (GLP-1R), glucose-dependent insulinotropic polypeptide receptor (GIPR), and the glucagon (B607659) receptor (GCGR).[1][2][3][4] All three are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit.[5] This activation stimulates adenylyl cyclase, leading to a significant increase in the intracellular second messenger cyclic AMP (cAMP).[1] This cAMP increase activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), modulating gene expression and resulting in various metabolic effects.[1]
Q2: How does this compound's activity differ across its three target receptors?
A2: this compound exhibits different potencies for its three target receptors. It is most potent at the human GIPR, followed by the GLP-1R, and is least potent at the GCGR.[6] This balanced but varied receptor interaction is key to its synergistic effects on appetite suppression, insulin (B600854) secretion, and energy expenditure.[1][7]
Q3: What are the expected downstream effects of this compound's signaling cascade?
A3: The integrated signaling from GLP-1R, GIPR, and GCGR activation produces a wide range of metabolic responses.[1] Key effects include enhanced glucose-dependent insulin secretion from the pancreas, reduced appetite via the central nervous system, delayed gastric emptying, and increased energy expenditure, partly through mobilizing fat stores.[1][2][8]
Q4: I'm observing a weaker or no cAMP response after this compound treatment in my cell-based assay. What are the possible causes?
A4: Several factors could lead to a suboptimal cAMP response. First, verify the expression of all three receptors (GLP-1R, GIPR, GCGR) on your chosen cell line, as their presence is essential for this compound's action. Ensure your this compound stock solution is fresh and prepared correctly, as peptide stability can be an issue. It's also crucial to include a phosphodiesterase (PDE) inhibitor, like IBMX, in your assay buffer to prevent the rapid degradation of cAMP.[9] Finally, optimize cell density, as too many cells can sometimes dampen the signal-to-background ratio.[10]
Q5: My Western blot results for phosphorylated downstream targets (e.g., p-PKA, p-CREB) are inconsistent or show high background. How can I troubleshoot this?
A5: Western blotting for phosphoproteins requires special care due to their low abundance and the labile nature of phosphate (B84403) groups.[11][12][13]
-
Sample Preparation: Always work quickly on ice and include both protease and phosphatase inhibitors in your lysis buffer.[13][14]
-
Blocking: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background.[12][13] Use Bovine Serum Albumin (BSA) or a protein-free blocker instead.[11][12]
-
Antibodies: Use antibodies specifically validated for detecting the phosphorylated form of your target protein.[15]
-
Loading Control: Normalize your results by probing for the total, non-phosphorylated form of the protein on the same membrane after stripping.[13][15]
Troubleshooting Guides
Issue 1: Unexpectedly Low Potency (High EC50) in cAMP Assay
If this compound is appearing less potent than expected in your cAMP assay, follow this workflow to diagnose the issue.
Troubleshooting Workflow: Low cAMP Response
Caption: Troubleshooting workflow for low potency in cAMP assays.
| Step | Action | Rationale |
| 1. Reagent Integrity | Use a fresh aliquot of this compound. Confirm the activity of positive controls and the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX). | Peptides can degrade with improper storage or freeze-thaw cycles. PDE inhibitors are critical to prevent the breakdown of cAMP.[9] |
| 2. Assay Protocol | Review incubation times, cell density, and agonist concentrations. Ensure the final agonist concentration used for antagonist testing is in the EC50-EC80 range.[10] | Suboptimal assay parameters can significantly impact results. High cell numbers can deplete reagents or reduce signal.[10] |
| 3. Cell Line Health & Expression | Confirm that your cell line expresses GLP-1R, GIPR, and GCGR. Check for cell viability and ensure you are using cells at a low passage number. | The presence of all three target receptors is necessary for the full effect of this compound. High passage numbers can alter cellular responses.[16] |
| 4. Data Analysis | Ensure your measured signals fall within the linear range of your cAMP standard curve. A non-linear relationship can distort the apparent potency.[9][10] | Signals outside the linear range of the detection assay can lead to incorrect EC50 calculations.[9] |
Issue 2: Conflicting Results Between Signaling Pathways (e.g., cAMP vs. β-arrestin)
You might observe potent G-protein (cAMP) signaling but weak or absent β-arrestin recruitment. This phenomenon is known as "biased agonism."
Conceptual Diagram: Biased Agonism
Caption: this compound may exhibit biased agonism at its target GPCRs.
Interpretation:
-
What it is: Biased agonism occurs when a ligand stabilizes a receptor conformation that preferentially activates one downstream pathway (like G-protein signaling) over another (like β-arrestin recruitment).[5][17][18]
-
Why it matters: This is not necessarily an experimental error. For incretin (B1656795) receptors like GLP-1R, G-protein bias (strong cAMP signal with weak β-arrestin recruitment) is thought to be therapeutically beneficial.[18] The dual agonist Tirzepatide, for example, shows a bias for Gαs activation over β-arrestin recruitment.[5][18]
-
Action: To fully characterize this compound's profile, it is essential to measure its activity across multiple signaling pathways. Do not assume that a weak response in one assay indicates a lack of overall activity.[17]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound at its target receptors.
Table 1: this compound Potency (EC50) in cAMP Assays
| Receptor | Species | EC50 (nM) | Source |
| GIPR | Human | 0.0643 | [19][20][21] |
| Mouse | 0.191 | [19][20][21] | |
| GLP-1R | Human | 0.775 | [19][20][21] |
| Mouse | 0.794 | [19][20][21] | |
| GCGR | Human | 5.79 | [19][20][21] |
| Mouse | 2.32 | [19][20][21] |
Table 2: this compound Binding Affinity (Ki)
| Receptor | Species | Ki (nM) | Source |
| GIPR | Human | 0.057 | [19][20][21] |
| Mouse | 2.8 | [19][20][21] | |
| GLP-1R | Human | 7.2 | [19][20][21] |
| Mouse | 1.3 | [19][20][21] | |
| GCGR | Human | 5.6 | [19][20][21] |
| Mouse | 73 | [19][20][21] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a general method for determining the potency of this compound using a commercially available cAMP detection kit (e.g., HTRF, luminescence).
Experimental Workflow: cAMP Assay
Caption: General experimental workflow for an in vitro cAMP assay.
Methodology:
-
Cell Seeding: Seed HEK293 cells (or another suitable host) stably expressing one of the human receptors (GLP-1R, GIPR, or GCGR) into 96-well assay plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Stimulation: Remove culture media from cells and add the this compound dilutions. Incubate for a defined period (e.g., 30 minutes) at 37°C.[22]
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.[17][22]
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.[22]
Protocol 2: Phosphorylated Protein Detection by Western Blot
This protocol provides a general guideline for detecting the phosphorylation of a downstream target like CREB.
Methodology:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Starve cells in serum-free media for 4-6 hours. Treat with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold lysis buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.[14] Scrape and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-CREB) overnight at 4°C.[13]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescent (ECL) substrate.[15]
-
Normalization: To normalize the data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-CREB).[15] Quantify band intensities and express the results as the ratio of phosphorylated protein to total protein.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. buythis compound.net [buythis compound.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. Structural insights into the triple agonism at GLP-1R, GIPR and GCGR manifested by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound, a novel GLP-1, GIP, and glucagon receptor agonist for obesity treatment: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. canadianinsulin.com [canadianinsulin.com]
- 9. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. Buy this compound - Triple Agonist Peptide for GCGR, GIPR, and GLP-1R | CAS 2381089-83-2 | High Purity & Quality [hamag.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. This compound (LY3437943) | GCGR/GLP-1R Inhibitor | TargetMol [targetmol.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
Preclinical Showdown: A Comparative Analysis of Retatrutide and Tirzepatide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of metabolic disease therapeutics, the incretin-based poly-agonists Retatrutide and Tirzepatide have emerged as frontrunners, demonstrating remarkable potential in preclinical and clinical settings. This guide provides a detailed, objective comparison of their preclinical performance, drawing on available experimental data to illuminate their distinct pharmacological profiles.
At a Glance: In Vitro Pharmacology
A direct comparison of the in vitro receptor binding affinities and functional potencies of this compound and Tirzepatide reveals key differences in their molecular interactions. This compound, a triple agonist, engages the GLP-1, GIP, and glucagon (B607659) receptors, while Tirzepatide functions as a dual agonist for the GLP-1 and GIP receptors.
| Parameter | Receptor | This compound (LY-3437943) | Tirzepatide (LY3298176) |
| Binding Affinity (Ki, nM) | Human GLP-1R | 7.2 | 4.23 |
| Human GIPR | 0.057 | 0.135 | |
| Human GCGR | 5.6 | Minimal Activity | |
| Functional Potency (EC50, nM) | Human GLP-1R | 0.775 | 0.934 |
| Human GIPR | 0.0643 | 0.0224 | |
| Human GCGR | 5.79 | No Activity | |
| Mouse GLP-1R | 1.3 | Not Reported | |
| Mouse GIPR | 2.8 | Not Reported | |
| Mouse GCGR | 73 | No Activity | |
| Mouse GLP-1R | 0.794 | Not Reported | |
| Mouse GIPR | 0.191 | Not Reported | |
| Mouse GCGR | 2.32 | No Activity |
Data sourced from multiple preclinical studies.
In Vivo Preclinical Performance: A Head-to-Head Look
While direct head-to-head preclinical trials are not extensively published, data from separate studies in diet-induced obese (DIO) mouse models provide valuable insights into the in vivo efficacy of this compound and Tirzepatide.
Body Weight Reduction in DIO Mice
| Compound | Dose | Duration | Body Weight Reduction (%) | Comparator | Comparator Body Weight Reduction (%) |
| This compound | Not Specified | Not Specified | Greater than Tirzepatide | Tirzepatide | Not Specified |
| Tirzepatide | 10 nmol/kg | Chronic | Greater than Semaglutide | Semaglutide (30 nmol/kg) | Not Specified |
Note: The data above is qualitative due to the lack of direct comparative studies with identical experimental conditions. "Greater" indicates a statistically significant difference reported in the source literature.
Effects on Glucose Homeostasis and Food Intake
Both this compound and Tirzepatide have demonstrated robust effects on improving glucose tolerance and reducing food intake in preclinical models. Animal studies have shown that this compound can delay gastric emptying and reduce food intake, leading to weight loss.[1] Similarly, preclinical models of Tirzepatide have shown it can decrease food intake and increase energy expenditure, contributing to weight reduction.[2]
Signaling Pathways Unveiled
The distinct receptor engagement profiles of this compound and Tirzepatide translate to the activation of different downstream signaling cascades.
Caption: this compound's Triple Agonist Signaling Pathway.
Caption: Tirzepatide's Dual Agonist Signaling Pathway.
Experimental Protocols
A summary of the key experimental methodologies employed in the preclinical evaluation of this compound and Tirzepatide is provided below.
In Vitro Receptor Binding and Functional Assays
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human GLP-1, GIP, or glucagon receptors are commonly used.
-
Binding Assays (Ki Determination): Competitive radioligand binding assays are performed. This involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1, ¹²⁵I-GIP, or ¹²⁵I-Glucagon) and increasing concentrations of the unlabeled test compound (this compound or Tirzepatide). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (EC50 Determination): The potency of the compounds to activate their target receptors is typically assessed by measuring the accumulation of intracellular cyclic AMP (cAMP). Cells expressing the receptor of interest are stimulated with increasing concentrations of the agonist (this compound or Tirzepatide), and the amount of cAMP produced is quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based luminescence resonance energy transfer). The concentration of the agonist that produces 50% of the maximal response (EC50) is then calculated.
Caption: In Vitro Assay Workflow.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding the mice a high-fat diet (HFD), often with 60% of calories derived from fat, for a period of several weeks to months until a significant increase in body weight and metabolic abnormalities are observed.
-
Drug Administration: this compound and Tirzepatide are administered via subcutaneous injection. Dosing regimens vary between studies but are often on a chronic basis (e.g., daily or multiple times per week) to assess long-term effects on body weight and metabolism.
-
Key Endpoints:
-
Body Weight: Monitored regularly throughout the study.
-
Food Intake: Measured daily or at frequent intervals.
-
Glucose Tolerance: Assessed via an oral glucose tolerance test (OGTT) or an intraperitoneal glucose tolerance test (IPGTT). This involves administering a glucose challenge and measuring blood glucose levels at various time points.
-
Body Composition: Often analyzed at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) to determine fat mass and lean mass.
-
Energy Expenditure: Can be measured using indirect calorimetry in metabolic cages.
-
Caption: In Vivo DIO Mouse Study Workflow.
References
A Head-to-Head Comparison of Retatrutide and Semaglutide on Metabolic Parameters in Obese Mice
A detailed guide for researchers and drug development professionals on the distinct metabolic effects of the novel triple agonist Retatrutide versus the established GLP-1 agonist Semaglutide in preclinical models of obesity.
This guide provides a comprehensive comparison of the metabolic effects of this compound and Semaglutide in obese mouse models, drawing upon available preclinical data. This compound, a triple agonist of the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors, and Semaglutide, a selective GLP-1 receptor agonist, are both significant therapies in the management of obesity and type 2 diabetes.[1][2] Understanding their distinct and overlapping effects on key metabolic parameters is crucial for ongoing research and development in this field.
Comparative Efficacy: A Tabular Summary of Preclinical Findings
The following tables summarize the quantitative data from studies in both diet-induced obese (DIO) and monogenic (db/db) mouse models of obesity. It is important to note that direct head-to-head comparisons in DIO mice are limited, and the data presented is a synthesis from multiple studies.
Table 1: Effects on Body Weight and Food Intake
| Parameter | Mouse Model | This compound | Semaglutide | Vehicle/Control | Citation(s) |
| Body Weight Change | db/db | +14.3% | +20% | +23% | [3] |
| DIO | Showed greater weight drop over 10 days | Less weight drop than this compound | - | [4] | |
| Food Intake | db/db | Mitigated weight gain | Mitigated weight gain | - | [3] |
| DIO | Reduced food intake | Suppressed food intake | - | [4] |
Table 2: Effects on Body Composition
| Parameter | Mouse Model | This compound | Semaglutide | Vehicle/Control | Citation(s) |
| Fat Mass Change | db/db | -17.5% from baseline | -14.3% from baseline | - | [3] |
| Lean Mass Change | db/db | +0.5% | +6.9% | +3.2% | [3] |
Table 3: Effects on Glucose Metabolism
| Parameter | Mouse Model | This compound | Semaglutide | Vehicle/Control | Citation(s) |
| Glucose Tolerance (GTT) | db/db | Enhanced glucose clearance | Enhanced glucose clearance (p<0.05) | - | [3] |
| Fasting Blood Glucose | db/db | - | - | 297.6 mg/dL | [3] |
Table 4: Effects on Lipid Profile and Energy Expenditure
| Parameter | Mouse Model | This compound | Semaglutide | Vehicle/Control | Citation(s) |
| Triglycerides | db/db | Reduced | - | - | [5] |
| Total Cholesterol | db/db | Reduced | - | - | [5] |
| LDL Cholesterol | db/db | Reduced | - | - | [5] |
| Energy Expenditure | Obese Mice | Increased | No decrease | - | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental approach, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key metabolic assays based on common practices in preclinical rodent studies.
Animal Models and Drug Administration
-
Animal Model: Male C57BL/6J mice are typically used, fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity.[7] For monogenic models, B6.BKS(D)-Leprdb/J (db/db) mice can be used.[3]
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular experiment.[7]
-
Drug Administration: this compound and Semaglutide are typically administered via subcutaneous injection.[3] Dosing regimens can vary, with studies using daily or less frequent injections for a specified duration (e.g., 4 weeks or longer).[3]
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for a period of 6 hours prior to the test.
-
Baseline Measurement: A baseline blood glucose level is measured from a tail vein blood sample using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via intraperitoneal (IP) injection or oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points post-glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.
Insulin Tolerance Test (ITT)
-
Fasting: A short fasting period of 4-6 hours is typically employed.
-
Baseline Measurement: A baseline blood glucose level is measured.
-
Insulin Administration: A bolus of human insulin (e.g., 0.75-1.0 U/kg body weight) is administered via IP injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at time points such as 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: The rate of glucose disappearance is analyzed to determine insulin sensitivity.
Body Composition Analysis
-
Method: Dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) is used to measure fat mass, lean mass, and total body water.
-
Procedure: Conscious, unanesthetized mice are typically placed in a restrainer and inserted into the analyzer. The scan duration is usually short (e.g., 1-2 minutes).
-
Data Acquisition: The system's software provides quantitative data on the different body composition parameters.
Energy Expenditure Measurement
-
Method: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Acclimatization: Mice are individually housed in metabolic cages and allowed to acclimate for at least 24 hours before data collection begins.
-
Data Collection: VO2 and VCO2 are measured continuously over a set period (e.g., 24-48 hours). The respiratory exchange ratio (RER = VCO2/VO2) is calculated to determine substrate utilization (RER ~1.0 for carbohydrates, ~0.7 for fats). Energy expenditure is calculated from VO2 and RER data.
-
Activity Monitoring: Locomotor activity is often measured simultaneously using infrared beams within the metabolic cages.
Lipid Profile Analysis
-
Sample Collection: Blood is collected from fasted mice, typically via cardiac puncture at the end of the study.
-
Serum/Plasma Preparation: Blood is processed to obtain serum or plasma.
-
Analysis: Commercially available enzymatic assay kits are used to measure the concentrations of triglycerides, total cholesterol, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol.
References
- 1. metabolomicssociety.org [metabolomicssociety.org]
- 2. This compound vs Semaglutide | Nulevel Wellness Medspa [nulevelwellnessmedspa.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biorxiv.org [biorxiv.org]
Retatrutide Demonstrates Robust Efficacy in Diet-Induced Obesity: A Comparative Analysis
A comprehensive evaluation of Retatrutide's performance against leading alternatives, Semaglutide and Tirzepatide, in preclinical diet-induced obesity models reveals its potent effects on weight management and metabolic health. This guide provides a detailed comparison of their efficacy, experimental protocols, and underlying signaling pathways to inform researchers, scientists, and drug development professionals.
This compound (LY3437943), a novel triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors, has shown significant promise in preclinical studies for treating obesity and improving metabolic parameters.[1][2][3] This guide synthesizes available data to offer a direct comparison with two other prominent incretin-based therapies: Semaglutide, a GLP-1 receptor agonist, and Tirzepatide, a dual GLP-1 and GIP receptor agonist.
Comparative Efficacy in Diet-Induced Obesity (DIO) Models
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound, Semaglutide, and Tirzepatide in mouse models of diet-induced obesity. It is important to note that the data are compiled from different studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Effect on Body Weight in Diet-Induced Obese (DIO) Mice
| Compound | Dosage | Treatment Duration | Route of Administration | Body Weight Change |
| This compound | Ascending doses | 21 days | Once daily | Dose-dependent decrease |
| Semaglutide | 100 µg/kg·bw | 6 weeks | Intraperitoneal (every other day) | Significant reduction |
| Tirzepatide | 10 nmol/kg | Daily | Subcutaneous | Significant decrease |
Table 2: Effect on Food Intake in Diet-Induced Obese (DIO) Mice
| Compound | Dosage | Observation Period | Food Intake Change |
| This compound | 10 nmol/kg | Not specified | Greater reduction than Tirzepatide |
| Semaglutide | 100 µg/kg·bw | Not specified | Significant decrease |
| Tirzepatide | Not specified | Not specified | Substantial reduction |
Table 3: Effect on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Compound | Parameter | Effect |
| This compound | Blood Glucose, Plasma Insulin, Liver Triglycerides | Reduction |
| Semaglutide | Fasting Blood Glucose, Insulin Levels | Significant reduction |
| Tirzepatide | Insulin, Leptin | Reduction |
Experimental Protocols
The validation of these anti-obesity agents relies on standardized diet-induced obesity models. Below is a detailed methodology representative of the key experiments cited.
1. Animal Model and Diet-Induced Obesity Induction:
-
Species: Male C57BL/6J mice are commonly used.
-
Acclimatization: Mice are typically acclimated for at least one week upon arrival with ad libitum access to standard chow and water.
-
Obesity Induction: Following acclimatization, mice are switched to a high-fat diet (HFD), often containing 60 kcal% fat, for a period of 10-12 weeks to induce a robust obese phenotype with associated metabolic dysregulation. Body weight is monitored regularly to confirm the development of obesity.
2. Drug Administration:
-
Grouping: Mice are randomized into different treatment groups based on body weight to ensure even distribution.
-
Vehicle Control: A control group receives a vehicle solution (e.g., physiological saline) corresponding to the drug solvent.
-
Drug Treatment:
-
This compound: Administered once daily via an unspecified route in the cited preclinical study.[4]
-
Semaglutide: Typically administered via intraperitoneal or subcutaneous injection. One study protocol involved intraperitoneal injections of 100 μg/kg body weight every other day for 6 weeks.
-
Tirzepatide: Administered via subcutaneous injection, for example, at a dose of 10 nmol/kg daily.
-
3. Efficacy Assessment:
-
Body Weight: Measured regularly (e.g., weekly or bi-weekly) throughout the treatment period.
-
Food Intake: Daily or cumulative food consumption is monitored to assess the impact on appetite.
-
Metabolic Parameters: At the end of the treatment period, blood samples are collected for the analysis of fasting blood glucose, insulin, and lipid profiles. Tissues such as the liver may be harvested to measure triglyceride content.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound, Semaglutide, and Tirzepatide are rooted in their differential receptor engagement and subsequent intracellular signaling cascades.
Caption: this compound's triple agonist signaling pathway.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. This compound-A Game Changer in Obesity Pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY3437943, a novel triple glucagon, GIP, and GLP-1 receptor agonist for glycemic control and weight loss: From discovery to clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparison Guide: Receptor Activity Profile of Retatrutide and Methodologies for In Vitro Characterization
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Retatrutide's activity at the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors. It also details the standard experimental protocols used to characterize these interactions.
A Note on Antibody Cross-Reactivity: As of this review, specific data on the cross-reactivity of anti-GLP-1 receptor or anti-GIP receptor antibodies with the this compound peptide is not extensively available in public-domain scientific literature. Such studies are highly specific and depend on the particular antibody clone, its epitope, and the assay format. Researchers are advised to perform validation studies to assess potential cross-reactivity with their specific antibodies and experimental conditions.
The more fundamental and well-characterized aspect of this compound's "cross-reactivity" is its nature as a single-molecule triple agonist, designed to intentionally bind and activate the GLP-1, GIP, and glucagon receptors.[1] This guide focuses on this pharmacological profile.
Comparative Receptor Pharmacology
This compound (LY3437943) is a novel unimolecular peptide agonist of the GLP-1, GIP, and glucagon receptors.[1][2] Its therapeutic potential stems from this tri-agonist activity, which combines the effects of GLP-1 and GIP on glucose control and appetite with the metabolic rate-enhancing properties of glucagon.[3] The molecule was engineered with modifications to its amino acid sequence and the addition of a lipid moiety to optimize its pharmacological properties and extend its half-life.[1][4]
Data Presentation: In Vitro Receptor Activity
The following tables summarize the in vitro potency and binding affinity of this compound for the human GLP-1, GIP, and glucagon receptors. For context, comparative data for other incretin-based therapies are included where available.
Table 1: Functional Potency (EC₅₀) of this compound at Human Receptors
| Compound | GLP-1 Receptor (EC₅₀, nM) | GIP Receptor (EC₅₀, nM) | Glucagon Receptor (EC₅₀, nM) |
| This compound | 0.775[2][4][5] | 0.0643[2][4][5] | 5.79[2][4][5] |
EC₅₀ (Half-maximal effective concentration) values were determined using in vitro cAMP signaling assays.[6] A lower value indicates higher potency.
Table 2: Binding Affinity (Kᵢ) of this compound for Human Receptors
| Compound | GLP-1 Receptor (Kᵢ, nM) | GIP Receptor (Kᵢ, nM) | Glucagon Receptor (Kᵢ, nM) |
| This compound | 7.2[2][5] | 0.057[2][5] | 5.6[2][5] |
Kᵢ (Inhibition constant) values were determined using radioligand competition binding assays.[2][5] A lower value indicates higher binding affinity.
Table 3: Comparative Binding Assay Data (IC₅₀) for Various Incretin Agonists
| Compound | GLP-1 Receptor (IC₅₀, nM) |
| This compound | 720[7] |
| Semaglutide | 1130[7] |
| Tirzepatide | 645[7] |
| Exendin-4 | 1.3[7] |
| GLP-1 (7-36) | 1.18[7] |
IC₅₀ (Half-maximal inhibitory concentration) values are from a competitive radioligand binding assay.[7] These values can vary between experiments and should be used for relative comparison. Note that IC₅₀ is distinct from Kᵢ and can be influenced by assay conditions.
Mandatory Visualizations
Signaling Pathway
Caption: Common signaling pathway for GLP-1, GIP, and Glucagon receptors.
Experimental Workflow
Caption: Workflow for a cAMP accumulation functional potency assay.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the pharmacological profile of receptor agonists like this compound.
A. Functional Potency: cAMP Accumulation Assay
This assay measures the ability of an agonist to stimulate its target G-protein coupled receptor (GPCR), leading to the production of the second messenger cyclic AMP (cAMP).[8]
Objective: To determine the EC₅₀ value of this compound at the GLP-1, GIP, and glucagon receptors.
Methodology:
-
Cell Culture and Seeding: Human Embryonic Kidney 293 (HEK293) cells, or other suitable cell lines, stably expressing the full-length human receptor of interest (GLP-1R, GIPR, or GCGR) are cultured in appropriate media.[3] Cells are seeded into 96-well plates and incubated to allow for attachment.[3]
-
Compound Preparation: this compound and reference agonists are serially diluted to create a range of concentrations for generating a dose-response curve.[3]
-
Assay Procedure: The culture medium is removed, and cells are treated with the diluted compounds. The plates are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for receptor activation and cAMP production.[3]
-
Detection: Following incubation, cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence (e.g., GloSensor™).[3][9][10]
-
Data Analysis: A signal corresponding to the cAMP level is read using a plate reader. Dose-response curves are plotted using non-linear regression (e.g., four-parameter logistic equation) to calculate the EC₅₀ value.[3]
B. Receptor Binding Affinity: Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with and displace a known radiolabeled ligand that binds to the same receptor.[11]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the GLP-1, GIP, and glucagon receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the receptor of interest.[12][13] This involves cell harvesting, homogenization, and differential centrifugation to isolate the membrane fraction containing the receptors.[12] Protein concentration is determined.[13]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[13] Each well contains:
-
The prepared cell membranes.[12]
-
A fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-GLP-1).[12]
-
Increasing concentrations of the unlabeled competitor compound (this compound).[12]
-
Controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.[12]
-
-
Incubation: The plates are incubated for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 90-120 minutes).[12]
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[12] The filters are washed with ice-cold buffer to remove unbound radioligand.[12] The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[3]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.echemi.com [file.echemi.com]
- 6. This compound (LY3437943) | GIP/GLP-1/GCGR agonist | Probechem Biochemicals [probechem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GloSensor™ cAMP Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Retatrutide's Effect on Lean vs. Fat Mass in Relation to Semaglutide and Tirzepatide
A new generation of incretin-based therapeutics is redefining the landscape of obesity and metabolic disease management. Among these, Retatrutide, a novel GIP/GLP-1/glucagon (B607659) tri-agonist, has demonstrated unprecedented weight loss efficacy in clinical trials. This guide provides a comparative analysis of this compound's effect on body composition, specifically the balance between lean and fat mass reduction, in comparison to the established GLP-1 receptor agonist Semaglutide and the dual GIP/GLP-1 receptor agonist Tirzepatide. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Analysis of Body Composition Changes
The following tables summarize the key findings from clinical trials investigating the effects of this compound, Semaglutide, and Tirzepatide on fat mass and lean mass. The data is primarily drawn from substudies of major clinical trials that utilized dual-energy X-ray absorptiometry (DXA) for body composition analysis.
| Drug | Clinical Trial | Dosage | Duration | Total Body Weight Loss (%) | Fat Mass Loss (%) | Lean Mass Loss (%) | Proportion of Weight Loss |
| This compound | Phase 2 | 8 mg | 36 weeks | Not explicitly stated for this substudy | -26.1% | -12.5% | Approx. 65-70% Fat Mass |
| 12 mg | 36 weeks | -23.2% | Not explicitly stated | ||||
| Semaglutide | STEP 1 | 2.4 mg | 68 weeks | -15.0% | -19.3% | -9.7% | Approx. 60-70% Fat Mass |
| Tirzepatide | SURMOUNT-1 | 5, 10, 15 mg (pooled) | 72 weeks | -21.3% | -33.9% | -10.9% | Approx. 75% Fat Mass |
| Placebo | STEP 1 | - | 68 weeks | -3.6% | Not explicitly stated | Not explicitly stated | - |
| SURMOUNT-1 | - | 72 weeks | -5.3% | -8.2% | -2.6% | Approx. 75% Fat Mass |
Table 1: Comparative Effects on Body Composition. This table presents a summary of the percentage changes in total body weight, fat mass, and lean mass observed in key clinical trials for this compound, Semaglutide, and Tirzepatide. The proportion of weight loss attributed to fat mass is also included for comparison.
| Drug | Key Finding on Body Composition | Citation |
| This compound | Demonstrated a fat loss index ranging from 62.0% to 69.3% across effective doses, indicating that a majority of the weight lost was from fat. | [1] |
| Semaglutide | Associated with reduced total and visceral fat mass, and an increased proportion of lean body mass relative to total body mass. | [2][3] |
| Tirzepatide | Showed that approximately 75% of the total weight lost was attributable to fat mass, with the remaining 25% from lean mass.[4][5] |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited clinical trials is crucial for the accurate interpretation of the comparative data.
This compound: Phase 2 Body Composition Substudy
-
Study Design: A phase 2, randomized, double-blind, placebo- and active-controlled trial.[6]
-
Participant Population: Adults aged 18-75 years with type 2 diabetes, a BMI of 25-50 kg/m ², and an HbA1c between 7.0% and 10.5%.[6]
-
Dosing Schedule: Participants were randomized to receive once-weekly subcutaneous injections of this compound (0.5 mg, 4 mg, 8 mg, or 12 mg), dulaglutide 1.5 mg, or placebo for 36 weeks.[6] The this compound groups involved a dose escalation, for instance, starting at 2 mg and increasing to the target dose.[7]
-
Body Composition Analysis: Total body fat mass, lean mass, and android visceral fat were assessed using dual-energy X-ray absorptiometry (DXA) at baseline and at week 36.[1][6]
Semaglutide: STEP 1 Trial Body Composition Substudy
-
Study Design: A randomized, double-blind, placebo-controlled trial (STEP 1).[2][8]
-
Participant Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.[8]
-
Dosing Schedule: Participants received a once-weekly subcutaneous injection of Semaglutide 2.4 mg or placebo for 68 weeks, in conjunction with a lifestyle intervention.[2][8] The dosing for Semaglutide started at 0.25 mg and was escalated every 4 weeks to reach the 2.4 mg maintenance dose.[1][9]
-
Body Composition Analysis: A substudy of the STEP 1 trial utilized DXA to measure total fat mass, total lean body mass, and regional visceral fat mass at baseline and week 68.[2][3]
Tirzepatide: SURMOUNT-1 Trial Body Composition Substudy
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial (SURMOUNT-1).[4][10]
-
Participant Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, who did not have diabetes.[10]
-
Dosing Schedule: Participants were randomized to receive once-weekly subcutaneous injections of Tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, as an adjunct to a lifestyle intervention.[4][10] The Tirzepatide dose was initiated at 2.5 mg and increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached.[10][11]
-
Body Composition Analysis: A substudy of SURMOUNT-1 assessed body composition using DXA at baseline and week 72.[4][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the compared drugs and the general workflow of the clinical trial substudies.
Caption: Signaling pathways of Semaglutide, Tirzepatide, and this compound.
Caption: Generalized experimental workflow for body composition substudies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Impact of Semaglutide on Body Composition in Adults With Overweight or Obesity: Exploratory Analysis of the STEP 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcd.care [abcd.care]
- 4. Body composition changes during weight reduction with tirzepatide in the SURMOUNT-1 study of adults with obesity or overweight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openhouseclinic.com [openhouseclinic.com]
- 6. Effects of this compound on body composition in people with type 2 diabetes: a substudy of a phase 2, double-blind, parallel-group, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sio-obesita.org [sio-obesita.org]
- 8. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 9. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 11. Lilly's SURMOUNT-1 results published in The New England Journal of Medicine show tirzepatide achieved between 16.0% and 22.5% weight loss in adults with obesity or overweight | Eli Lilly and Company [investor.lilly.com]
- 12. gamma.app [gamma.app]
Validating the Long-Term Preclinical Safety of Retatrutide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
This guide provides a comparative analysis of the preclinical long-term safety profile of Retatrutide (LY3437943), a novel investigational triple agonist for the glucose-dependent insulinotropic polypeptide (GIP), glucagon-like peptide-1 (GLP-1), and glucagon (B607659) receptors. As this compound progresses through late-stage clinical trials, understanding its foundational safety validation in animal models is critical. Its performance is objectively compared against two key alternatives in the incretin-based therapy class: Semaglutide, a GLP-1 receptor agonist, and Tirzepatide, a dual GIP/GLP-1 receptor agonist.
It is important to note that as of this publication, detailed, long-term preclinical toxicology and carcinogenicity study results for this compound are not extensively available in the public domain, which is common for a drug still in Phase 3 clinical development.[1][2] This guide, therefore, synthesizes the available preclinical efficacy and safety data for this compound and contrasts it with the more comprehensive, publicly accessible preclinical safety data for Tirzepatide and Semaglutide, primarily sourced from regulatory assessment reports.
Mechanism of Action: A Tri-Hormonal Approach
This compound uniquely combines the actions of three distinct metabolic hormones into a single molecule.[3] This triple agonism is designed to leverage synergistic pathways to regulate glucose control, reduce appetite, and increase energy expenditure.[3][4]
-
GLP-1 Receptor Agonism: Slows gastric emptying, enhances glucose-dependent insulin (B600854) secretion, and suppresses glucagon secretion, leading to improved glycemic control and a feeling of satiety.[5][6]
-
GIP Receptor Agonism: Complements GLP-1's action by also promoting insulin secretion and has been shown to play a role in regulating fat metabolism.[7][8]
-
Glucagon Receptor Agonism: While traditionally known to raise blood glucose, in the context of this tri-agonist, its activation is believed to primarily contribute to increased energy expenditure and enhanced breakdown of fats (lipolysis).[3][9]
This multi-receptor engagement aims to produce more significant weight loss and metabolic improvements than single or dual-agonist therapies.[4][10]
Comparative Preclinical Safety and Toxicology Data
The following table summarizes findings from non-clinical studies for this compound and its comparators. Data for Tirzepatide and Semaglutide are derived from comprehensive repeat-dose toxicology studies as reported by regulatory agencies. Data for this compound is based on published preclinical efficacy studies, as long-term toxicology reports are not yet public.
| Parameter | This compound (LY3437943) | Tirzepatide (Dual GIP/GLP-1 Agonist) | Semaglutide (GLP-1 Agonist) |
| Primary Species & Duration | Rodents (Mice): Chronic studies reported (e.g., 21 days).[11] Monkeys (Cynomolgus): PK modeling performed.[10] Long-term toxicology study details are not publicly available. | Rats: 6-month repeat-dose toxicity.[7] Monkeys: Repeat-dose toxicity studies.[7] Rats: 2-year carcinogenicity study.[7] | Rats & Mice: 2-year carcinogenicity studies. Monkeys (Cynomolgus): 52-week repeat-dose toxicity.[6] |
| Key Preclinical Findings | Showed superior efficacy in reducing body weight (45% loss in DIO mice) and improving metabolic markers compared to single and dual agonists.[10] Improved liver health biomarkers (plasma ALT, liver triglycerides) in obese mice.[10][12] | Dose-dependent decreases in food consumption and body weight in rats.[7] Body weight loss was a dose-limiting factor in healthy, non-obese monkeys.[7] | Transient effects on body weight and food consumption consistent with GLP-1 pharmacology.[6] No critical signs of toxicity in a single ascending dose study in mice up to 192 mg/kg. |
| Carcinogenicity (Rodents) | Data not publicly available. | Thyroid C-cell Findings (Rats): Dose-dependent increase in thyroid C-cell adenomas and carcinomas in a 2-year study.[7] This is a known class effect for GLP-1 receptor agonists in rodents. | Thyroid C-cell Findings (Rats & Mice): Dose- and duration-dependent increase in thyroid C-cell tumors (adenomas and carcinomas) observed in 2-year studies. This is a known class effect. |
| Other Notable Observations | Pharmacokinetic profile in rodents and monkeys supports once-weekly dosing.[3][10] | No adverse effects on QTc interval in monkeys.[7] | Generally well-tolerated in repeat-dose studies.[6] |
| Publicly Available Safety Profile Summary | Described as having a safety and tolerability profile "similar to other incretins" in a Phase 1 human study.[3][11] | Findings were largely consistent with the known effects of the GLP-1 receptor agonist class.[7] | Safety profile is well-established, with primary findings related to exaggerated pharmacology (weight loss) and rodent-specific thyroid C-cell effects.[6] |
Experimental Protocols: A Framework for Long-Term Safety Assessment
While the specific protocols for this compound's long-term safety studies are not public, a representative workflow for such a non-clinical program can be constructed based on standard industry practices and methodologies reported for Tirzepatide and Semaglutide.
Objective: To evaluate the long-term safety and toxicological profile of the test article following chronic administration in two mammalian species (one rodent, one non-rodent).
Animal Models:
-
Rodent: Sprague-Dawley rats.
-
Non-Rodent: Cynomolgus monkeys.
Study Design:
-
Duration: 6 to 9 months for repeat-dose toxicity; 2 years for rodent carcinogenicity.
-
Dosing: Once-weekly subcutaneous injections.
-
Groups:
-
Vehicle Control
-
Low Dose
-
Mid Dose
-
High Dose
-
Recovery Groups (subset of control and high-dose animals observed for a period after dosing cessation)
-
Key Endpoints for Safety Assessment:
-
Clinical Observations: Daily checks for general health and signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and termination.
-
Cardiovascular Monitoring (Monkeys): Electrocardiogram (ECG) and blood pressure measurements.
-
Clinical Pathology:
-
Hematology: Complete blood counts.
-
Clinical Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, lipids.
-
Urinalysis: Standard panel.
-
-
Anatomic Pathology:
-
Necropsy: Full gross examination of all animals at termination.
-
Organ Weights: Key organs (liver, kidneys, thyroid, heart, etc.) weighed.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all control and high-dose animals. Target tissues examined in lower-dose groups.
-
Discussion and Conclusion
The preclinical data available for this compound robustly supports its potent efficacy in promoting weight loss and improving metabolic parameters in animal models, often exceeding the effects of single and dual-agonist comparators.[4][10] This provides a strong rationale for its ongoing clinical development.
However, a direct, quantitative comparison of its long-term safety profile against Semaglutide and Tirzepatide is limited by the lack of publicly available data. Based on initial reports and the behavior of the incretin (B1656795) class, the preclinical safety profile of this compound is expected to be broadly similar to its predecessors.[3][11] The primary safety considerations in long-term animal studies for this class have consistently been exaggerated pharmacological effects (e.g., excessive weight loss in non-obese animals) and the development of thyroid C-cell tumors in rodents.[7] The relevance of the rodent-specific thyroid C-cell finding to human risk is a subject of ongoing discussion but is considered low, as human C-cells express significantly fewer GLP-1 receptors.
References
- 1. This compound for Obesity · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. CDSCO Panel Approves Eli Lilly's Protocol Amendment Proposal for Antidiabetic Drug this compound study [medicaldialogues.in]
- 3. LY3437943, a novel triple glucagon, GIP, and GLP-1 receptor agonist for glycemic control and weight loss: From discovery to clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publishers Panel [medicalsciencepulse.com]
- 6. Publishers Panel [medicalsciencepulse.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Efficacy and safety of this compound, a novel GLP-1, GIP, and glucagon receptor agonist for obesity treatment: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Eli Lilly: GLP-1R/GCGR/GIPR Triagonist Reduces Liver Fat Content by 86% [synapse.patsnap.com]
- 13. This compound-A Game Changer in Obesity Pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Signaling Nuances of Retatrutide at the GLP-1 Receptor: A Comparative Analysis
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of the signaling properties of Retatrutide at the Glucagon-Like Peptide-1 (GLP-1) receptor, benchmarked against other key GLP-1 receptor agonists. As a triple agonist targeting the GLP-1, GIP, and glucagon (B607659) receptors, this compound's distinct signaling signature is of considerable interest to the scientific community.[1][2] This document synthesizes available preclinical data, outlines detailed experimental methodologies, and presents signaling pathway visualizations to facilitate a deeper understanding of its mechanism of action.
Quantitative Comparison of In Vitro Pharmacology
The functional activity of this compound and other GLP-1 receptor agonists is primarily assessed through their ability to stimulate G-protein-mediated signaling, typically measured by cyclic AMP (cAMP) production, and their potential to engage β-arrestin pathways. Signaling bias, a phenomenon where a ligand preferentially activates one pathway over another, is a critical aspect of modern drug design.
Unfortunately, specific quantitative data on the β-arrestin recruitment profile for this compound at the GLP-1 receptor is not available in the public domain at the time of this publication. However, to provide a valuable comparative context, we present the available data for this compound's potency in cAMP generation alongside the signaling profiles of Tirzepatide and Semaglutide, for which both cAMP and β-arrestin recruitment data have been published.
| Ligand | Target Receptor | Signaling Pathway | Potency (EC50, nM) | Relative Efficacy (% of GLP-1) |
| This compound | human GLP-1R | cAMP Production | 0.775[3] | Not Reported |
| human GIPR | cAMP Production | 0.0643[3] | Not Reported | |
| human GCGR | cAMP Production | 5.79[3] | Not Reported | |
| Tirzepatide | human GLP-1R | cAMP Production | 0.366 | 100% |
| human GLP-1R | β-Arrestin-1 Recruitment | 3.1 | 12% | |
| Semaglutide | human GLP-1R | cAMP Production | 0.364 | 101% |
Data for Tirzepatide and Semaglutide are sourced from supplemental data from a comparative study. It is important to note that direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Deciphering the Downstream Cascades: GLP-1 Receptor Signaling Pathways
Activation of the GLP-1 receptor initiates a cascade of intracellular events crucial for its physiological effects. The two major pathways are the G-protein-dependent pathway, leading to cAMP production, and the β-arrestin-mediated pathway, which can influence receptor internalization and G-protein-independent signaling.
Figure 1. GLP-1 Receptor Signaling Pathways.
Experimental Protocols: A Closer Look at the Methodology
Accurate assessment of signaling bias relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays used to characterize GLP-1 receptor agonists.
cAMP Production Assay (HTRF-based)
This assay quantifies the intracellular accumulation of cAMP following receptor activation.
Figure 2. cAMP Production Assay Workflow.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor.
Figure 3. β-Arrestin Recruitment Assay Workflow.
Logical Relationship of Signaling Bias Assessment
The concept of signaling bias is determined by comparing the relative efficacy and/or potency of a ligand to activate one signaling pathway over another, benchmarked against a reference agonist.
Figure 4. Logical Flow for Determining Signaling Bias.
Conclusion
This compound presents a unique pharmacological profile as a triple agonist. While its potency for G-protein activation via cAMP production at the GLP-1 receptor is documented, a complete picture of its signaling bias requires quantitative data on its β-arrestin recruitment. The provided comparative data for Tirzepatide and Semaglutide highlight the importance of such analysis in understanding the nuances of GLP-1 receptor activation. Further studies disclosing the β-arrestin signaling profile of this compound are eagerly awaited by the research community to fully elucidate its mechanism of action and its potential therapeutic advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a GIP, GLP-1 and glucagon receptor agonist, for people with type 2 diabetes: a randomised, double-blind, placebo and active-controlled, parallel-group, phase 2 trial conducted in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY3437943, a novel triple glucagon, GIP, and GLP-1 receptor agonist for glycemic control and weight loss: From discovery to clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Retatrutide's Potential in Overcoming Incretin Therapy Resistance: A Comparative Guide for Researchers
A deep dive into the preclinical efficacy of the novel triple agonist, retatrutide, in the context of incretin (B1656795) therapy resistance, offering a comparative analysis with existing GLP-1 and dual GIP/GLP-1 receptor agonists.
The emergence of incretin-based therapies has revolutionized the management of type 2 diabetes and obesity. However, the potential for diminished efficacy or resistance to single and dual-agonist therapies presents a clinical challenge. This compound, a novel triple agonist targeting the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors, offers a multi-faceted approach that may overcome the limitations of existing treatments. This guide provides a comprehensive comparison of this compound's preclinical performance against other incretin therapies, with a focus on its potential efficacy in models of incretin resistance.
Comparative Efficacy in Preclinical Models
While direct studies on this compound in animal models explicitly resistant to other incretin therapies are not yet available in published literature, extensive research in standard diet-induced obese (DIO) and diabetic animal models demonstrates its superior efficacy in key metabolic parameters.
Table 1: Comparative Effects of Incretin Agonists on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment | Dosing Regimen | Study Duration | Mean Body Weight Reduction (%) | Reference |
| Vehicle | Daily/Weekly | 4-12 weeks | ~0-5% | [1] |
| Semaglutide (GLP-1 RA) | Daily/Weekly | 4-12 weeks | ~15-20% | [1] |
| Tirzepatide (GIP/GLP-1 RA) | Daily/Weekly | 4-12 weeks | ~20-25% | [1] |
| This compound (GIP/GLP-1/GCG RA) | Daily/Weekly | 4-12 weeks | >25% (Normalization of body weight) | [1][2] |
Table 2: Comparative Effects on Glycemic Control in db/db Mice
| Treatment | Dosing Regimen | Study Duration | Key Glycemic Outcomes | Reference |
| Liraglutide (GLP-1 RA) | 10 nmol/kg/day | 10 weeks | Significant reduction in blood glucose | [2] |
| Tirzepatide (GIP/GLP-1 RA) | 10 nmol/kg/day | 10 weeks | Superior blood glucose reduction compared to Liraglutide | [2] |
| This compound (GIP/GLP-1/GCG RA) | 10 nmol/kg/day | 10 weeks | Significant blood glucose reduction, though less potent than Tirzepatide in this specific study | [2] |
Understanding Incretin Resistance
Resistance or tachyphylaxis to GLP-1 receptor agonists can develop through mechanisms such as receptor desensitization and downregulation upon chronic exposure. This can lead to a plateau in weight loss and a reduction in glycemic control.
Figure 1: Simplified pathway of GLP-1 receptor signaling and desensitization.
This compound's Triple Agonist Mechanism: A Strategy to Overcome Resistance
This compound's unique ability to activate three distinct receptor systems—GLP-1, GIP, and glucagon—provides a compelling hypothesis for its potential to overcome resistance to single-pathway incretin therapies. By engaging multiple, complementary metabolic pathways, this compound may bypass the limitations of a desensitized GLP-1 receptor system.[3]
-
GIP Receptor Activation: GIP agonism enhances insulin secretion and may improve insulin sensitivity.[4][5] It also plays a role in fat metabolism and appetite control.[4]
-
Glucagon Receptor Activation: While seemingly counterintuitive for a diabetes therapy, balanced glucagon receptor activation can increase energy expenditure and promote fat oxidation.[4][5]
This multi-pronged approach suggests that even if the response to GLP-1 receptor stimulation is attenuated, the continued activation of GIP and glucagon receptors can sustain and enhance the therapeutic effects on weight loss and glucose metabolism.
Figure 2: this compound's engagement of three distinct metabolic pathways.
Experimental Protocols
The following are standard methodologies for key experiments cited in the preclinical evaluation of incretin agonists.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, typically 6-8 weeks of age at the start of the diet.
-
Diet: Mice are fed a high-fat diet (HFD), commonly with 45% or 60% of calories derived from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperlipidemia. Control animals are maintained on a standard chow diet.
-
Treatment Administration: this compound, other incretin agonists, or a vehicle control are administered via subcutaneous or intraperitoneal injection at specified doses and frequencies.
-
Key Parameters Measured:
-
Body weight (daily or weekly)
-
Food intake (daily)
-
Body composition (fat and lean mass) via techniques like MRI or DEXA
-
Glucose tolerance tests (oral or intraperitoneal)
-
Insulin tolerance tests
-
Fasting blood glucose and insulin levels
-
Plasma lipid profiles
-
Figure 3: Experimental workflow for the Diet-Induced Obesity (DIO) mouse model.
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound is a potent anti-obesity and anti-diabetic agent, outperforming both GLP-1 and dual GIP/GLP-1 receptor agonists in standard animal models. While direct experimental data in incretin-resistant models is currently lacking, the triple-agonist mechanism of this compound provides a strong rationale for its potential to overcome the limitations of existing therapies. Future research should focus on animal models with induced tachyphylaxis to other incretins to definitively assess this compound's efficacy in a resistant setting. Such studies will be crucial in positioning this compound within the evolving landscape of metabolic disease therapeutics.
References
- 1. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Independent Verification of Retatrutide's Purity by HPLC and Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Retatrutide and its alternatives, focusing on purity verification through High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The information presented is collated from publicly available Certificates of Analysis (COA) and independent laboratory tests to aid researchers in assessing the quality of these therapeutic peptides.
Introduction to Peptide Purity and its Importance
The efficacy and safety of therapeutic peptides are intrinsically linked to their purity.[1][2] Impurities, which can include truncated sequences, deletion products, or by-products from the synthesis process, can alter the peptide's biological activity, lead to off-target effects, and potentially induce an immune response.[1][2] For multi-agonist peptides like this compound, which targets three different receptors, the risk of confounding experimental results due to impurities is particularly high.[1] Therefore, independent verification of purity is a critical step in preclinical and clinical research.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard analytical techniques for assessing the purity and identity of synthetic peptides.[1] HPLC separates the target peptide from impurities, providing a quantitative measure of purity, while mass spectrometry confirms the molecular weight of the peptide, verifying its identity.[1]
Comparative Analysis of this compound and Alternatives
This compound is a novel tri-agonist peptide that targets the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[3][4][5] Its primary alternatives in the treatment of obesity and type 2 diabetes are Semaglutide (a GLP-1 agonist) and Tirzepatide (a dual GLP-1/GIP agonist).[4][5] While clinical studies have shown this compound to be highly effective for weight loss, sometimes exceeding the results of Semaglutide and Tirzepatide, this guide focuses on the analytical data related to purity.[4][5][6]
Peptide Specifications
The following table summarizes the key molecular information for this compound, Semaglutide, and Tirzepatide. This data is crucial for the interpretation of mass spectrometry results.
| Peptide | CAS Number | Molecular Formula | Theoretical Molecular Weight ( g/mol ) |
| This compound | 2381089-83-2 | C₂₂₁H₃₄₂N₄₆O₆₈ | 4731.33[3][7] |
| Semaglutide | 910463-68-2 | C₁₈₇H₂₉₁N₄₅O₅₉ | 4113.58[8][9] |
| Tirzepatide | 2023788-19-2 | C₂₂₅H₃₄₈N₄₈O₆₈ | 4813.5[10] |
Purity Data from Various Sources
The following table presents purity data for this compound and its alternatives as reported in various Certificates of Analysis and independent lab tests. It is important to note that this data comes from different suppliers and testing laboratories, and therefore, direct comparison should be made with caution. The expected purity for research-grade peptides is typically above 98%, with higher purities being preferable for sensitive applications.[1]
| Peptide | Reported Purity (%) | Source |
| This compound | >98% | Certificate of Analysis (APExBIO)[11] |
| 99.2% | Certificate of Analysis (Accesscn)[12] | |
| 99.3% | UPLC-MS (Elite Biogenix)[13] | |
| 99.55% | HPLC (UK SARMs)[14] | |
| 99.663% | Independent Lab Test (Janoshik)[15] | |
| 99.690% | Certificate of Analysis (Spartan Pharmaceuticals)[7] | |
| 89.66% - 100.00% | Range from multiple vendors (Finnrick Analytics)[16] | |
| Semaglutide | 98.03% | HPLC (MedchemExpress)[8] |
| 99.74% | HPLC (Selleck Chemicals)[9] | |
| >99% | HPLC (Biosynth)[17] | |
| Tirzepatide | Not specified in publicly available COAs, but analytical methods for purity assessment are established.[10][18][19][20] |
Experimental Protocols
The following are detailed methodologies for the analysis of peptide purity by HPLC and identity by mass spectrometry. These protocols are based on established practices for peptide analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of synthetic peptides like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point. A shallower gradient can improve the resolution of closely eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: The lyophilized peptide is reconstituted in Mobile Phase A to a concentration of 1 mg/mL and filtered through a 0.22 µm filter before injection.
-
Data Analysis: Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Verification
This protocol describes the use of electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the peptide.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Sample Introduction: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer via direct infusion or through the LC system.
-
Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected charge states of the peptide. For large peptides, multiple charge states will be observed.
-
Data Analysis: The resulting spectrum, which shows peaks at different m/z values, is deconvoluted to determine the molecular weight of the peptide. This experimentally determined molecular weight is then compared to the theoretical molecular weight calculated from the peptide's amino acid sequence. A close match confirms the identity of the peptide.
Visualizing the Workflow and Signaling Pathways
Experimental Workflow for Peptide Purity Verification
The following diagram illustrates the general workflow for the independent verification of peptide purity and identity.
Caption: Workflow for peptide purity and identity verification.
Signaling Pathways of this compound and Alternatives
This diagram illustrates the receptor targets for this compound, Semaglutide, and Tirzepatide.
Caption: Receptor targets of this compound and its alternatives.
References
- 1. happypeptides.com [happypeptides.com]
- 2. kilobio.com [kilobio.com]
- 3. abmole.com [abmole.com]
- 4. nbinno.com [nbinno.com]
- 5. joinvoy.com [joinvoy.com]
- 6. amazing-meds.com [amazing-meds.com]
- 7. spartanpharmaceuticals.co.uk [spartanpharmaceuticals.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. agilent.com [agilent.com]
- 11. apexbt.com [apexbt.com]
- 12. scribd.com [scribd.com]
- 13. elitebiogenix.com [elitebiogenix.com]
- 14. uksarms.com [uksarms.com]
- 15. leolab.uk [leolab.uk]
- 16. finnrick.com [finnrick.com]
- 17. biosynth.com [biosynth.com]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. Tirzepatide Preparation and Purification | Phenomenex [phenomenex.com]
- 20. raiuniversity.edu [raiuniversity.edu]
Retatrutide Demonstrates Superior Efficacy in Reducing Hepatic Steatosis Compared to Other GLP-1 Agonists
A comprehensive analysis of clinical trial data reveals that the novel triple agonist, Retatrutide, exhibits a more profound effect on reducing liver fat in patients with metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD), when compared to the GLP-1 agonist Semaglutide (B3030467) and the dual GIP/GLP-1 agonist Tirzepatide. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, which uniquely targets three receptors—glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and the glucagon (B607659) receptor—has shown remarkable, dose-dependent reductions in hepatic steatosis.[1][2] This multi-faceted mechanism of action appears to confer a significant advantage in addressing the complex pathophysiology of fatty liver disease.[1]
Quantitative Comparison of Liver Fat Reduction
The following table summarizes the key quantitative data from phase 2 clinical trials of this compound, Tirzepatide, and Semaglutide, focusing on their effects on liver fat reduction as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).
| Drug (Trial Name) | Dosage | Treatment Duration | Mean Relative Reduction in Liver Fat | Reference |
| This compound (Phase 2a) | 1 mg | 24 weeks | -42.9% | [3] |
| 4 mg | 24 weeks | -57.0% | [3] | |
| 8 mg | 24 weeks | -81.4% | [3] | |
| 12 mg | 24 weeks | -82.4% | [3] | |
| 8 mg | 48 weeks | -81.7% | [4] | |
| 12 mg | 48 weeks | -86.0% | [4] | |
| Tirzepatide (SYNERGY-NASH) | 5 mg | 52 weeks | -45.7% | [5] |
| 10 mg | 52 weeks | -41.3% | [5][6] | |
| 15 mg | 52 weeks | -57.0% | [5][6] | |
| Semaglutide (NCT03357380) | 0.4 mg daily | 48 weeks | ~58% (calculated from ratio) | [7][8] |
Note: The reduction for Semaglutide was calculated from the reported estimated mean ratio to baseline value of 0.42 at 48 weeks.
In a phase 2a study, this compound demonstrated a striking dose-dependent reduction in liver fat.[3] At 24 weeks, the 8 mg and 12 mg doses of this compound led to mean relative reductions of 81.4% and 82.4%, respectively.[3] These effects were sustained and even enhanced at 48 weeks, with the 12 mg dose achieving an 86% reduction in liver fat.[4] Furthermore, a significant proportion of patients treated with higher doses of this compound achieved a normal liver fat level (defined as <5%).[3] At 48 weeks, 89% of participants in the 8mg group and 93% in the 12mg group had their liver fat reduced to below 5%.[9]
For comparison, the dual GIP/GLP-1 agonist Tirzepatide, in the SYNERGY-NASH phase 2 trial, showed a mean reduction in liver fat of up to 57.0% with the highest dose of 15 mg over 52 weeks.[5] The GLP-1 agonist Semaglutide, in a 72-week study, resulted in a placebo-adjusted reduction in liver steatosis of 53% at 48 weeks.[1] Another study reported an estimated mean ratio to baseline of 0.42 at 48 weeks, which translates to an approximate 58% reduction.[7][8]
Experimental Protocols
The clinical trials for all three drugs utilized a similar, non-invasive method for quantifying liver fat, ensuring a reliable basis for comparison.
Primary Assessment of Hepatic Steatosis: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
In the cited clinical trials for this compound, Tirzepatide, and Semaglutide, the primary method for quantifying hepatic steatosis was MRI-PDFF.[1] This advanced imaging technique is considered a highly accurate and reproducible biomarker for measuring the fraction of protons in tissue that are bound to fat.
The general protocol involves the following steps:
-
Patient Preparation: Patients are typically required to fast for a specified period (e.g., at least 6 hours for the this compound trial) before the MRI scan to minimize metabolic fluctuations that could affect liver fat content.[3]
-
Image Acquisition: Patients undergo an MRI scan of the abdomen using a 1.5T or 3T scanner.[3] Standardized imaging acquisition protocols are used across all study sites to ensure consistency.[3]
-
Data Analysis: Specialized software is used to process the MRI data and calculate the proton density fat fraction. The liver is typically divided into multiple regions of interest, and the mean PDFF across these regions is calculated to represent the overall liver fat content.[3]
-
Longitudinal Assessment: MRI-PDFF assessments are performed at baseline and at specified follow-up time points (e.g., 24 and 48 weeks for the this compound trial) to measure the change in liver fat content over the course of the treatment.[3]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound, Tirzepatide, and Semaglutide are central to their differing efficacies.
Caption: Simplified signaling pathways of this compound, Tirzepatide, and Semaglutide in hepatocytes.
The enhanced efficacy of this compound is attributed to its unique ability to activate the glucagon receptor in addition to the GLP-1 and GIP receptors.[1] Glucagon receptor activation is thought to increase energy expenditure and promote fatty acid oxidation in the liver, contributing to a more potent reduction in hepatic steatosis.[1]
Caption: General experimental workflow for clinical trials assessing hepatic steatosis.
References
- 1. benchchem.com [benchchem.com]
- 2. adameetingnews.org [adameetingnews.org]
- 3. Triple hormone receptor agonist this compound for metabolic dysfunction-associated steatotic liver disease: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healio.com [healio.com]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. Tirzepatide Shows Improvements in MASH Resolution, Fibrosis | MDedge [mdedge.com]
- 7. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fattyliver.ca [fattyliver.ca]
- 9. TRIPLE HORMONE RECEPTOR AGONIST this compound RESOLVES STEATOSIS IN >85 % OF SUBJECTS WITH MASLD AND OBESITY IN ASSOCIATION WITH IMPROVED METABOLIC HEALTH | AASLD [aasld.org]
A Meta-Analysis of Retatrutide's Weight Loss Efficacy: A Comparative Guide for Researchers
A comprehensive review of the clinical evidence positions Retatrutide, a novel GIP, GLP-1, and glucagon (B607659) receptor triple agonist, as a significant advancement in obesity pharmacotherapy. This guide provides a meta-analysis of its weight loss efficacy, a detailed comparison with other leading incretin-based therapies, and the experimental protocols of pivotal trials for a specialist audience of researchers, scientists, and drug development professionals.
Abstract
This compound has demonstrated substantial and sustained weight reduction in clinical trials, surpassing the efficacy of existing treatments. A meta-analysis of randomized controlled trials (RCTs) reveals a significant dose-dependent reduction in body weight and favorable impacts on various metabolic parameters.[1][2] Its unique triple-agonist mechanism of action, targeting three distinct pathways involved in appetite regulation, glucose control, and energy expenditure, sets it apart from single and dual-agonist therapies.[3][4][5][6][7] This guide synthesizes the available data on this compound and provides a direct comparison with Semaglutide and Tirzepatide, offering a valuable resource for the scientific community.
Comparative Efficacy: A Meta-Analytical Perspective
A systematic review and meta-analysis of three randomized controlled trials, encompassing 878 patients, demonstrated a significant reduction in body weight with this compound treatment. The mean difference in body weight reduction was -14.33% compared to placebo.[1] Notably, in a Phase 2 trial, participants receiving the 12 mg dose of this compound experienced a mean weight reduction of 24.2% after 48 weeks, with no plateau observed during this period.[1][4] The most recent data from the TRIUMPH-4 Phase III trial further underscore its potency, with participants taking the 12mg dose losing an average of 28.7% of their body weight at 68 weeks.[8][9][10]
Head-to-Head Comparison with Alternatives
The following tables provide a quantitative comparison of this compound with two other prominent GLP-1 receptor agonists, Semaglutide and Tirzepatide, based on data from their respective pivotal clinical trials.
Table 1: Comparison of Weight Loss Efficacy
| Drug | Trial | Dosage | Mean Weight Loss (%) | Trial Duration |
| This compound | TRIUMPH-4 | 9 mg | 26.4%[8][10] | 68 weeks[8][10] |
| 12 mg | 28.7%[8][9][10] | |||
| This compound | Phase 2 (Jastreboff et al.) | 8 mg (combined) | 22.8%[11][12] | 48 weeks[1][4] |
| 12 mg | 24.2%[1][4][11] | |||
| Tirzepatide | SURMOUNT-1 | 5 mg | 15.0% | 72 weeks |
| 10 mg | 19.5% | |||
| 15 mg | 20.9% | |||
| Semaglutide | STEP 1 | 2.4 mg | 14.9%[13] | 68 weeks[5] |
Table 2: Comparison of Participants Achieving Weight Loss Thresholds
| Drug | Trial | Dosage | ≥5% Weight Loss | ≥10% Weight Loss | ≥15% Weight Loss | ≥25% Weight Loss |
| This compound | TRIUMPH-4 | 9 mg | - | - | - | 47.7%[9] |
| 12 mg | - | - | - | 58.6%[9] | ||
| This compound | Phase 2 (Jastreboff et al.) | 8 mg | 100%[12] | 91%[12] | 75%[12] | - |
| 12 mg | 100%[12] | 93%[12] | 83%[12] | - | ||
| Tirzepatide | SURMOUNT-1 | 10 mg | 91% | 83.5% | 70.1% | - |
| 15 mg | 91% | 83.5% | 78.9% | - | ||
| Semaglutide | STEP 1 | 2.4 mg | 86.4% | 69.1% | 50.5% | - |
Mechanism of Action: A Triple Agonist Approach
This compound is a single peptide that acts as an agonist at three different receptors: the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors.[1][3][4][6][7] This multi-receptor agonism provides a synergistic effect on weight loss through several mechanisms:[3]
-
GLP-1 Receptor Activation: Promotes satiety, slows gastric emptying, and enhances insulin (B600854) secretion.[4][5]
-
GIP Receptor Activation: Enhances the incretin (B1656795) effect and may improve insulin sensitivity.[4]
-
Glucagon Receptor Activation: Increases energy expenditure and promotes lipolysis (the breakdown of fats).[4][5]
This triple-action mechanism is believed to be responsible for the superior weight loss observed with this compound compared to single or dual-agonist therapies.[3]
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal clinical trials is essential for a critical appraisal of the evidence. The following sections summarize the experimental protocols for the key trials of this compound, Semaglutide, and Tirzepatide.
This compound: TRIUMPH-4 and Phase 2 (Jastreboff et al.) Trials
-
TRIUMPH-4 Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[14][15]
-
Participants: 445 adults with a BMI ≥27 kg/m ² and knee osteoarthritis.[9][15][16]
-
Intervention: Participants were randomized (1:1:1) to receive once-weekly subcutaneous injections of this compound 9 mg, 12 mg, or placebo for 68 weeks.[9][14][15][16]
-
Dose Escalation: this compound was initiated at 2 mg and titrated up every four weeks to the assigned maintenance dose.[14][16]
-
Primary Endpoints: Percentage change in body weight and change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score from baseline to week 68.[14][15]
-
-
Phase 2 (Jastreboff et al.) Study Design: A Phase 2, double-blind, randomized, placebo-controlled trial.[11][12]
-
Participants: 338 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related condition, and without type 2 diabetes.[11][12]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of this compound at various doses (1 mg, 4 mg, 8 mg, 12 mg) or placebo for 48 weeks.[11][12]
-
Primary Endpoint: Percentage change in body weight from baseline to 24 weeks.[11][12]
-
Secondary Endpoints: Percentage change in body weight from baseline to 48 weeks, and the proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%.[11][12]
-
Semaglutide: STEP 1 Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[5][6]
-
Participants: 1,961 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, who did not have diabetes.[5]
-
Intervention: Participants were randomized (2:1) to receive once-weekly subcutaneous injections of Semaglutide 2.4 mg or placebo for 68 weeks, in addition to lifestyle intervention.[5][6]
-
Dose Escalation: Semaglutide was initiated at 0.25 mg and escalated every 4 weeks to the maintenance dose of 2.4 mg.[10][17]
-
Co-Primary Endpoints: Percentage change in body weight and weight reduction of at least 5%.[5]
-
Tirzepatide: SURMOUNT-1 Trial
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled trial.[18]
-
Participants: 2,539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, excluding diabetes.[18][19]
-
Intervention: Participants were randomized (1:1:1:1) to receive once-weekly subcutaneous injections of Tirzepatide 5 mg, 10 mg, 15 mg, or placebo for 72 weeks, in addition to lifestyle intervention.[18]
-
Dose Escalation: Tirzepatide was initiated at 2.5 mg and increased by 2.5 mg every 4 weeks until the assigned dose was reached.[18]
-
Co-Primary Endpoints: Percentage change in body weight from baseline and weight reduction of 5% or more.[4]
-
Safety and Tolerability
The safety profile of this compound is consistent with the GLP-1 receptor agonist class. The most commonly reported adverse events are gastrointestinal in nature, including nausea, diarrhea, and vomiting.[12] These events are generally mild to moderate in severity and tend to occur more frequently during the dose-escalation period.[12] In the TRIUMPH-4 trial, discontinuation rates due to adverse events were 12.2% for the 9mg dose and 18.2% for the 12mg dose, compared to 4.0% for placebo.[8][9][10]
Conclusion and Future Directions
The available evidence from a meta-analysis and recent Phase III trial data strongly supports the superior weight loss efficacy of this compound compared to existing pharmacotherapies for obesity. Its novel triple-agonist mechanism of action offers a multi-faceted approach to weight management. For researchers and drug development professionals, this compound represents a significant milestone in the field of metabolic medicine. Ongoing and future clinical trials will further elucidate its long-term safety and efficacy, as well as its potential benefits for related comorbidities. The comprehensive data presented in this guide serves as a valuable resource for understanding the current landscape of incretin-based obesity treatments and the promising position of this compound within it.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What diseases does this compound treat? [synapse.patsnap.com]
- 4. Weekly tirzepatide confers substantial weight loss in obesity without diabetes: SURMOUNT-1 [healio.com]
- 5. cci-cic.org [cci-cic.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. buythis compound.net [buythis compound.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Results of phase 2 trial with GIP, GLP-1, and glucagon receptor agonist to treat obesity - - PACE-CME [pace-cme.org]
- 12. sio-obesita.org [sio-obesita.org]
- 13. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 14. hcplive.com [hcplive.com]
- 15. Lilly's triple agonist, this compound, delivered weight loss of up to an average of 71.2 lbs along with substantial relief from osteoarthritis pain in first successful Phase 3 trial [prnewswire.com]
- 16. patientcareonline.com [patientcareonline.com]
- 17. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 19. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarker Validation for Retatrutide's Therapeutic Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for monitoring the therapeutic response to Retatrutide, a novel triple-hormone receptor agonist. By activating the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors, this compound offers a multi-faceted approach to treating obesity and type 2 diabetes.[1][2][3] The validation of specific biomarkers is crucial for optimizing patient selection, monitoring treatment efficacy, and understanding the individual variability in response to this next-generation metabolic therapy.
Introduction to this compound and the Need for Validated Biomarkers
This compound's unique mechanism of action, which combines the effects of three key metabolic hormones, has demonstrated significant efficacy in weight reduction and glycemic control in clinical trials.[4][5][6] Its therapeutic effects extend to improvements in liver fat, blood pressure, and cholesterol levels.[4] A validated biomarker would enable clinicians to predict which patients are most likely to respond favorably to this compound, allow for personalized dosing strategies, and provide early indicators of therapeutic success or failure. This guide compares established metabolic markers with potential novel biomarkers that may offer a more nuanced understanding of this compound's therapeutic effects compared to other incretin-based therapies like Semaglutide (a GLP-1 agonist) and Tirzepatide (a dual GIP/GLP-1 agonist).
Comparative Analysis of Biomarkers
The following table summarizes quantitative data on established and potential biomarkers for this compound and comparator drugs. The data is compiled from published clinical trial results.
| Biomarker Category | Biomarker | This compound | Tirzepatide (Dual GIP/GLP-1 Agonist) | Semaglutide (GLP-1 Agonist) | Notes |
| Glycemic Control | HbA1c Reduction | Up to -2.46% (at 48 weeks)[3] | Up to -2.30% (at 40 weeks)[7] | Up to -1.86% (at 40 weeks)[7] | Primary endpoint in diabetes trials; reflects long-term glucose control. |
| Weight Management | Mean Weight Loss | Up to 24.2% (at 48 weeks)[6] | Up to 20.9% (at 72 weeks)[8] | Up to 14.9% (at 68 weeks) | A key indicator of therapeutic response in obesity trials. |
| Lipid Metabolism | Triglyceride Reduction | Significant reductions observed[9] | Significant reductions observed[10] | Reductions observed[10] | Reflects improved lipid metabolism, a key benefit of incretin (B1656795) therapies. |
| Non-HDL Cholesterol | Significant reductions observed[9] | Reductions observed[10] | Reductions observed[10] | A measure of atherogenic lipoproteins. | |
| Liver Health | Liver Fat Reduction | Up to 85% reduction[11] | Significant reductions observed[10] | Reductions observed[12] | Particularly relevant for patients with non-alcoholic fatty liver disease (NAFLD). |
| Inflammation | hs-CRP | Reductions observed[9] | Reductions observed[10] | Reductions observed | A general marker of systemic inflammation. |
| Pancreatic Beta-Cell Function | HOMA2-B | Up to 88% increase in patients with T2D | Improvements observed | Improvements observed | An indicator of improved beta-cell function. |
| Predictive (Potential) | Genetic Markers (e.g., GLP1R SNPs) | Not yet studied for this compound | Studies suggest a link with response to GLP-1 agonists[2][5] | Studies suggest a link with response to GLP-1 agonists[2][5] | May predict individual response variability. |
| Downstream Signaling Molecules (e.g., cAMP, p-PKA) | Not yet measured in clinical trials | Preclinical data supports their role[13] | Preclinical data supports their role[13] | Direct measure of target engagement and pathway activation. |
Experimental Protocols
Detailed methodologies for the validation of key biomarkers are essential for reproducible and comparable results.
1. Measurement of Glycemic Control and Insulin (B600854) Sensitivity
-
Oral Glucose Tolerance Test (OGTT): This test assesses the body's response to a glucose load.
-
Protocol: After an overnight fast, a baseline blood sample is collected. The participant then ingests a standardized glucose solution (typically 75g). Blood samples are collected at timed intervals (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.[14][15]
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.
-
-
Hyperglycemic Clamp: This is the gold-standard method for assessing insulin secretion.
-
Protocol: Intravenous glucose is infused to maintain a constant hyperglycemic state. The glucose infusion rate required to maintain this level is a measure of insulin sensitivity. Blood samples are taken to measure insulin and C-peptide levels.[14][15]
-
Data Analysis: Insulin secretion rates are calculated from the C-peptide concentrations.
-
2. Quantification of Circulating Biomarkers
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying proteins in plasma or serum.
-
Protocol for hs-CRP:
-
Coat a 96-well plate with a capture antibody specific for human CRP.
-
Block non-specific binding sites.
-
Add patient plasma samples and standards to the wells.
-
Incubate to allow CRP to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a plate reader and calculate the CRP concentration based on the standard curve.
-
-
Note: Commercially available ELISA kits provide detailed, optimized protocols.[16]
-
3. Assessment of Downstream Signaling Pathways (for research purposes)
-
cAMP Accumulation Assay: Measures the production of cyclic AMP, a key second messenger in the signaling pathways of GLP-1, GIP, and glucagon receptors.
-
Protocol (Cell-based):
-
Data Analysis: Generate dose-response curves to determine the potency and efficacy of the drug in activating the signaling pathway.
-
-
Phosphoproteomics using Mass Spectrometry: A powerful technique to identify and quantify changes in protein phosphorylation downstream of receptor activation.
-
Protocol:
-
Treat cells or tissues with the drug of interest.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using techniques like titanium dioxide or immobilized metal affinity chromatography.
-
Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][18]
-
-
Data Analysis: Identify and quantify thousands of phosphosites to map the signaling networks activated by the drug.
-
Visualizing the Pathways and Processes
Conclusion
The validation of predictive and pharmacodynamic biomarkers for this compound is an ongoing area of research. While established markers of metabolic health provide a solid foundation for monitoring therapeutic response, the development of more specific biomarkers related to this compound's unique triple-agonist mechanism will be instrumental in realizing the full potential of this promising new therapy. Genetic markers and direct measures of downstream signaling offer exciting avenues for future investigation that could usher in a new era of personalized medicine for obesity and type 2 diabetes. Continued research and the publication of detailed clinical trial data will be essential for advancing our understanding in this field.
References
- 1. GLP-1R signaling neighborhoods associate with the susceptibility to adverse drug reactions of incretin mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of GLP-1, GIP, MCP-1 and IGFBP-7 Biomarkers in the Development of Metabolic Disorders: A Review and Predictive Analysis in the Context of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—A Game Changer in Obe... preview & related info | Mendeley [mendeley.com]
- 6. nbinno.com [nbinno.com]
- 7. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound, a novel GLP-1, GIP, and glucagon receptor agonist for obesity treatment: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. mdpi.com [mdpi.com]
- 11. peak-biosciences.com [peak-biosciences.com]
- 12. steveayersphd.com [steveayersphd.com]
- 13. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for Obesity · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models | MDPI [mdpi.com]
- 17. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical and Technical Phosphoproteomic Research - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Retatrutide with Other Metabolic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retatrutide (LY3437943) is an investigational triple agonist peptide targeting the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1] Its multifaceted mechanism of action holds the promise of significant advancements in the treatment of obesity and type 2 diabetes. This guide provides a comprehensive comparison of this compound's performance with other metabolic drugs, focusing on available clinical trial data and the scientific rationale for synergistic combination therapies. While clinical data on direct combination therapies are still emerging from ongoing trials, this guide will present available monotherapy data, detail the design of key combination therapy trials, and illustrate the underlying signaling pathways to inform future research and development.
This compound Monotherapy: Clinical Trial Data
Recent clinical trials have demonstrated the significant efficacy of this compound in promoting weight loss and improving metabolic parameters.
Phase 3 TRIUMPH-4 Trial
The TRIUMPH-4 trial, a Phase 3, randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound in adults with obesity or overweight and knee osteoarthritis.[2]
Experimental Protocol: TRIUMPH-4
-
Objective: To assess the superiority of this compound compared to placebo in reducing pain and body weight.[3]
-
Participants: 445 adults with a BMI ≥27 kg/m ² and meeting the American College of Rheumatology criteria for knee osteoarthritis.[4][5]
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive once-weekly subcutaneous injections of this compound 9 mg, this compound 12 mg, or placebo for 68 weeks.[5] Dose escalation occurred every four weeks, starting from 2 mg.[2]
-
Primary Endpoints:
-
Key Secondary Endpoints: Included changes in non-HDL cholesterol, triglycerides, high-sensitivity C-reactive protein (hsCRP), and systolic blood pressure.[3]
Quantitative Data Summary: TRIUMPH-4 Trial
| Endpoint | Placebo (n=149) | This compound 9 mg (n=148) | This compound 12 mg (n=148) |
| Mean Weight Loss (%) | -2.1% | -26.4% | -28.7% |
| WOMAC Pain Score Reduction | -2.4 points (-40.3%) | -4.5 points (-75.8%) | -4.5 points (-75.8%) |
| Systolic Blood Pressure Reduction | N/A | N/A | -14.0 mmHg |
| Discontinuation due to Adverse Events | 4.0% | 12.2% | 18.2% |
Data sourced from top-line results of the TRIUMPH-4 trial.[6][7]
Phase 2 Obesity Trial (NCT04881760)
This randomized, double-blind, placebo-controlled Phase 2 trial assessed the efficacy and safety of different doses of this compound in participants with obesity or overweight without diabetes.[8][9][10]
Experimental Protocol: Phase 2 Obesity Trial
-
Objective: To evaluate the dose-response relationship of this compound on weight reduction.[9]
-
Participants: 338 adults with a BMI ≥30 kg/m ² or a BMI of 27 to <30 kg/m ² with at least one weight-related condition.[9]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of this compound (1 mg, 4 mg, 8 mg, or 12 mg) or placebo for 48 weeks.[9]
-
Primary Endpoint: Percentage change in body weight from baseline at 24 weeks.[9]
-
Secondary Endpoints: Percentage change in body weight from baseline at 48 weeks, and the proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%.[9]
Quantitative Data Summary: Phase 2 Obesity Trial (at 48 weeks)
| Endpoint | Placebo | This compound 1 mg | This compound 4 mg (pooled) | This compound 8 mg (pooled) | This compound 12 mg |
| Mean Weight Loss (%) | -2.1% | -8.7% | -17.1% | -22.8% | -24.2% |
| Participants with ≥15% Weight Loss | 2% | N/A | 60% | 75% | 83% |
Data sourced from the published results of the Phase 2 trial.[10]
Synergistic Combination Therapies: Rationale and Ongoing Trials
The distinct yet complementary mechanisms of action of this compound and other metabolic drugs provide a strong rationale for combination therapies to achieve enhanced glycemic control and weight loss.
This compound and Metformin (B114582)/SGLT2 Inhibitors
Metformin primarily reduces hepatic glucose production and improves insulin (B600854) sensitivity, while SGLT2 inhibitors increase urinary glucose excretion. Combining these mechanisms with this compound's multi-receptor agonism is expected to lead to superior metabolic outcomes.
Ongoing Clinical Trials:
-
TRANSCEND-T2D-2 (NCT06260722): This Phase 3 trial is investigating the efficacy and safety of this compound compared to semaglutide (B3030467) in participants with type 2 diabetes who have inadequate glycemic control with metformin with or without an SGLT2 inhibitor.[11][12]
-
TRANSCEND-T2D-3 (NCT06297603): This Phase 3 trial is evaluating the efficacy and safety of this compound compared to placebo in participants with type 2 diabetes and renal impairment, who are on basal insulin with or without metformin and/or an SGLT2 inhibitor.[13][14]
Experimental Protocol: TRANSCEND-T2D-2 (Design)
-
Objective: To compare the efficacy and safety of this compound with semaglutide.[11]
-
Participants: Adults with type 2 diabetes, HbA1c between 7.0% and 10.5%, and a BMI ≥25.0 kg/m ², on a stable dose of metformin (≥1500 mg/day) with or without an SGLT2 inhibitor.[11][12]
-
Intervention: Randomized to receive either this compound or semaglutide.[12]
-
Primary Purpose: Treatment.[12]
This compound and Tirzepatide (Dual GIP/GLP-1 Receptor Agonist)
A network meta-analysis of clinical trials has provided an indirect comparison of the efficacy and safety of this compound and Tirzepatide for weight loss.
Quantitative Data Summary: Network Meta-Analysis
| Outcome | Tirzepatide | This compound |
| Mean Absolute Weight Reduction | -11.82 kg | -16.34 kg |
| Mean Percentage Weight Loss | -16.79% | -23.77% |
| Relative Risk of Adverse Events | 2.78 | 4.10 |
Data from a network meta-analysis of clinical trials.[15] This analysis suggests that this compound may lead to greater weight loss than Tirzepatide, albeit with a higher frequency of adverse events.[15] It is important to note that these are not head-to-head trial results.
Signaling Pathways and Experimental Workflows
This compound's Triple Agonist Signaling Pathway
This compound simultaneously activates the GLP-1, GIP, and glucagon receptors, leading to a cascade of intracellular signaling events that synergistically regulate metabolism.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. investor.lilly.com [investor.lilly.com]
- 3. researchgate.net [researchgate.net]
- 4. prezi.com [prezi.com]
- 5. patientcareonline.com [patientcareonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. allclinicaltrials.com [allclinicaltrials.com]
- 8. biospace.com [biospace.com]
- 9. sio-obesita.org [sio-obesita.org]
- 10. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound Compared With Semaglutide in Adult Participants With Type 2 Diabetes and Inadequate Glycemic Control With Metformin With or Without SGLT2 Inhibitor (TRANSCEND-T2D-2) | Clinical Research Trial Listing [centerwatch.com]
- 12. Effect of this compound Compared With Semaglutide in Adult Participants With Type 2 Diabetes and Inadequate Glycemic Control With Metformin With or Without SGLT2 Inhibitor (TRANSCEND-T2D-2) [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Effect of this compound Compared With Placebo in Participants With Type 2 Diabetes and Moderate or Severe Renal Impairment, With Inadequate Glycemic Control on Basal Insulin, With or Without Metformin and/or SGLT2 Inhibitor (TRANSCEND-T2D-3) | Clinical Research Trial Listing [centerwatch.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Retatrutide in a Research Environment
The following guide provides essential safety and logistical information for the proper disposal of Retatrutide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before disposal, proper handling is crucial to minimize risk. Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[1] In case of a spill, collect the material in a closed, suitable container for disposal and thoroughly clean the contaminated area.[1][2]
II. Step-by-Step Disposal Protocol for this compound Waste
This protocol addresses the different forms of this compound waste generated in a laboratory setting.
Step 1: Segregate Waste Streams Proper segregation at the point of generation is the first and most critical step. Use clearly labeled, dedicated containers for each waste type.
-
Sharps Waste: Needles, syringes, and any other contaminated sharp objects.
-
Unused or Expired this compound: Includes expired vials, leftover reconstituted solutions, or product that has been compromised (e.g., shows discoloration or particles).[3][4]
-
Contaminated Labware: Items such as gloves, bench paper, vials, and pipette tips that have come into contact with this compound.
Step 2: Dispose of Sharps Waste
-
Immediately place all used needles and syringes into an FDA-approved, puncture-resistant sharps disposal container.[5]
-
Do not overfill the container; adhere to the indicated fill line.[5]
-
Once full, seal the container according to the manufacturer's instructions.
-
Dispose of the sealed container in accordance with local, state, and federal regulations. This may involve a medical waste pickup service or a designated collection site.[5]
Step 3: Dispose of Unused or Expired this compound Disposing of the chemical substance itself requires careful consideration to prevent environmental contamination.
-
Avoid Sewer Disposal: Under no circumstances should this compound be flushed down the toilet or poured down a drain.[5][6] This practice can contaminate water supplies.[5][6]
-
Consult Safety Data Sheet (SDS): The SDS for this compound provides specific chemical disposal advice. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.[1]
-
Follow Institutional and Local Regulations: Your institution's Environmental Health & Safety (EHS) department will have specific protocols for pharmaceutical waste. This waste must be disposed of in accordance with all prevailing country, federal, state, and local regulations.[2][7] Often, this involves collection by a licensed hazardous waste disposal company.
-
Consider Reverse Distributors: For larger quantities of unopened, expired product, facilities may use a DEA-registered reverse distributor, which manages the return or disposal process.[6]
Step 4: Dispose of Contaminated Labware
-
Collect all non-sharp, contaminated materials (gloves, empty vials, etc.) in a designated, sealed container.
-
The container holding the original drug may also be considered hazardous and require the same disposal method as the drug itself, depending on the regulations (e.g., for P-list drugs).[8]
-
Manage this waste according to your institution's protocols for chemical or pharmaceutical waste.
III. Quantitative Data: Storage and Stability
Proper storage is essential for maintaining this compound's integrity. When storage conditions are compromised or the product expires, it must be discarded. The following table summarizes key storage and stability parameters.
| Parameter | Temperature Range | Duration & Conditions |
| Long-Term Storage | -20°C to -80°C (-4°F to -112°F) | Lyophilized (powder) form should be stored frozen for maximum stability over months or years.[9] |
| Short-Term Refrigeration | 2°C to 8°C (36°F to 46°F) | Unopened vials are stored under refrigeration.[3][10] Reconstituted solutions should also be kept at this temperature.[11] |
| Room Temperature Storage | Up to 30°C (86°F) | Permissible for a limited time, typically up to 21 or 28 days, after which the product should be discarded.[5][10] |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F) | Use within a short timeframe, generally from a few days to a maximum of four weeks, to minimize degradation.[9][11] |
| Conditions to Avoid | N/A | Do not freeze reconstituted solutions.[10] Avoid repeated freeze-thaw cycles and protect from direct light.[3][9][10] |
IV. Experimental Protocols
Detailed experimental protocols for the chemical neutralization or disposal of this compound are not publicly available in the reviewed literature. The standard and recommended procedure for research laboratories is to treat it as chemical waste and dispose of it via a certified hazardous waste management service, following the guidance provided in the product's Safety Data Sheet (SDS) and institutional EHS policies.
V. Visualizations
The following diagrams illustrate the decision-making workflow for disposal and the biological pathway of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. This compound Research Hub UK | Clinical Trial Data & Educational Resources [retatrutidepen.co.uk]
- 5. buythis compound.net [buythis compound.net]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. This compound (LY3437943)|2381089-83-2|MSDS [dcchemicals.com]
- 8. An Overview of Pharmaceutical Waste Disposal [northamerica.covetrus.com]
- 9. buythis compound.net [buythis compound.net]
- 10. How to Store this compound - NowPatient [nowpatient.com]
- 11. peptidedosages.com [peptidedosages.com]
Personal protective equipment for handling Retatrutide
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of novel therapeutics like Retatrutide is of utmost importance. This guide delivers crucial safety protocols, operational procedures, and disposal plans to maintain research integrity and protect laboratory personnel. Although this compound is not classified as a hazardous substance, adherence to standard laboratory best practices for potent compounds is strongly recommended.[1]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE).
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact with the peptide. |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of reconstituted solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Recommended when handling large quantities of lyophilized powder outside of a containment hood to prevent inhalation.[1] |
Operational Plan: From Receipt to Application
A structured workflow is essential for preserving the stability of this compound and ensuring the accuracy of experimental results.
Proper storage is critical to maintain the integrity of this compound. The compound is sensitive to temperature, light, and moisture.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C to -80°C.[1][2] | Aliquots can be stored at -20°C or colder. |
| Short-Term Storage | Store at 2°C to 8°C. | 2°C to 8°C for up to 4 weeks.[1][3] |
| Light | Protect from light; use amber or opaque vials.[1][2] | Protect from light.[1] |
| Moisture | Store in a desiccator to prevent moisture absorption.[1] | Ensure vials are tightly sealed. |
Note: Avoid repeated freeze-thaw cycles as they can degrade the peptide.[3]
Experimental Protocols
Reconstituting lyophilized this compound demands careful sterile technique to prevent contamination and ensure accurate concentration.[1]
-
Equilibration: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent condensation.[1]
-
Solvent Addition: Using a sterile syringe, slowly add the appropriate volume of a suitable sterile solvent, such as bacteriostatic water or sterile water, aiming the stream against the side of the vial to avoid foaming.[3][4]
-
Dissolution: Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking, which can damage the peptide structure.[3]
-
Inspection: Ensure the solution is clear and free of particulates before use.
-
Labeling: Clearly label the reconstituted vial with the peptide name, concentration, date of reconstitution, and the preparer's initials.[1]
-
Storage: Immediately store the reconstituted solution at 2°C to 8°C or aliquot for long-term frozen storage.[1]
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
This compound Signaling Pathway
This compound is a triple agonist, activating receptors for glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG).[5][6] This multi-receptor activation leads to a synergistic effect on metabolic pathways. The binding of this compound to these G protein-coupled receptors stimulates the formation of cyclic adenosine (B11128) monophosphate (cAMP) and activates protein kinase A (PKA) pathways, leading to various physiological responses.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment. All peptide waste should be treated as laboratory chemical waste.[8]
Segregate waste at the point of generation into three streams:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.
-
Liquid Waste: Unused or expired this compound solutions and contaminated buffers.
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.
-
Inactivation (for liquid waste): Before disposal, peptide solutions should be inactivated. A common method is chemical hydrolysis.
-
In a designated chemical fume hood, carefully add the liquid peptide waste to a solution of 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl).
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[9]
-
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[9]
-
For acidic solutions, slowly add a base like sodium bicarbonate.
-
For basic solutions, add a weak acid.
-
Continuously monitor the pH during neutralization.
-
-
Collection and Labeling:
-
Liquid Waste: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.[9]
-
Sharps Waste: Dispose of immediately in a designated, puncture-resistant, and leak-proof sharps container.
-
-
Final Disposal:
-
Store sealed waste containers in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.
-
Never pour peptide solutions down the sink. [8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. peptidedosages.com [peptidedosages.com]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. canadianinsulin.com [canadianinsulin.com]
- 7. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
